4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-11(13(16)17)12(15)7-10/h3-7,15H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYCNXGAKFXIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953413 | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313701-93-8 | |
| Record name | NSC727423 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delineates its chemical structure, physicochemical properties, and detailed methodologies for its synthesis and characterization. We explore the molecule's chemical reactivity and derivatization potential, grounded in the functionalities of its constituent salicylic acid and dimethylpyrrole moieties. Furthermore, this guide synthesizes the current understanding of its biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, and discusses its application as a molecular tool in proteomics. The content is structured to serve as a foundational resource for researchers, chemists, and pharmacologists engaged in the exploration of novel therapeutic agents, providing both theoretical insights and practical, field-proven protocols.
Introduction
Overview of Hydroxybenzoic Acid Scaffolds in Medicinal Chemistry
Hydroxybenzoic acids are a cornerstone of natural product chemistry and pharmaceutical design. The simple combination of a carboxylic acid and a hydroxyl group on a benzene ring gives rise to a class of compounds with a vast spectrum of biological activities.[1] Salicylic acid (2-hydroxybenzoic acid), for example, is the foundational structure for aspirin, one of history's most important medicines. Other isomers, like p-hydroxybenzoic acid (PHBA), are widely studied for their antioxidant, antimicrobial, and anti-inflammatory properties.[2] These scaffolds serve as privileged structures because their functional groups can engage in critical hydrogen bonding and electrostatic interactions with biological targets, while the aromatic ring provides a rigid core for further functionalization.
Introduction to the this compound Moiety
The subject of this guide, this compound, represents a sophisticated iteration of the classic salicylic acid scaffold. It is a heterocyclic compound featuring a benzoic acid backbone substituted with a hydroxyl group at the 2-position and a 2,5-dimethyl-1H-pyrrol-1-yl group at the 4-position.[3] This unique architecture combines the proven pharmacophore of salicylic acid with the electron-rich, lipophilic character of a substituted pyrrole ring.[3][4] This strategic combination is hypothesized to enhance cell membrane permeability and introduce new binding interactions, potentially modulating the parent scaffold's biological activity and target profile. Preliminary studies have indicated its potential as an antioxidant, anti-inflammatory, and antimicrobial agent, making it a compelling candidate for further investigation in drug discovery programs.[4]
Scope and Objectives of this Guide
This document is designed to be an authoritative technical resource for professionals in the scientific community. It aims to:
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Establish the definitive chemical identity and physicochemical properties of the molecule.
-
Provide a detailed, replicable protocol for its chemical synthesis and purification.
-
Outline a comprehensive analytical workflow for its structural characterization.
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Discuss its chemical reactivity and potential for creating novel derivatives.
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Summarize its known biological activities and potential therapeutic applications, including its mechanistic basis.
-
Offer clear guidance on safe handling, storage, and disposal.
Chemical Identity and Physicochemical Properties
Nomenclature and Structural Identifiers
Correctly identifying a compound is critical for reproducibility in research. The structural identifiers for this compound are consolidated below. It is important to note that multiple CAS numbers appear in the literature; 5987-00-8 is frequently associated with commercial suppliers and biological studies.[3][4]
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₃H₁₃NO₃ | [4] |
| Molecular Weight | 231.25 g/mol | [4] |
| Primary CAS Number | 5987-00-8 | [3] |
| Alternate CAS Number | 313701-93-8 | [5] |
| InChIKey | WAYCNXGAKFXIKA-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1=CC=C(N1C2=CC(=C(C=C2)O)C(=O)O)C | [5] |
Core Physicochemical Data
While specific experimental data for the title compound are not widely published, the properties can be predicted based on its structure and data from its parent scaffolds, salicylic acid and 4-hydroxybenzoic acid. The addition of the non-polar 2,5-dimethylpyrrole group is expected to increase lipophilicity (LogP) and decrease aqueous solubility compared to its parent molecules.
| Property | Predicted/Reference Value | Rationale/Comments |
| Melting Point (°C) | Data not available. | Expected to be lower than salicylic acid (158-161 °C) due to disruption of crystal lattice packing by the bulky pyrrole substituent.[6] |
| Aqueous Solubility | Predicted to be low. | The parent compound 4-hydroxybenzoic acid is sparingly soluble in water.[7][8] The large, hydrophobic dimethylpyrrole moiety will further decrease water solubility. |
| Solubility in Organics | Soluble in DMSO, DMF, Methanol, Ethanol. | Common for polar aprotic and protic organic solvents, similar to related phenolic acids.[7] |
| pKa₁ (Carboxylic Acid) | ~3.0 - 4.0 | The pKa of salicylic acid's carboxyl group is ~2.97. The electron-donating nature of the pyrrole ring may slightly increase the pKa. |
| pKa₂ (Phenolic Hydroxyl) | ~13.0 | The pKa of salicylic acid's phenolic hydroxyl is ~13.4. The substituent at the para position is unlikely to alter this significantly. |
| Computed LogP | 3.2 | PubChem Computed Value. Indicates good lipophilicity, favorable for membrane permeability.[5] |
Comparative Analysis with Isomers
The precise arrangement of functional groups is critical to biological activity. Several structural isomers of the title compound exist, each with a unique chemical profile. Understanding these differences highlights the importance of regiochemistry in synthesis and function. For instance, moving the hydroxyl group from the 2-position to the 3-position would significantly alter the intramolecular hydrogen bonding potential, affecting both the acidity of the carboxyl group and the molecule's interaction with biological targets.
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5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid (CAS: 313701-92-7): Pyrrole group is meta to the carboxyl group.[9]
-
4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid (CAS: 313701-77-8): Isomer with altered hydroxyl and pyrrole positions relative to the carboxyl group.[10]
-
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (CAS: 340315-24-4): Based on the 4-hydroxybenzoic acid scaffold instead of salicylic acid.[11]
Synthesis and Purification
Retrosynthetic Analysis and Strategy
The most logical and widely employed strategy for constructing the target molecule is the Paal-Knorr Pyrrole Synthesis .[4][12] This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under weakly acidic conditions, to form the pyrrole ring.[13]
Causality of Choice: The Paal-Knorr synthesis is chosen for its reliability, high yields, and the commercial availability of the required precursors. The reaction directly forms the stable pyrrole ring in a single, efficient step.
The retrosynthesis disconnects the pyrrole ring, identifying 4-amino-2-hydroxybenzoic acid and 2,5-hexanedione as the starting materials.
Recommended Synthetic Protocol
This protocol is based on the established Paal-Knorr methodology and adapted from similar published procedures.[12][14]
Materials:
-
4-amino-2-hydroxybenzoic acid (1.0 eq)
-
2,5-hexanedione (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Ethyl Acetate (for extraction)
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Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-amino-2-hydroxybenzoic acid (1.0 eq) in glacial acetic acid (~5-10 mL per gram of amine).
-
Addition of Dione: To the stirring solution, add 2,5-hexanedione (1.1 eq) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture.
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice water. A precipitate may form.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine. Expertise Note: The bicarbonate wash must be done carefully due to CO₂ evolution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified.
Purification and Characterization Workflow
Purification is essential to remove unreacted starting materials and byproducts.
Protocol - Recrystallization:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Spectroscopic and Analytical Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known structure and analyses of similar compounds.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchanges with D₂O.
-
δ ~10.0-11.0 ppm (s, 1H): Phenolic hydroxyl proton (-OH). Broad singlet.
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δ ~7.8 ppm (d, 1H): Aromatic proton ortho to the carboxyl group.
-
δ ~7.2 ppm (dd, 1H): Aromatic proton meta to the carboxyl group.
-
δ ~7.1 ppm (d, 1H): Aromatic proton ortho to the pyrrole group.
-
δ ~5.9 ppm (s, 2H): Pyrrole C-H protons.
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δ ~2.0 ppm (s, 6H): Two equivalent methyl group protons on the pyrrole ring.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
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δ ~170 ppm: Carboxylic acid carbon (C=O).
-
δ ~160 ppm: Aromatic carbon attached to the hydroxyl group.
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δ ~140-110 ppm: Aromatic and pyrrole carbons.
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δ ~129 ppm: Pyrrole carbons attached to methyl groups.
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δ ~108 ppm: Pyrrole C-H carbons.
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δ ~12 ppm: Methyl group carbons.
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Infrared (IR) Spectroscopy
Key vibrational frequencies provide evidence of the principal functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid O-H |
| ~3200 (broad) | O-H Stretch | Phenolic O-H |
| ~1680 | C=O Stretch | Carboxylic Acid C=O |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Phenol/Carboxylic Acid |
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI-MS).
-
Expected [M-H]⁻: m/z 230.08 (Negative Ion Mode).
-
Expected [M+H]⁺: m/z 232.09 (Positive Ion Mode).
-
Key Fragmentation: Loss of H₂O (from -OH and -COOH) and loss of CO₂ (from -COOH).
Biological Activity and Potential Applications
The therapeutic potential of this compound stems from the synergistic effects of its two core motifs.
Anti-inflammatory and Antioxidant Properties
The 2-hydroxybenzoic acid moiety is a known inhibitor of cyclooxygenase (COX) enzymes and can modulate inflammatory signaling pathways.[15] Research on related hydroxybenzoic acids shows they can suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines such as TNF-α and IL-6.[16][17]
Mechanism of Action: The likely mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[17] The phenolic hydroxyl group is crucial for its antioxidant activity, acting as a free radical scavenger to mitigate oxidative stress, a key contributor to chronic inflammation.[3][16]
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A Technical Guide to the Biological Activity of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid
Executive Summary: This document provides a comprehensive technical overview of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The molecule integrates a 2,5-dimethylpyrrole moiety with a 2-hydroxybenzoic acid (salicylic acid) backbone, creating a versatile scaffold with a spectrum of biological activities.[1] Research indicates this compound exhibits notable anti-inflammatory, antioxidant, antimicrobial, and anti-tuberculosis properties.[1][2] Its mechanism of action involves the modulation of inflammatory pathways, scavenging of free radicals, and inhibition of specific enzymes crucial for pathogen virulence, such as protein tyrosine phosphatase PtpA in Mycobacterium tuberculosis.[1][2] Furthermore, the core 2,5-dimethylpyrrole structure has been identified as a key pharmacophore for enhancing monoclonal antibody production in biotechnological applications.[3] This guide details the compound's chemical properties, synthesis strategies, mechanisms of action, and validated experimental protocols for assessing its biological functions, positioning it as a promising lead compound for further therapeutic development.
Introduction: A Molecule of Interest
This compound is an organic compound that has garnered attention for its diverse pharmacological potential.[1] Its structure is a hybrid of two well-established pharmacophoric scaffolds: the pyrrole ring, a core component in many biologically active molecules, and salicylic acid, renowned for its anti-inflammatory effects.[4][5] This unique combination provides a foundation for its multifaceted biological profile.
Chemical and Physical Properties
The fundamental characteristics of the compound are summarized below, providing a baseline for its scientific exploration.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | [2][6] |
| Molecular Weight | ~231.25 g/mol | [1][2][6] |
| IUPAC Name | 4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid | [6] |
| Structure | A 2,5-dimethyl-1H-pyrrol-1-yl group attached at the 4-position of a 2-hydroxybenzoic acid molecule. | [1][2] |
| Key Functional Groups | Carboxylic acid, hydroxyl group, electron-rich dimethylpyrrole ring. | [1] |
The presence of both a proton-donating carboxylic acid group and a hydroxyl group, alongside the aromatic pyrrole ring, allows for a variety of chemical reactions and biological interactions, including acid-base reactions, esterification, and nucleophilic substitutions.[2]
Synthesis Strategies: Constructing the Scaffold
The synthesis of this compound primarily focuses on the regioselective introduction of the dimethylpyrrole moiety onto the 2-hydroxybenzoic acid core.[1] The main challenge lies in controlling the substitution position and managing the reactivity of the hydroxyl and carboxyl groups. Two predominant strategies have emerged.[1]
Caption: Overview of primary synthetic routes.
Experimental Protocol: Direct Electrophilic Substitution
This approach leverages a Friedel-Crafts-type reaction to directly attach the pyrrole ring.[1] The use of an esterified benzoic acid derivative is a common tactic to prevent the free carboxylic acid from interfering with the Lewis acid catalyst.
-
Esterification: Protect the carboxylic acid of 2-hydroxybenzoic acid by converting it to its methyl ester using methanol under acidic conditions (e.g., H₂SO₄).
-
Activation: In a dry, inert atmosphere, dissolve the methyl 2-hydroxybenzoate in a suitable solvent like dichloromethane.
-
Catalysis: Cool the solution to 0–5°C and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst activates the benzene ring for electrophilic attack.
-
Reaction: Add 2,5-dimethylpyrrole dropwise to the reaction mixture. Maintain the temperature and stir for several hours until TLC indicates the consumption of starting material.
-
Quenching: Carefully quench the reaction by slowly adding ice-cold water or dilute HCl to decompose the catalyst complex.
-
Extraction: Extract the organic layer with a suitable solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product via column chromatography to isolate the esterified intermediate.
-
Hydrolysis: Hydrolyze the methyl ester back to the carboxylic acid using a base (e.g., NaOH) followed by acidic workup to yield the final product.
Core Biological Activities and Mechanisms
The therapeutic potential of this compound stems from its ability to intervene in multiple biological pathways, primarily related to inflammation, oxidative stress, and microbial pathogenesis.
Anti-inflammatory and Antioxidant Properties
The compound's structure is inherently suited for dual-action effects. The salicylic acid moiety is a known anti-inflammatory scaffold, while the hydroxyl and pyrrole groups contribute to its antioxidant capacity.
-
Anti-inflammatory Mechanism: Preliminary studies suggest the compound modulates inflammatory pathways, potentially through the inhibition of key enzymes or by binding to specific proteins involved in the inflammatory cascade.[2]
-
Antioxidant Mechanism: The compound has demonstrated the ability to scavenge free radicals, which is a critical function in protecting cells from oxidative damage that contributes to inflammation and chronic diseases.[2]
Caption: Conceptual mechanism of antioxidant and anti-inflammatory action.
This standard protocol assesses the antioxidant capacity of a compound by measuring its ability to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.
-
Preparation: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a series of dilutions to test a range of concentrations.
-
DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Reaction: In a 96-well plate, add 100 µL of each compound dilution to respective wells. Add 100 µL of the DPPH solution to each well. Ascorbic acid is used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. The reduction in absorbance (discoloration from violet to yellow) indicates radical scavenging.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the compound.
Anti-Tuberculosis Activity
A significant finding is the compound's potential as an anti-virulence agent against Mycobacterium tuberculosis (Mtb).[1] This activity is not based on killing the bacteria directly but on disarming it.
-
Mechanism of Action: The compound has been shown to inhibit Protein Tyrosine Phosphatase A (PtpA), an enzyme secreted by Mtb into the host macrophage.[1] PtpA disrupts the normal phagosome maturation and acidification process, allowing the bacteria to survive and replicate within the host cell. By inhibiting PtpA, the compound helps restore the macrophage's natural ability to eliminate the pathogen.[1]
Caption: Inhibition of Mtb PtpA restores phagosome maturation.
Potential as an Anti-Proliferative Agent
While direct studies on this specific molecule are emerging, both the pyrrole and dihydroxybenzoic acid scaffolds are present in compounds known for their anti-proliferative activities.[7][8] Derivatives of 5-hydoxy-1H-pyrrol-2-(5H)-one have been shown to induce S-phase cell cycle arrest and apoptosis in cancer cell lines.[7] Similarly, hydrazide–hydrazones of 2,4-dihydroxybenzoic acid have demonstrated potent and selective inhibition of cancer cell proliferation.[8] This suggests that this compound is a strong candidate for anti-cancer screening.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Seed human cancer cells (e.g., HCT116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Applications in Biotechnology
Beyond direct therapeutic use, the structural motifs of this compound have shown utility in bioprocessing.
Enhancement of Monoclonal Antibody (mAb) Production
In a large-scale screening of chemical compounds, a derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), was found to significantly increase monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells.[3] A subsequent structure-activity relationship study revealed that the 2,5-dimethylpyrrole moiety was the most effective partial structure responsible for this enhanced productivity.[3] This finding highlights the potential of using this compound or its derivatives as chemical enhancers in commercial cell culture processes to improve yields of therapeutic proteins.[3]
Caption: Workflow for screening productivity-enhancing compounds.
Summary and Future Directions
This compound is a molecule with a compelling and diverse biological profile. Its demonstrated activities, summarized below, make it a strong candidate for further investigation.
| Biological Activity | Proposed Mechanism of Action | Potential Application |
| Anti-inflammatory | Modulation of inflammatory pathways; enzyme inhibition.[2] | Treatment of inflammatory diseases.[2] |
| Antioxidant | Scavenging of reactive oxygen species (free radicals).[2] | Skincare formulations; diseases linked to oxidative stress.[2] |
| Antimicrobial | Efficacy against certain bacterial strains.[2] | Development of new antimicrobial agents.[2] |
| Anti-tuberculosis | Inhibition of M. tuberculosis PtpA virulence factor.[1] | Host-directed therapy for tuberculosis.[1] |
| Anti-proliferative | (Potential) Induction of cell cycle arrest and apoptosis.[7][8] | Cancer therapy. |
| Biotech Enhancer | (As a derivative) Increased cell-specific productivity of mAbs.[3] | Improving yields in biopharmaceutical manufacturing.[3] |
Future research should focus on comprehensive in vivo studies to validate the in vitro findings, particularly for its anti-inflammatory and anti-tuberculosis effects. A thorough toxicological assessment is necessary to establish a safety profile. Furthermore, systematic structure-activity relationship (SAR) studies could lead to the design of new analogues with enhanced potency and selectivity for specific biological targets.
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An In-depth Technical Guide to the Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid: Synthesis, Bioactivity, and Therapeutic Potential
Introduction
In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular scaffold is a cornerstone of rational drug design. The 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid molecule exemplifies this approach, integrating the well-established anti-inflammatory and analgesic properties of a salicylic acid core with the versatile and biologically active 2,5-dimethylpyrrole moiety. This unique structural amalgamation results in a scaffold with significant potential for derivatization, offering a rich platform for the development of novel therapeutic agents across diverse disease areas.[1]
With a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of approximately 231.25 g/mol , this compound serves as a valuable building block for creating libraries of derivatives with a wide spectrum of biological activities.[2][3] Its inherent properties, including antioxidant, anti-inflammatory, and antimicrobial effects, have positioned it as a lead compound for extensive research.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, key derivative classes, biological activities, and structure-activity relationships of this promising molecular framework.
Core Scaffold: Physicochemical Properties and Reactivity
The therapeutic versatility of this compound stems from its distinct chemical features. The molecule's architecture, featuring a carboxylic acid, a phenolic hydroxyl group, and an electron-rich pyrrole ring, provides multiple sites for chemical modification.[1] Understanding these properties is critical for designing synthetic strategies and predicting the biological behavior of its derivatives.
| Property | Data | Source |
| IUPAC Name | 4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid | [3] |
| Molecular Formula | C₁₃H₁₃NO₃ | [2][3] |
| Molecular Weight | ~231.25 g/mol | [2][3] |
| Key Functional Groups | Carboxylic Acid (-COOH), Phenolic Hydroxyl (-OH), 2,5-Dimethylpyrrole | [1] |
| Primary Reactive Sites | The carboxylic acid group is amenable to esterification and amidation. The phenolic hydroxyl group can undergo nucleophilic substitution.[2] | [2] |
The interplay between these groups governs the molecule's reactivity. The carboxylic acid functions as a weak acid, while the hydroxyl group can act as a nucleophile.[2] This dual reactivity, coupled with the aromatic nature of the rings, allows for a high degree of structural diversification, a crucial attribute for optimizing potency, selectivity, and pharmacokinetic profiles in drug discovery programs.
Synthetic Strategies and Derivatization
The generation of a diverse chemical library from the core scaffold requires robust and versatile synthetic methodologies. The primary approaches focus on both the initial construction of the pyrrole ring system and the subsequent functionalization of the salicylic acid core.
Part A: Synthesis of the Core Scaffold via Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is the most widely employed and efficient method for constructing the 2,5-dimethylpyrrole ring.[2] This classic reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (2,5-hexanedione), with a primary amine, such as 4-amino-2-hydroxybenzoic acid.[2][4] The reaction proceeds typically in an acidic medium, such as acetic acid, and offers excellent control over the resulting structure with yields often exceeding 60%.[2]
-
Reactant Preparation: Dissolve 4-amino-2-hydroxybenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reagent Addition: Add 2,5-hexanedione (1.1 equivalents) to the solution.
-
Reaction Condition: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the solid precipitate, wash thoroughly with water, and dry under a vacuum. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Key Derivatization Points on the Core Scaffold.
This protocol outlines the conversion of the carboxylic acid to a benzohydrazide, a key intermediate.
-
Esterification: Convert the core scaffold to its methyl ester by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.
-
Hydrazinolysis: Dissolve the resulting methyl ester in ethanol. Add hydrazine hydrate (excess, ~10 equivalents) to the solution.
-
Reaction: Reflux the mixture for 8-12 hours. Monitor the reaction via TLC until the starting ester is consumed.
-
Isolation: Reduce the solvent volume under reduced pressure. Pour the concentrated solution into cold water to precipitate the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure hydrazide intermediate, ready for further coupling reactions. [5]
Prominent Derivative Classes and Biological Activities
Modification of the core scaffold has yielded derivatives with potent and specific biological activities, particularly in the realm of infectious diseases and inflammation.
Antimicrobial and Antitubercular Derivatives
A significant body of research has focused on developing hydrazide-hydrazone, oxadiazole, and triazole derivatives as antimicrobial agents. [5][6]Many of these compounds have demonstrated promising activity against various bacterial strains, including the challenging pathogen Mycobacterium tuberculosis. [5][6] Mechanism of Action: The antitubercular activity of these derivatives is often attributed to the dual inhibition of critical bacterial enzymes: enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR). [5]InhA is essential for the synthesis of mycolic acids, a unique and vital component of the mycobacterial cell wall. DHFR is crucial for the synthesis of nucleic acids and amino acids. By inhibiting both pathways, these compounds can exert a powerful bactericidal effect.
A molecular docking study of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl) benzohydrazides revealed that these molecules bind to the active sites of both DHFR and enoyl ACP reductase, mimicking the interactions of known ligands. [5]
Caption: Proposed Dual-Inhibition Mechanism for Antitubercular Activity.
Biological Activity Data Summary:
| Derivative Class | Target Organism | Activity (MIC) | Source |
| Benzoic Acid Hydrazides | M. tuberculosis H37Rv | 1–2 µg/mL | [6] |
| 1,3,4-Oxadiazoles | M. tuberculosis H37Rv | 1–4 µg/mL | [6] |
| 1,2,4-Triazoles | M. tuberculosis H37Rv | 1–2 µg/mL | [6] |
| Benzohydrazides | Various Bacterial Strains | Appreciable Inhibition | [5] |
Anti-inflammatory and Antioxidant Derivatives
The inherent 2-hydroxybenzoic acid (salicylic acid) structure provides a strong foundation for anti-inflammatory and antioxidant activity. [2][7]Derivatives often retain or enhance these properties.
Mechanism of Action:
-
Antioxidant Effects: The phenolic hydroxyl group is a key player in antioxidant activity, capable of scavenging free radicals and reducing oxidative stress, which is a major contributor to inflammation and cellular damage. [2][8]* Anti-inflammatory Effects: The mechanism is multifaceted. Research suggests these compounds can bind to specific proteins involved in inflammatory pathways, potentially modulating their activity. [2]Furthermore, they may inhibit enzymes linked to inflammation, such as cyclooxygenases (COX), similar to other non-steroidal anti-inflammatory drugs (NSAIDs). [2][9]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core scaffold has provided valuable insights into the structural requirements for biological activity.
-
Requirement of the Hydrazide Linker: The -CO-NH-N= linker in hydrazide-hydrazone derivatives is often critical for antimicrobial activity, acting as a key hydrogen bonding and structural element for target engagement.
-
Impact of Substituents: For antitubercular hydrazides, substitutions on the terminal phenyl ring significantly modulate potency. Electron-withdrawing or donating groups can influence the electronic properties and binding affinity of the molecule within the enzyme's active site. [5]* Role of the Pyrrole Ring: The 2,5-dimethylpyrrole group contributes to the lipophilicity of the molecule, which can enhance cell membrane penetration. Its electron-rich nature may also be involved in π-π stacking interactions with protein targets.
-
Carboxylic Acid Moiety: For protein kinase CK2 inhibition by related benzoic acid derivatives, the carboxylic acid group is a crucial anchor, forming key interactions in the ATP-binding site. [10]Maintaining this group or replacing it with a bioisostere is essential for retaining activity.
Conclusion and Future Directions
The this compound scaffold represents a validated and highly promising platform for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives, ranging from potent antitubercular agents to anti-inflammatory compounds, underscore its importance in modern medicinal chemistry.
Future research should focus on several key areas:
-
Expansion of Chemical Diversity: Synthesizing novel derivatives by exploring less common modifications of the pyrrole and salicylic acid rings to uncover new biological targets.
-
Mechanism of Action Studies: Moving beyond initial screening to perform in-depth biochemical and cellular assays to precisely elucidate the molecular mechanisms of the most potent compounds.
-
Pharmacokinetic Optimization: Conducting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to improve the drug-like properties of lead compounds, enhancing their potential for clinical development.
-
New Therapeutic Areas: Evaluating lead derivatives against other relevant targets, such as viral proteases, protein kinases, or in pathways related to neurodegenerative diseases, leveraging the scaffold's inherent versatility. [10][11] By continuing to explore the rich chemical space surrounding this scaffold, the scientific community can unlock its full therapeutic potential, paving the way for the next generation of innovative medicines.
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Unlocking the Therapeutic Potential of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid: A Technical Guide for Drug Discovery Professionals
Foreword: A Molecule of Intriguing Possibilities
In the landscape of modern drug discovery, the pursuit of novel chemical entities with diverse pharmacological profiles is paramount. Within this pursuit, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid emerges as a compound of significant interest. Its unique molecular architecture, combining a substituted pyrrole ring with a 2-hydroxybenzoic acid moiety, presents a compelling scaffold for the development of new therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic applications of this molecule, grounded in established scientific principles and supported by data on structurally related compounds. We will delve into its synthesis, proposed mechanisms of action, and detailed protocols for evaluating its efficacy in key therapeutic areas, including inflammation, oxidative stress, and oncology.
Molecular Profile and Synthesis
Chemical Structure and Properties:
This compound (Molecular Formula: C₁₃H₁₃NO₃, Molecular Weight: 231.25 g/mol ) is a heterocyclic compound characterized by a salicylic acid backbone.[1] The key structural features that likely contribute to its biological activity are the electron-rich 2,5-dimethylpyrrole ring and the hydroxyl and carboxylic acid groups on the benzoic acid ring.[1] These functional groups provide opportunities for diverse chemical modifications to optimize its pharmacological properties.[1]
Synthesis Protocol: A Modified Paal-Knorr Approach
The synthesis of this compound can be efficiently achieved through a modified Paal-Knorr pyrrole synthesis. This well-established method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Step-by-Step Synthesis Protocol:
-
Starting Materials: 4-amino-2-hydroxybenzoic acid and acetonylacetone (2,5-hexanedione).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-2-hydroxybenzoic acid in glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add a stoichiometric equivalent of acetonylacetone.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Causality of Experimental Choices: The use of glacial acetic acid as a solvent provides an acidic environment that catalyzes the condensation reaction. The Paal-Knorr synthesis is a robust and high-yielding method for constructing the pyrrole ring, making it a reliable choice for producing the target compound.
Potential Therapeutic Application: Anti-Inflammatory Agent
The structural similarity of this compound to known anti-inflammatory agents, particularly other salicylic acid derivatives, suggests its potential as an inhibitor of key inflammatory mediators. A structurally related pyridine derivative containing the 2,5-dimethyl-1H-pyrrol-1-yl moiety has been shown to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2]
Proposed Mechanism of Action: COX Inhibition
Inflammation is often mediated by the increased production of prostaglandins, which are synthesized by the COX-1 and COX-2 enzymes.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. It is hypothesized that this compound may also function as a COX inhibitor.
Diagram of the Cyclooxygenase (COX) Pathway
Caption: Proposed inhibition of the COX pathway by the target compound.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of the compound against COX-1 and COX-2.
-
Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), fluorometric probe, assay buffer, and a microplate reader.
-
Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.
-
Assay Procedure: a. In a 96-well plate, add the assay buffer, COX cofactor, and fluorometric probe to each well. b. Add the test compound at various concentrations to the sample wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor, e.g., celecoxib). c. Add the COX-1 or COX-2 enzyme to the respective wells. d. Initiate the reaction by adding the substrate, arachidonic acid. e. Immediately measure the fluorescence kinetics over a period of 10-20 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Self-Validating System: The inclusion of both a vehicle control and a potent, well-characterized COX inhibitor as a positive control ensures the validity of the assay. The dose-dependent inhibition observed will further validate the specific activity of the test compound.
Potential Therapeutic Application: Antioxidant
The presence of a phenolic hydroxyl group in the structure of this compound suggests its potential to act as an antioxidant.[4] Phenolic compounds are known to scavenge free radicals, which are implicated in a variety of diseases.[5]
Proposed Mechanism of Action: Free Radical Scavenging
Antioxidants donate an electron or a hydrogen atom to stabilize free radicals, thereby preventing oxidative damage to cells and tissues. The hydroxyl group on the benzoic acid ring is the likely site of this activity.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.[6]
-
Materials: DPPH, methanol or ethanol, test compound, and a spectrophotometer.
-
Preparation of Reagents: Prepare a stock solution of DPPH in methanol. Prepare a series of dilutions of the test compound in methanol.
-
Assay Procedure: a. In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution. b. Add varying concentrations of the test compound to the DPPH solution. Include a blank (methanol only) and a positive control (a known antioxidant, e.g., ascorbic acid or trolox). c. Incubate the mixture in the dark at room temperature for 30 minutes. d. Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition. The half-maximal effective concentration (EC₅₀), the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage versus compound concentration.[7]
Potential Therapeutic Application: Anticancer Agent
Pyrrole derivatives have been extensively studied for their anticancer properties.[8] Furthermore, a closely related compound, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], has demonstrated selective cytotoxicity against myeloid leukemia cell lines.[2] This provides a strong rationale for investigating the anticancer potential of this compound, particularly against breast cancer cell lines like MCF-7, which are commonly used in primary screening.
Proposed Mechanism of Action: Induction of Apoptosis
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. The exact mechanism for this compound is yet to be elucidated, but it may involve the modulation of key signaling pathways that regulate cell survival and proliferation.
Diagram of a General Anticancer Screening Workflow
Caption: A streamlined workflow for the initial assessment of anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity in MCF-7 Cells
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture: Culture MCF-7 human breast adenocarcinoma cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (a known cytotoxic drug, e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.
Data Presentation and Interpretation
To facilitate the comparison of experimental results, all quantitative data should be summarized in clear and concise tables.
Table 1: Hypothetical In Vitro Activity Profile of this compound
| Assay | Target/Cell Line | Endpoint | Result | Positive Control |
| COX-1 Inhibition | Human Recombinant | IC₅₀ (µM) | [Insert Data] | Celecoxib |
| COX-2 Inhibition | Human Recombinant | IC₅₀ (µM) | [Insert Data] | Celecoxib |
| DPPH Scavenging | - | EC₅₀ (µM) | [Insert Data] | Ascorbic Acid |
| Cytotoxicity | MCF-7 | IC₅₀ (µM) | [Insert Data] | Doxorubicin |
Note: The "Result" column is intended to be populated with experimentally derived data.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest the potential for anti-inflammatory, antioxidant, and anticancer activities. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these potential applications. Future research should focus on obtaining quantitative data for this specific compound, elucidating its precise mechanisms of action, and exploring structure-activity relationships through the synthesis and testing of analogues. Such studies will be crucial in determining the true therapeutic potential of this intriguing molecule and its derivatives.
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A Practical Guide to Determining the Solubility Profile of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid
An in-depth technical guide on the core.
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive framework for characterizing the solubility of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, a molecule with distinct chemical moieties that present a complex solubility challenge. Due to the absence of extensive public data for this specific compound, this document outlines a systematic approach based on first principles of physical chemistry and established pharmaceutical testing protocols. We will dissect the molecule's structure to predict its behavior, propose a strategic selection of solvents, and provide a detailed, field-proven experimental workflow for generating a robust solubility profile. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to establish foundational physicochemical data for novel compounds.
Theoretical Solubility Assessment: A Structure-Based Approach
Understanding the molecular structure of this compound is paramount to predicting its solubility. The molecule is amphiphilic, containing both hydrophilic (polar) and lipophilic (nonpolar) regions.
-
Hydrophilic Moieties:
-
Carboxylic Acid (-COOH): This is a primary driver of aqueous solubility, particularly under basic conditions. As a weak acid, it can donate a proton to form a highly polar carboxylate anion (-COO⁻), which is readily solvated by water. Its contribution to solubility is therefore highly pH-dependent.
-
Phenolic Hydroxyl (-OH): This group can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents like water, methanol, and ethanol. It is weakly acidic and will also show increased ionization and solubility at higher pH values.
-
-
Lipophilic Moieties:
-
Aromatic Rings (Benzene and Pyrrole): The core benzene ring and the N-substituted pyrrole ring are largely nonpolar and hydrophobic. These structures will favor interactions with nonpolar organic solvents through van der Waals forces.
-
Dimethyl Groups (-CH₃): The two methyl groups on the pyrrole ring further increase the lipophilicity of the molecule, contributing to its solubility in organic solvents.
-
Expert Insight: The presence of two ionizable acidic groups (carboxylic and phenolic) and significant hydrophobic surface area suggests that the solubility of this compound will vary dramatically across a range of solvents and pH conditions. A simple "soluble" or "insoluble" classification is insufficient; a full profile is required for meaningful formulation development.
Strategic Solvent Selection for Profile Development
A tiered approach to solvent selection ensures a comprehensive understanding of the compound's behavior. The following classes of solvents are recommended for initial screening.
| Solvent Class | Representative Solvents | Rationale for Inclusion |
| Polar Protic | Purified Water (at various pH levels), Methanol (MeOH), Ethanol (EtOH) | To assess solubility driven by hydrogen bonding and ionization. Testing across a pH range (e.g., 2, 7, 9) is critical for aqueous characterization. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | These solvents are strong hydrogen bond acceptors and can effectively solvate a wide range of molecules, often serving as excellent stock solvents. |
| Intermediate Polarity | Ethyl Acetate (EtOAc), Dichloromethane (DCM) | To evaluate solubility in solvents commonly used in organic synthesis, purification, and as vehicles for certain formulations. |
| Nonpolar Aprotic | Toluene, Heptane/Hexane | To determine the compound's lipophilicity and establish the lower limits of its solubility in nonpolar environments. |
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold-standard technique for determining equilibrium solubility and is recommended by regulatory bodies like the OECD. This protocol ensures that the solution has reached a true thermodynamic equilibrium, providing reliable and reproducible data.
Detailed Step-by-Step Methodology
-
Preparation: Add an excess amount of the solid this compound to a series of vials, each containing a known volume of a selected solvent (e.g., 2 mL). "Excess" means that a visible amount of undissolved solid remains after equilibration. This is a critical control to ensure saturation.
-
Equilibration: Seal the vials tightly. Place them in a constant-temperature orbital shaker or rotator (e.g., at 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary time-to-equilibrium study can be run to confirm the minimum required duration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Extraction: Carefully pipette a known volume of the clear supernatant from the top of the vial. Be cautious not to disturb the solid pellet at the bottom.
-
Dilution: Dilute the extracted supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical quantification method. A precise dilution factor is crucial for accurate back-calculation.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV), due to the presence of chromophores in the molecule's structure. A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.
-
Calculation: The equilibrium solubility (S) is calculated using the following formula:
-
S (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
The Critical Impact of pH on Aqueous Solubility
For an ionizable compound like this, aqueous solubility is not a single value but a profile that depends on pH. The Henderson-Hasselbalch equation governs the ratio of the ionized (more soluble) to the unionized (less soluble) species.
-
At Low pH (e.g., pH < 2): Both the carboxylic acid and the phenolic hydroxyl groups will be fully protonated (-COOH, -OH). The molecule will be in its least soluble, neutral form.
-
At Mid pH (e.g., pH 4-6): The carboxylic acid (pKa typically 3-5) will start to deprotonate to the carboxylate (-COO⁻), significantly increasing solubility. The phenolic hydroxyl group remains protonated.
-
At High pH (e.g., pH > 9): Both the carboxylic acid and the phenolic hydroxyl (pKa typically 8-10) will be deprotonated (-COO⁻, -O⁻), resulting in a dianionic species with the highest potential aqueous solubility.
A pH-solubility profile should be generated by performing the shake-flask experiment using a series of buffered aqueous solutions (e.g., from pH 2 to pH 10).
pH-Dependent Ionization and Solubility Relationship
Caption: Relationship between solution pH, molecular ionization, and solubility.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.
Table 1: Example Solubility Data Summary
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Classification |
| Water (pH 2.0) | Polar Protic | 25 | Experimental Value | Calculated Value | e.g., Practically Insoluble |
| Water (pH 7.4) | Polar Protic | 25 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |
| Water (pH 9.0) | Polar Protic | 25 | Experimental Value | Calculated Value | e.g., Soluble |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value | e.g., Freely Soluble |
| DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value | e.g., Very Soluble |
| Heptane | Nonpolar Aprotic | 25 | Experimental Value | Calculated Value | e.g., Insoluble |
Trustworthiness through Self-Validation: To ensure the integrity of the results, each experiment should be conducted in triplicate. The report should include the mean solubility value and the standard deviation. Furthermore, visual inspection of the remaining solid by microscopy after equilibration can help confirm that no phase transformation or salt disproportionation has occurred during the experiment.
Conclusion
Characterizing the solubility of a novel compound like this compound is a foundational step in its development pathway. By combining a theoretical structural analysis with rigorous, standardized experimental methods like the shake-flask protocol, researchers can build a comprehensive and reliable solubility profile. This data is indispensable for guiding formulation strategies, predicting in vivo behavior, and ultimately advancing promising compounds from the bench to clinical application.
References
-
Title: OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No. 105: Water Solubility. Source: Organisation for Economic Co-operation and Development (OECD). URL: [Link]
-
Title: A review of the applications of HPLC for the analysis of pharmaceutical substances and products. Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]
-
Title: Henderson-Hasselbalch Equation. Source: Chemistry LibreTexts. URL: [Link]
An In-depth Technical Guide to 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid: From Discovery to Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into the historical context of its synthesis, detailed experimental protocols for its preparation and characterization, and a thorough examination of its biological activities and underlying mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into this promising molecule.
Introduction and Physicochemical Properties
This compound is an organic compound featuring a substituted pyrrole ring linked to a hydroxybenzoic acid moiety.[1] Its unique structure, combining a carboxylic acid, a hydroxyl group, and an electron-rich pyrrole ring, makes it a versatile scaffold for the synthesis of various derivatives with a wide range of biological activities.[1][2] The presence of these functional groups contributes to its chemical reactivity and potential for therapeutic applications.[2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | [1][3] |
| Molecular Weight | 231.25 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 5987-00-8 | [2] |
Discovery and Historical Context
While a definitive seminal publication detailing the initial discovery of this compound is not readily apparent in the surveyed literature, its synthesis is firmly rooted in the principles of the Paal-Knorr pyrrole synthesis . This classic organic reaction, independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, provides a versatile method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds.[4][5]
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield a pyrrole.[6] The development of this foundational reaction paved the way for the creation of a vast library of pyrrole-containing compounds, including the subject of this guide. The subsequent exploration of the biological activities of such compounds has led to the identification of this compound and its derivatives as molecules with significant therapeutic potential, particularly in the realms of anti-inflammatory and antimicrobial research.[2]
Synthesis and Characterization
The primary synthetic route to this compound and its derivatives is the Paal-Knorr pyrrole synthesis.[7] This method offers excellent control over the resulting structure and generally provides good yields.[7]
General Synthetic Workflow
The synthesis typically involves the reaction of a 1,4-dicarbonyl compound, such as acetonylacetone (2,5-hexanedione), with an amino-substituted benzoic acid.
Caption: Paal-Knorr synthesis of the target compound.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of a 2,5-dimethylpyrrole derivative, which can be adapted for the synthesis of this compound.
Materials:
-
4-amino-2-hydroxybenzoic acid
-
2,5-Hexanedione (acetonylacetone)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-2-hydroxybenzoic acid in a minimal amount of glacial acetic acid.
-
Add a stoichiometric equivalent of 2,5-hexanedione to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
-
Dry the purified product under vacuum to yield this compound as a solid.
Structural Characterization
The structure of this compound is confirmed through various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid ring, the pyrrole ring protons, the methyl group protons, the hydroxyl proton, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbon atoms of the benzoic acid and pyrrole rings, the methyl carbons, and the carboxyl carbon. |
| FTIR (cm⁻¹) | Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-N and C=C stretching of the pyrrole and benzene rings. |
| HRMS | A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₃NO₃), confirming its elemental composition.[1] |
Biological Activities and Mechanism of Action
This compound and its derivatives have demonstrated a range of promising biological activities.
Anti-inflammatory and Antioxidant Properties
The compound exhibits significant anti-inflammatory and antioxidant effects.[7] Research suggests that its anti-inflammatory action is mediated through the modulation of key inflammatory pathways.[7] The antioxidant properties are attributed to the ability of the hydroxyl group to scavenge free radicals, thereby mitigating oxidative stress.[2]
Antimicrobial and Antitubercular Activity
Studies have shown that this class of compounds possesses antimicrobial activity against various bacterial strains.[7] Furthermore, derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-benzoic acid have been investigated as potential antitubercular agents.[2]
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of this compound are believed to stem from its ability to interfere with pro-inflammatory signaling cascades, particularly the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome .
The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β and IL-18.
References
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- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Buy this compound | 5987-00-8 [smolecule.com]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Introduction: The Strategic Importance of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals, including Atorvastatin (Lipitor®).[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules with specific biological targets.[3] The Paal-Knorr synthesis, first reported in 1884, remains one of the most efficient and straightforward methods for constructing substituted pyrroles.[4][5] This reaction condenses a 1,4-dicarbonyl compound with a primary amine, typically under weakly acidic conditions, to form the aromatic pyrrole ring.[6][7]
This document provides an in-depth technical guide for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, a versatile heterocyclic compound with potential applications in the development of novel therapeutic agents.[8][9][10] We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss the rationale behind key procedural steps, empowering researchers in drug discovery and organic synthesis to confidently replicate and adapt this valuable transformation.
Core Concepts: Unraveling the Paal-Knorr Reaction Mechanism
The Paal-Knorr synthesis is a classic acid-catalyzed condensation reaction.[7][11] While seemingly straightforward, a precise understanding of its mechanism is crucial for optimizing reaction conditions and minimizing side products. The currently accepted mechanism, elucidated through kinetic studies, involves the formation of a hemiaminal intermediate as a key step.[4][6][12]
The reaction between 4-amino-2-hydroxybenzoic acid and 2,5-hexanedione (acetonylacetone) proceeds as follows:
-
Protonation and Nucleophilic Attack: One of the carbonyl groups on 2,5-hexanedione is protonated by the acid catalyst (e.g., acetic acid), increasing its electrophilicity. The primary amine of 4-amino-2-hydroxybenzoic acid then acts as a nucleophile, attacking the activated carbonyl carbon.[13]
-
Hemiaminal Formation: This attack forms a tetrahedral intermediate, which, after a proton transfer, yields a neutral hemiaminal (or carbinolamine).[13]
-
Cyclization (Rate-Determining Step): The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is typically the rate-determining step of the reaction.[11][14]
-
Dehydration and Aromatization: The resulting five-membered cyclic intermediate contains two hydroxyl groups. A sequence of acid-catalyzed dehydration steps eliminates two molecules of water, leading to the formation of the stable, aromatic pyrrole ring.[14]
It is critical to maintain weakly acidic conditions (pH ~5).[6][15] Strongly acidic conditions (pH < 3) can promote the competing Paal-Knorr furan synthesis, as the carbonyl groups may undergo enolization and cyclize before the amine has a chance to react, yielding a furan as the major byproduct.[6][14]
Figure 1: Generalized mechanism of the Paal-Knorr pyrrole synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of this compound using a conventional heating method.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 4-Amino-2-hydroxybenzoic acid | ≥98% | Sigma-Aldrich | 65-49-6 | The primary amine source. |
| 2,5-Hexanedione (Acetonylacetone) | ≥98% | Sigma-Aldrich | 110-13-4 | The 1,4-dicarbonyl source. |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | 64-19-7 | Catalyst and solvent. |
| Ethanol | Reagent Grade | VWR | 64-17-5 | Reaction solvent. |
| Deionized Water | - | In-house | 7732-18-5 | For work-up and recrystallization. |
| Round-bottom flask (100 mL) | - | - | - | |
| Reflux condenser | - | - | - | |
| Magnetic stirrer and stir bar | - | - | - | |
| Heating mantle | - | - | - | |
| Büchner funnel and filter flask | - | - | - | For product isolation. |
| Filter paper (Whatman No. 1) | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-amino-2-hydroxybenzoic acid (5.0 g, 32.6 mmol) and ethanol (30 mL). Stir the mixture to form a suspension.
-
Addition of Reagents: To the suspension, add 2,5-hexanedione (3.72 g, 3.88 mL, 32.6 mmol, 1.0 equivalent). Follow this with the addition of glacial acetic acid (5 mL). The acetic acid acts as both a catalyst and helps to solubilize the starting material.[6]
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to a gentle reflux (approximately 80-85°C) with continuous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is often complete within 2-4 hours.
-
Reaction Work-up and Isolation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A precipitate should form as the solution cools. Further cool the flask in an ice-water bath for 30 minutes to maximize product precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold deionized water (2 x 15 mL) to remove any residual acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product under vacuum or in a desiccator overnight. The expected product is typically an off-white to light-tan solid.
-
Purification (Recrystallization): For higher purity, the crude product can be recrystallized. A mixture of ethanol and water is a suitable solvent system. Dissolve the crude solid in a minimum amount of hot ethanol and then slowly add hot deionized water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
2,5-Hexanedione is a neurotoxin. Avoid inhalation and skin contact.
Experimental Workflow and Characterization
The overall workflow from starting materials to the final, characterized product is a systematic process designed for efficiency and purity.
Figure 2: Step-by-step experimental workflow for the synthesis.
Expected Results and Characterization Data
The successful synthesis of this compound (C₁₃H₁₃NO₃, M.W. 231.25 g/mol ) should yield an off-white solid.[8][9] The structure and purity should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result |
| ¹H NMR (DMSO-d₆) | δ ~11.5 (s, 1H, -COOH), δ ~9.8 (s, 1H, -OH), δ ~7.8 (d, 1H, Ar-H), δ ~7.0-7.2 (m, 2H, Ar-H), δ ~5.8 (s, 2H, pyrrole C-H), δ ~1.9 (s, 6H, pyrrole -CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~171 (C=O), δ ~161 (Ar C-OH), δ ~142 (Ar C-N), δ ~129 (Ar CH), δ ~128 (Pyrrole C-CH₃), δ ~118 (Ar CH), δ ~115 (Ar C-COOH), δ ~112 (Ar CH), δ ~106 (Pyrrole CH), δ ~13 (Pyrrole -CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (O-H stretch), ~3000-2500 (broad, O-H of COOH), ~1680 (C=O stretch), ~1600, 1500 (C=C aromatic stretch) |
| Mass Spec (ESI-) | [M-H]⁻ at m/z 230.08 |
| Yield | >60% after purification.[7][14] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Incorrect pH (too acidic or basic). - Starting material degradation. | - Extend reflux time and monitor by TLC. - Ensure weakly acidic conditions; glacial acetic acid is usually sufficient. - Use high-purity starting materials. |
| Oily or Dark Product | - Presence of polymeric side products. - Reaction temperature too high. | - Perform recrystallization carefully. If product remains oily, consider column chromatography (e.g., silica gel with ethyl acetate/hexanes). - Maintain a gentle reflux; do not overheat. |
| Product is Difficult to Precipitate | - Product is too soluble in the reaction mixture. | - After cooling, add the reaction mixture to a larger volume of cold water with vigorous stirring to induce precipitation. |
| Furan Byproduct Detected | - Reaction conditions were too acidic. | - Reduce the amount of acid catalyst or switch to a milder catalyst. The use of glacial acetic acid in an ethanol solvent system generally minimizes this.[6] |
Conclusion
The Paal-Knorr synthesis provides a robust and high-yielding pathway to this compound. By carefully controlling the reaction conditions, particularly the acidity, researchers can reliably access this valuable heterocyclic building block. The operational simplicity and use of readily available starting materials make this protocol highly suitable for both academic research and process development in the pharmaceutical industry. The synthesized compound serves as a versatile scaffold for further chemical modification, enabling the exploration of new chemical space in the ongoing search for novel therapeutic agents.
References
-
Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Nagy, A., et al. (2019). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Structural Chemistry. Retrieved from [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College of Engineering and Technology. Retrieved from [Link]
-
Serrano, J.C., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central. Retrieved from [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Grokipedia. Retrieved from [Link]
-
MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Retrieved from [Link]
-
Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis Online. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. Retrieved from [Link]
-
YouTube. (2023). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. Retrieved from [Link]
Sources
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- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
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Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid: An Application Note and Protocol
Introduction
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, which incorporates a substituted pyrrole ring attached to a salicylic acid scaffold, presents a versatile platform for the synthesis of novel therapeutic agents.[1] Research has indicated that this class of compounds exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2] The core synthesis of this molecule is efficiently achieved through the Paal-Knorr pyrrole synthesis, a classic and reliable method for the formation of substituted pyrroles.[3]
This application note provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive and reliable method for the preparation of this valuable compound.
Scientific Principles: The Paal-Knorr Pyrrole Synthesis
The cornerstone of this synthetic protocol is the Paal-Knorr reaction, a condensation reaction between a 1,4-dicarbonyl compound and a primary amine to form a pyrrole.[3] In this specific synthesis, 4-amino-2-hydroxybenzoic acid serves as the primary amine and acetonylacetone (2,5-hexanedione) is the 1,4-dicarbonyl compound. The reaction is typically catalyzed by an acid, and in this protocol, glacial acetic acid serves as both the catalyst and the solvent.[4]
The mechanism of the Paal-Knorr pyrrole synthesis is a well-established process.[3] It commences with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group. The final step involves the dehydration of the cyclic intermediate to yield the aromatic pyrrole ring.[3]
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Purity | Supplier |
| 4-Amino-2-hydroxybenzoic acid | Reagent | ≥98% | Commercially Available |
| Acetonylacetone (2,5-Hexanedione) | Reagent | ≥98% | Commercially Available |
| Glacial Acetic Acid | ACS | ≥99.7% | Commercially Available |
| Ethanol | Reagent | 95% | Commercially Available |
| Deionized Water | - | - | In-house |
Equipment
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Vacuum source
-
Beakers and Erlenmeyer flasks
-
Recrystallization apparatus
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-hydroxybenzoic acid (15.31 g, 0.1 mol).
-
Addition of Reagents: To the flask, add glacial acetic acid (100 mL) and acetonylacetone (11.41 g, 0.1 mol).
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 500 mL of cold deionized water with stirring. A precipitate will form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with several portions of cold deionized water to remove any residual acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product either by air drying or in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.
Purification by Recrystallization
-
Dissolution: Transfer the crude, dried product to an Erlenmeyer flask. Add a minimal amount of a hot 1:1 ethanol/water mixture to dissolve the solid completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath will promote complete crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry to a constant weight.
Self-Validating System and Characterization
The integrity of this protocol is ensured through a series of in-process checks and final product characterization.
In-Process Controls
-
TLC Monitoring: The progress of the Paal-Knorr condensation can be monitored by TLC to ensure the complete consumption of the starting materials.
-
Visual Observation: The formation of a precipitate upon addition to water is a key indicator of product formation.
Final Product Characterization
The identity and purity of the synthesized this compound should be confirmed by the following methods:
| Parameter | Expected Outcome |
| Appearance | Off-white to light brown solid |
| Melting Point | To be determined experimentally and compared with literature values. |
| Yield | Expected to be in the range of 70-85% based on similar reactions. |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the benzoic acid ring, the pyrrole ring protons, the methyl groups on the pyrrole ring, and the acidic protons of the hydroxyl and carboxylic acid groups.[2]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide confirmation of the carbon framework of the molecule.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and phenolic hydroxyl group, the C=O stretch of the carboxylic acid, and C-N and C-H stretches of the pyrrole and aromatic rings.[2]
| FTIR Characteristic Peaks | Wavenumber (cm⁻¹) (Expected) |
| O-H stretch (Carboxylic Acid) | 3000-2500 (broad) |
| O-H stretch (Phenolic) | 3600-3200 (broad) |
| C=O stretch (Carboxylic Acid) | 1700-1680 |
| C=C stretch (Aromatic) | 1600-1450 |
| C-N stretch | 1350-1250 |
Causality Behind Experimental Choices
-
Choice of Solvent and Catalyst: Glacial acetic acid is an ideal choice as it serves as both a solvent for the reactants and the acid catalyst required for the Paal-Knorr condensation.[4] Its high boiling point allows the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate.
-
Reflux Conditions: Heating the reaction mixture to reflux ensures that the reaction proceeds at a constant and sufficiently high temperature to overcome the activation energy of the condensation and cyclization steps, leading to a reasonable reaction time.
-
Work-up with Water: The product, being an organic acid, is sparingly soluble in water, while the starting materials and the acetic acid solvent are more soluble. Therefore, precipitating the product by adding the reaction mixture to a large volume of water is an effective method for initial purification and isolation.
-
Recrystallization Solvent System: An ethanol/water mixture is a common and effective solvent system for the recrystallization of moderately polar organic compounds like the target molecule. The compound is soluble in the hot solvent mixture and less soluble upon cooling, allowing for the formation of pure crystals.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Chemical Hazards:
-
4-Amino-2-hydroxybenzoic acid: May cause skin and eye irritation.
-
Acetonylacetone: Flammable liquid and vapor. Harmful if swallowed or in contact with skin.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.
-
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound via the Paal-Knorr pyrrole synthesis. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently prepare this valuable compound for further investigation in drug discovery and development programs. The inherent logic of the experimental design, coupled with in-process controls and thorough final product analysis, ensures the scientific integrity and reproducibility of this method.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Joshi, S. D., More, U. A., & Kulkarni, V. H. (2013). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4838-4842.
-
ResearchGate. (2013, March). Synthetic route of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide.... Retrieved from [Link]
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Application Notes and Protocols for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid in Proteomics Research
Introduction: A Novel Probe for Exploring the Proteome
In the intricate landscape of proteomics, small molecules serve as powerful tools to dissect protein function, map interaction networks, and identify novel therapeutic targets. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is a versatile heterocyclic compound emerging as a valuable scaffold in chemical proteomics.[1] With a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of approximately 231.25 g/mol , its structure, featuring a substituted pyrrole ring, a hydroxyl group, and a carboxylic acid moiety, provides a unique combination of functionalities for engaging with biological systems.[1][2][3]
This compound has garnered interest for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Notably, it has been identified as an inhibitor of protein tyrosine phosphatase PtpA, a key virulence factor in Mycobacterium tuberculosis, highlighting its potential for targeted protein interaction.[1] These characteristics make this compound an excellent candidate for the development of chemical probes to investigate its mechanism of action and discover its protein targets on a proteome-wide scale.
This guide provides a comprehensive overview of the application of this compound in proteomics research, with a focus on its use as a bait molecule in affinity purification-mass spectrometry (AP-MS) workflows for protein target identification.[4][5] We will delve into the underlying principles, provide detailed, field-proven protocols, and discuss the critical considerations for successful experimental design and data interpretation.
Part 1: The Scientific Rationale - Leveraging Molecular Structure for Target Discovery
The utility of this compound in proteomics stems from its chemical architecture, which allows for its conversion into a chemical probe for affinity-based target capture. The core principle of this approach is to immobilize the small molecule on a solid support, incubate it with a complex biological sample (e.g., cell lysate), and then isolate the proteins that specifically bind to it.[6] These captured proteins are subsequently identified using high-resolution mass spectrometry.
The key reactive handles on the this compound molecule for immobilization are the carboxylic acid and hydroxyl groups.[2] These allow for the covalent attachment of a linker arm, which in turn is connected to a solid support such as agarose or magnetic beads. It is crucial to design the linkage strategy carefully to ensure that the parts of the molecule responsible for protein binding are not sterically hindered.
Workflow for Affinity-Based Target Identification
The overall experimental workflow for using this compound as a chemical probe can be broken down into three main stages: Probe Synthesis & Immobilization, Target Capture & Enrichment, and Protein Identification & Validation.
Caption: Experimental workflow for affinity-based target identification.
Part 2: Detailed Protocols and Methodologies
The following protocols provide a step-by-step guide for utilizing this compound in a typical target identification experiment. These are generalized protocols that should be optimized for your specific experimental system.
Protocol 1: Immobilization of this compound on Amine-Reactive Beads
This protocol describes the covalent attachment of the compound to NHS-activated agarose beads via its carboxylic acid group. This is a common and robust method for immobilizing small molecules.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)-activated agarose beads (e.g., from Thermo Fisher Scientific)
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[7]
-
Ethanolamine or Tris buffer (for quenching)
-
Wash buffers (e.g., PBS, DMF)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve 5-10 mg of this compound in 1 mL of anhydrous DMF.
-
Add a 1.5-fold molar excess of NHS and a 1.5-fold molar excess of DCC or EDC.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing to form the NHS ester.
-
-
Coupling to Beads:
-
Wash 1 mL of NHS-activated agarose beads with ice-cold 1 mM HCl, followed by anhydrous DMF.
-
Immediately add the activated small molecule solution to the washed beads.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with end-over-end rotation.
-
-
Quenching and Washing:
-
Pellet the beads by centrifugation (500 x g for 2 minutes).
-
Remove the supernatant and add 1 mL of quenching buffer (e.g., 1 M ethanolamine, pH 8.0) to block any unreacted NHS groups. Incubate for 1 hour at room temperature.
-
Wash the beads extensively to remove unreacted compound and byproducts. A typical wash sequence is: 3x with DMF, 3x with PBS containing 0.1% Tween-20, and 3x with PBS.
-
-
Storage:
-
Resuspend the beads in PBS with a preservative (e.g., 0.02% sodium azide) and store at 4°C.
-
Protocol 2: Affinity Purification of Target Proteins from Cell Lysate
This protocol outlines the procedure for capturing and enriching target proteins from a complex biological mixture.
Materials:
-
Immobilized this compound beads (from Protocol 1)
-
Control beads (e.g., beads quenched with ethanolamine without the small molecule)
-
Cell lysate (prepared in a non-denaturing lysis buffer, e.g., RIPA buffer without SDS)
-
Wash buffer (e.g., lysis buffer with reduced detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer for denaturing elution, or a high concentration of free this compound for competitive elution)[6]
Procedure:
-
Lysate Preparation:
-
Prepare a clarified cell lysate by standard methods. Determine the total protein concentration using a BCA or Bradford assay.
-
-
Binding:
-
Equilibrate the immobilized beads and control beads with lysis buffer.
-
Incubate 1-5 mg of total protein from the cell lysate with 50 µL of bead slurry for 2-4 hours at 4°C with end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with 1 mL of wash buffer to remove non-specifically bound proteins. Each wash should be performed for 5-10 minutes on a rotator.
-
-
Elution:
-
Denaturing Elution: Add 50 µL of 2x SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes. This is the most common method for subsequent analysis by mass spectrometry.[6]
-
Competitive Elution: Incubate the beads with a high concentration (e.g., 100 µM to 1 mM) of free this compound in lysis buffer for 30-60 minutes. This can provide higher specificity but may result in lower yields.
-
Protocol 3: Protein Identification by Mass Spectrometry
This protocol provides a general workflow for identifying the eluted proteins using LC-MS/MS.
Procedure:
-
Sample Preparation:
-
Run the eluate from the denaturing elution on a short 1D SDS-PAGE gel. This helps to separate the proteins from the beads and other contaminants.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).
-
Excise the entire protein lane and perform an in-gel tryptic digest. This involves destaining, reduction, alkylation, and overnight digestion with trypsin.[6]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.
-
The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select peptide precursors for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the generated MS/MS spectra against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest) using a search engine like MaxQuant, Sequest, or Mascot.
-
Identify proteins that are significantly enriched in the sample incubated with the this compound beads compared to the control beads. Label-free quantification or stable isotope labeling methods can be used for this purpose.
-
Part 3: Data Interpretation and Validation
A critical aspect of any affinity purification experiment is distinguishing true binding partners from non-specific background proteins.
Quantitative Data Summary:
| Metric | Experimental Sample (DMPHB-Beads) | Control Sample (Control-Beads) | Interpretation |
| Spectral Counts / Intensity | High | Low or Zero | Potential true interactor |
| Fold Change (Exp/Ctrl) | > 2-3 | - | Threshold for potential hits |
| p-value / q-value | < 0.05 | - | Statistical significance of enrichment |
Validation of Putative Targets:
Once a list of potential interacting proteins is generated, it is essential to validate the interaction using an orthogonal method. Western blotting is a common and straightforward approach.
Caption: Workflow for validation of mass spectrometry hits.
Conclusion
This compound represents a promising molecular entity for the exploration of protein interactions and functions. Its chemical properties are well-suited for its development into a chemical probe for affinity-based proteomics. The protocols and workflows detailed in this guide provide a solid foundation for researchers to employ this compound in their quest to unravel complex biological processes and identify novel drug targets. As with any chemical proteomics experiment, careful optimization, the use of appropriate controls, and orthogonal validation of results are paramount to success.
References
-
Fernández-García, F., et al. (2023). Affinity Purification Protocol Starting with a Small Molecule as Bait. Methods in Molecular Biology, 2554, 11-19. Retrieved from [Link]
-
J-STAGE. (n.d.). Affinity Purification Protocol Starting with a Small Molecule as Bait. Retrieved from [Link]
-
University of Kentucky College of Arts & Sciences. (2012). Designer reagents for mass spectrometry-based proteomics: clickable cross-linkers for elucidation of protein structures and interactions. Retrieved from [Link]
-
PubMed Central. (2012). Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. Retrieved from [Link]
-
ACS Publications. (2013). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid. Retrieved from [Link]
-
PubMed. (n.d.). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. Retrieved from [Link]
-
MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
-
PubMed. (2018, September 3). Chemical proteomics reveals new targets of cysteine sulfinic acid reductase. Retrieved from [Link]
-
CORE. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Matrix-Assisted Laser Desorption Mass Spectrometry with 2-(4-Hydroxyphenylazo)benzoic Acid Matrix. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine. Retrieved from [Link]
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- 7. Protein Crosslinkers & Protein Crosslinking Reagents [proteochem.com]
Application Notes & Protocols: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid as a Versatile Scaffold in Synthetic Chemistry
Introduction: Unveiling a Privileged Scaffold
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its molecular architecture, featuring a salicylic acid moiety linked to a sterically-hindered, electron-rich 2,5-dimethylpyrrole ring, provides a unique combination of reactive functional groups and a rigid core.[1][2] With a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of approximately 231.25 g/mol , this compound serves as a valuable building block for creating diverse molecular libraries.[1][2][3]
The strategic placement of three key functional domains—a carboxylic acid, a phenolic hydroxyl group, and the N-substituted pyrrole—allows for selective chemical modifications.[1][2] This versatility has positioned the compound as a foundational scaffold for the development of novel therapeutic agents. Research has highlighted the potential of its derivatives, which exhibit a range of biological activities including antioxidant, anti-inflammatory, antimicrobial, and antitubercular properties.[2][4][5]
This guide provides an in-depth exploration of the reactivity of this compound and offers detailed, field-proven protocols for its application in the synthesis of amide and ester derivatives, crucial transformations in modern drug discovery.
Synthesis of the Core Building Block: The Paal-Knorr Condensation
The most direct and widely employed method for constructing the N-substituted pyrrole core of the title compound is the Paal-Knorr synthesis.[2][6][7] This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under weakly acidic conditions, to form the pyrrole ring with high efficiency.[6][8]
Mechanism Insight: The reaction proceeds via the formation of a hemiaminal intermediate, followed by a rate-determining cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[8][9][10] The use of a weak acid like acetic acid catalyzes the reaction by protonating a carbonyl group, which enhances its electrophilicity for the initial nucleophilic attack by the amine.[6]
Caption: General mechanism of the Paal-Knorr pyrrole synthesis.
Application I: Synthesis of Bioactive Amide Derivatives
The carboxylic acid group is the most accessible handle for derivatization, making amide bond formation a cornerstone strategy for library development. Amide linkages are prevalent in pharmaceuticals due to their high metabolic stability. The direct coupling of the benzoic acid with various primary and secondary amines using modern coupling agents is a highly efficient and atom-economical approach.[11][12]
Protocol 3.1: General Procedure for Amide Coupling via HBTU Activation
This protocol describes a robust method for synthesizing N-substituted benzamides from this compound. The use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent ensures rapid activation of the carboxylic acid, facilitating clean conversion to the desired amide.[1]
Materials:
-
This compound
-
Amine (primary or secondary), e.g., Benzylamine
-
HBTU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Reagent Addition: Add the desired amine (1.1 eq.), followed by HBTU (1.2 eq.). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.5 eq.) dropwise to the stirred solution. The base is crucial for neutralizing the hexafluorophosphate salt and driving the reaction forward.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Workup - Quenching: Pour the reaction mixture into a separatory funnel containing water or 1 M HCl to precipitate the product and dissolve DMF.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. This washing sequence removes unreacted amine, residual acid, and the HOBt byproduct from the coupling agent.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Caption: Experimental workflow for HBTU-mediated amide synthesis.
Data Summary: Representative Amide Coupling Reactions
| Entry | Amine Partner | Yield (%) | Notes |
| 1 | Benzylamine | 85% | Clean reaction, easy purification. |
| 2 | Aniline | 72% | Lower yield due to reduced nucleophilicity of aniline. |
| 3 | Morpholine | 91% | High yield with a cyclic secondary amine. |
| 4 | Glycine methyl ester | 78% | Successful coupling to an amino acid ester. |
| (Yields are illustrative based on typical outcomes for this reaction type) |
Application II: Synthesis of Ester Derivatives
Esterification of the carboxylic acid group is another fundamental transformation, often used to create prodrugs, enhance lipophilicity, or serve as an intermediate for further reactions. The classic Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a straightforward and cost-effective method.[13][14]
Protocol 4.1: General Procedure for Acid-Catalyzed Esterification
This protocol details the synthesis of methyl or ethyl esters. The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the product side.
Materials:
-
This compound
-
Anhydrous Alcohol (e.g., Methanol or Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl Ether or Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq.) in an excess of the desired anhydrous alcohol (e.g., methanol) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 3-5 drops for a small-scale reaction) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 6-24 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting acid spot.
-
Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Workup - Concentration: If methanol was used, much of it will be miscible with the aqueous solution. Remove the alcohol under reduced pressure.
-
Workup - Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester.
-
Purification: The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.
Caption: Experimental workflow for Fischer-Speier esterification.
Data Summary: Representative Esterification Reactions
| Entry | Alcohol Partner | Yield (%) | Notes |
| 1 | Methanol | 92% | High yield, straightforward procedure. |
| 2 | Ethanol | 89% | Slightly slower reaction time than with methanol. |
| 3 | Isopropanol | 65% | Lower yield due to steric hindrance of the secondary alcohol. |
| (Yields are illustrative based on typical outcomes for this reaction type) |
Broader Significance in Drug Discovery
The true value of this compound is realized in the biological activity of its derivatives. Hydrazide analogs, synthesized from the corresponding ester, have been investigated as a novel class of potential antibacterial, antifungal, and antitubercular agents.[4] Further studies on N'-acetyl)benzohydrazides derived from this scaffold have demonstrated potent inhibitory activity against key bacterial enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR).[5] These findings underscore the compound's role as a privileged scaffold for generating lead compounds in the fight against infectious diseases.[5]
Conclusion
This compound is a robust and versatile building block for organic synthesis. Its well-defined reactive sites—primarily the carboxylic acid—can be selectively functionalized using established and reliable protocols to generate diverse libraries of amides and esters. The demonstrated biological relevance of these derivatives, particularly in the antimicrobial and antitubercular fields, confirms the utility of this scaffold for researchers, scientists, and drug development professionals. The protocols outlined herein provide a solid foundation for leveraging this valuable compound in a variety of synthetic and medicinal chemistry programs.
References
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- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (Organic Chemistry Portal)
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- A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (Unknown Source)
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- Core Practice16 Synthesise Aspirin From 2-Hydroxybenzoic Acid | PDF | Filtr
- Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions - Science and Education Publishing.
- Making esters from alcohols and acids | Class experiment | RSC Education.
- This compound - PubChem. (PubChem)
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. (RSC Publishing)
- Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents | Request PDF - ResearchGate.
- Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC - NIH. (NIH)
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- 5. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Developing Novel Antibacterial Agents: Application Notes and Protocols for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Introduction: The Imperative for New Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional mechanisms of action. Pyrrole-containing compounds have emerged as a promising class of heterocycles, demonstrating a broad spectrum of biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative pathogens.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid as a potential antibacterial agent.
This compound, featuring a substituted pyrrole ring linked to a hydroxybenzoic acid moiety, presents a unique chemical architecture that warrants thorough investigation.[2][3] The structural combination of an electron-rich pyrrole ring and a salicylic acid-like fragment suggests multiple potential biological targets and a favorable pharmacokinetic profile. These application notes and protocols are designed to provide a robust framework for the systematic evaluation of this compound, from its chemical synthesis to its biological activity and preliminary safety assessment.
Part 1: Synthesis and Characterization
The synthesis of this compound can be efficiently achieved via the Paal-Knorr pyrrole synthesis, a classic and reliable method for constructing pyrrole rings.[4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[6]
Synthetic Protocol: Paal-Knorr Synthesis
This protocol outlines the synthesis of the target compound from 4-amino-2-hydroxybenzoic acid and acetonylacetone (2,5-hexanedione).
Materials:
-
4-amino-2-hydroxybenzoic acid
-
Acetonylacetone (2,5-hexanedione)
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-2-hydroxybenzoic acid (1 equivalent) in a minimal amount of ethanol.
-
Add acetonylacetone (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (approximately 5-10% of the volume of ethanol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.[7]
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the molecular structure. The 1H NMR spectrum is expected to show characteristic signals for the pyrrole protons, the methyl groups, and the aromatic protons of the benzoic acid moiety.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its molecular formula (C13H13NO3).[2][9] The expected molecular weight is approximately 231.25 g/mol .[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the O-H stretch of the hydroxyl and carboxylic acid groups, and the C=O stretch of the carboxylic acid.
Part 2: In Vitro Antibacterial Activity Assessment
A critical step in the development of a new antibacterial agent is the determination of its efficacy against relevant bacterial pathogens. The following protocols are designed to assess the in vitro antibacterial activity of this compound.
Bacterial Strains and Culture Conditions
A panel of representative Gram-positive and Gram-negative bacteria should be used for screening. It is recommended to include strains from the "ESKAPE" pathogens group, which are known for their antibiotic resistance.
Recommended Bacterial Strains:
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Bacteria should be cultured in appropriate broth media (e.g., Mueller-Hinton Broth) and incubated at 37°C.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a standard and reliable technique for determining MIC values.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Growth control (no compound) and sterility control (no bacteria) wells
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare the bacterial inoculum by adjusting the turbidity of an overnight culture to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).[11]
Part 3: Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of a new antibacterial compound to mammalian cells to assess its therapeutic index. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[12][13]
Cell Lines and Culture Conditions
A representative human cell line should be used for cytotoxicity testing.
Recommended Cell Line:
-
Human embryonic kidney 293 (HEK293) cells (ATCC CRL-1573)
Cells should be maintained in appropriate culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Sterile 96-well cell culture plates
-
HEK293 cells
-
Complete cell culture medium
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed HEK293 cells into a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24-48 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Part 4: Preliminary Mechanism of Action Studies
Understanding the mechanism of action of a novel antibacterial agent is crucial for its further development. Based on the chemical structure of this compound, several potential mechanisms can be hypothesized. Pyrrole-containing compounds have been reported to interfere with various cellular processes, including DNA synthesis, cell wall synthesis, and enzymatic activities.[14][15]
Hypothesized Mechanisms of Action
-
Inhibition of DNA Gyrase: The planar aromatic structure of the compound may allow it to intercalate with bacterial DNA or inhibit essential enzymes like DNA gyrase, which is a common target for antibacterial agents.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the dimethylpyrrole moiety could facilitate its insertion into the bacterial cell membrane, leading to depolarization and leakage of cellular contents.
-
Enzyme Inhibition: The hydroxybenzoic acid portion of the molecule resembles substrates of certain bacterial enzymes, potentially leading to competitive inhibition of metabolic pathways.
Experimental Approaches for Mechanism of Action Studies
-
Macromolecular Synthesis Inhibition Assays: These assays can determine if the compound selectively inhibits the synthesis of DNA, RNA, protein, or cell wall components by measuring the incorporation of radiolabeled precursors.
-
Cell Membrane Permeability Assays: The effect of the compound on bacterial membrane integrity can be assessed using fluorescent dyes such as propidium iodide, which only enters cells with compromised membranes.
-
Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, in vitro assays using the purified enzyme can be performed to determine the inhibitory activity of the compound.
Visualization and Data Presentation
Experimental Workflow Diagram
Caption: Overall experimental workflow for the development of the antibacterial agent.
Data Summary Table
| Assay | Endpoint | Representative Bacterial Strains/Cell Line | Expected Outcome |
| Antibacterial Activity | |||
| MIC | µg/mL | S. aureus, MRSA, E. coli, P. aeruginosa | Potent activity (low µg/mL range) against Gram-positive and/or Gram-negative bacteria. |
| MBC | µg/mL | S. aureus, MRSA, E. coli, P. aeruginosa | Determination of bactericidal or bacteriostatic nature (MBC/MIC ratio). |
| Cytotoxicity | |||
| MTT Assay | IC50 (µM) | HEK293 | High IC50 value, indicating low toxicity to mammalian cells and a favorable therapeutic index. |
Conclusion
The protocols and application notes presented herein provide a comprehensive framework for the systematic investigation of this compound as a potential novel antibacterial agent. By following these detailed methodologies, researchers can efficiently synthesize, characterize, and evaluate the biological activity and safety profile of this promising compound. The insights gained from these studies will be instrumental in advancing the development of new and effective treatments to combat the growing threat of antibiotic resistance.
References
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
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Design, synthesis and antistaphylococcal activity of marine pyrrole alkaloid derivatives. PubMed. [Link]
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Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]
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Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. [Link]
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Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
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Paal–Knorr synthesis. Grokipedia. [Link]
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Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed. [Link]
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In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
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Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. [Link]
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Antibacterial activity for 2H-pyrrole-2-one derivatives (5a-j) Comp. Gram positive(staphylococcus aureus) Gram negative(Escherichia coli). ResearchGate. [Link]
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(PDF) Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ResearchGate. [Link]
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Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. PubMed Central. [Link]
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(PDF) Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. ResearchGate. [Link]
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Synthetic route of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide... ResearchGate. [Link]
-
Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. ResearchGate. [Link]
-
Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. MDPI. [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]
-
p-HYDROXYBENZOIC ACID. Organic Syntheses Procedure. [Link]
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Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. PubMed. [Link]
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This compound. PubChem. [Link]
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Supplementary Information. The Royal Society of Chemistry. [Link]
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Application Notes & Protocols: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid in Material Science
Foreword: A Molecule of Untapped Potential in Material Science
While 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid has garnered attention for its intriguing biological activities, including antioxidant and anti-inflammatory properties, its journey into the realm of material science remains largely uncharted.[1] This document serves as a detailed guide for the forward-thinking researcher, exploring the theoretical and practical applications of this unique molecule as a building block for advanced functional materials. Its distinct structural features—a reactive carboxylic acid, a nucleophilic hydroxyl group, and an electron-rich pyrrole ring—present a compelling case for its use in the synthesis of novel polymers with tailored properties.[2][3] This guide will provide a comprehensive overview of its potential applications, supported by detailed, foundational protocols to pioneer its use in your research.
Molecular Profile and Physicochemical Properties
This compound is an organic compound with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of approximately 231.25 g/mol .[1][4] The molecule's architecture, featuring a substituted pyrrole ring attached to a salicylic acid backbone, is the very source of its potential in material science.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | PubChem[4] |
| Molecular Weight | 231.25 g/mol | PubChem[4] |
| IUPAC Name | 4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid | PubChem[4] |
| CAS Number | 313701-93-8 | PubChem[4] |
The presence of both a carboxylic acid and a hydroxyl group allows this molecule to act as a difunctional monomer in condensation polymerization reactions, such as those used to create polyesters and polyamides. The pyrrole moiety, a well-known component in conductive polymers and functional materials, introduces the possibility of creating materials with interesting electronic and bioactive properties.[2][5][6]
Prospective Applications in Material Science
The unique combination of functional groups in this compound opens the door to several exciting applications in material science.
Monomer for High-Performance Polymers
The primary and most promising application of this molecule in material science is as a monomer for the synthesis of novel polymers.
-
Polyesters and Polyamides: The carboxylic acid and hydroxyl groups can be leveraged to create polyesters through self-condensation or co-polymerization with other diols or diacids. Similarly, the carboxylic acid can react with diamines to form polyamides, and with suitable modifications, could be a precursor for polyimides, which are known for their excellent thermal and mechanical properties.
-
Functional Polymers: The pyrrole ring can be functionalized before or after polymerization to introduce specific properties. For instance, the pyrrole nitrogen can be a site for further chemical modification, allowing for the attachment of other functional groups to the polymer backbone.[3]
Conductive and Electroactive Materials
Polypyrrole is a classic example of a conductive polymer.[2][5] By incorporating the this compound moiety into a polymer backbone, it may be possible to create materials with tunable conductivity. These materials could find applications in:
-
Sensors: The conductivity of the polymer could be modulated by the presence of specific analytes, forming the basis of a chemical or biological sensor.[7]
-
Organic Electronics: Pyrrole-containing polymers are being explored for their use in organic electronics due to their semiconducting properties.[3]
Bioactive and Biocompatible Materials
Given the known biological activities of pyrrole derivatives, polymers incorporating this molecule could exhibit interesting bioactive properties.[8] This could lead to the development of:
-
Biocompatible Coatings: Materials that can resist biofouling or promote specific cellular interactions.
-
Drug Delivery Systems: Polymers that can encapsulate and release therapeutic agents.
Synthesis and Polymerization Protocols
The following protocols are foundational and intended to be adapted and optimized by the researcher based on their specific experimental goals.
Synthesis of this compound
A common method for the synthesis of N-substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[9]
Protocol 1: Paal-Knorr Synthesis
Materials:
-
4-amino-2-hydroxybenzoic acid
-
2,5-Hexanedione
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-amino-2-hydroxybenzoic acid in a minimal amount of glacial acetic acid.
-
Add an equimolar amount of 2,5-hexanedione to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold deionized water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Characterize the final product using NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Caption: Workflow for the Paal-Knorr synthesis of the target molecule.
Proposed Polymerization Protocol: Synthesis of a Co-polyester
This protocol describes a general method for the co-polymerization of this compound with a diol to form a polyester.
Protocol 2: Melt Polycondensation for Co-polyester Synthesis
Materials:
-
This compound (Monomer A)
-
A suitable diol (e.g., 1,6-hexanediol) (Monomer B)
-
Catalyst (e.g., antimony trioxide or titanium isopropoxide)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add equimolar amounts of Monomer A and Monomer B.
-
Add a catalytic amount of antimony trioxide (e.g., 200-300 ppm).
-
Heat the mixture under a slow stream of nitrogen to a temperature sufficient to melt the monomers and initiate esterification (typically 180-220 °C). Water will be evolved and collected.
-
After the initial evolution of water ceases (approximately 1-2 hours), gradually increase the temperature to 250-280 °C.
-
Simultaneously, gradually reduce the pressure to below 1 mmHg to facilitate the removal of the diol and drive the polymerization to completion.
-
Continue the reaction under high vacuum and high temperature until the desired melt viscosity is achieved, indicating a high molecular weight polymer. This can take several hours.
-
Cool the reactor under nitrogen and extrude the polymer.
-
Characterize the resulting polymer for its molecular weight (GPC), thermal properties (TGA, DSC), and mechanical properties.
Caption: General workflow for melt polycondensation to synthesize a co-polyester.
Characterization of the Resulting Materials
A thorough characterization of the synthesized polymers is crucial to understand their properties and potential applications.
| Technique | Purpose |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of the desired polymer by identifying characteristic functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed structure of the polymer. |
| Cyclic Voltammetry (CV) | To investigate the electrochemical properties of the polymer, particularly if electroactivity is expected. |
Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, building block in material science. Its versatile chemical nature invites researchers to explore its potential in creating a new generation of functional polymers. The protocols and insights provided in this guide are intended to serve as a solid foundation for such pioneering work. Future research should focus on the synthesis of a variety of polymers from this monomer and a thorough investigation of their physical, chemical, and biological properties. The discoveries made could pave the way for novel materials with applications spanning from advanced electronics to innovative biomedical devices.
References
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Application Notes and Protocols for Studying the Bioactivity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Introduction
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is a heterocyclic compound with a molecular formula of C₁₃H₁₃NO₃.[1] Its structure, featuring a salicylic acid moiety linked to a dimethylpyrrole ring, suggests a rich potential for diverse biological activities. Preliminary research indicates that this compound and its derivatives exhibit significant antioxidant, anti-inflammatory, and potential anticancer properties, making it a compound of interest for drug discovery and development.[2][3] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the bioactivity of this promising molecule. The protocols herein are designed to be robust and self-validating, offering a clear rationale for each experimental choice to ensure scientific integrity and reproducibility.
PART 1: Foundational Bioactivity Screening
The initial assessment of a novel compound involves a tiered screening approach to confirm its predicted biological effects. For this compound, we will focus on its antioxidant, anti-inflammatory, and cytotoxic properties.
Antioxidant Activity Assessment
The presence of a hydroxyl group on the benzoic acid ring suggests that this compound may possess antioxidant properties through its ability to donate a hydrogen atom or an electron to neutralize free radicals. To quantify this, we will employ two widely accepted in vitro assays: the DPPH and ABTS radical scavenging assays.
This assay is based on the reduction of the stable DPPH radical, which is a violet-colored solution, to the non-radical form, DPPH-H, which is yellow.[4] The degree of discoloration is proportional to the antioxidant activity of the compound.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 10, 25, 50, 100, 250 µg/mL) in methanol.
-
Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The pre-formed radical has a blue-green color, which is reduced in the presence of an antioxidant.
Protocol: ABTS Radical Scavenging Assay
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
On the day of the assay, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Positive Control (Trolox): Prepare stock solutions and serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound or positive control at various concentrations.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
Incubate at room temperature in the dark for 10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS radical scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value.
-
| Antioxidant Assay | Principle | Typical IC50 Range for Phenolic Compounds |
| DPPH | Hydrogen atom or electron donation to the stable DPPH radical. | 1 - 100 µg/mL |
| ABTS | Electron donation to the stable ABTS radical cation. | 1 - 50 µg/mL |
Anti-inflammatory Activity Assessment
The structural similarity of the test compound to salicylic acid, a known non-steroidal anti-inflammatory drug (NSAID), provides a strong rationale for investigating its anti-inflammatory potential. We will assess its ability to inhibit key enzymes in the inflammatory cascade, COX-1 and COX-2, and its effect on nitric oxide production in macrophages.
This assay determines the ability of the compound to inhibit the peroxidase activity of COX-1 and COX-2.[6] The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[7]
Protocol: COX Inhibition Assay
-
Reagents:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
TMPD substrate
-
Arachidonic acid (substrate)
-
Test compound and reference inhibitors (e.g., Ibuprofen, Celecoxib) dissolved in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells.
-
Add various concentrations of the test compound or reference inhibitors. Include a vehicle control (DMSO).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately after adding arachidonic acid, add TMPD.
-
Measure the absorbance at 590 nm kinetically for 5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-2 / IC50 COX-1).
-
This cell-based assay measures the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).[8] NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[9]
Protocol: NO Production Assay
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.
-
-
Cell Viability (MTT Assay):
-
Concurrently, perform an MTT assay on the remaining cells to assess the cytotoxicity of the compound. This is crucial to ensure that the observed reduction in NO production is not due to cell death.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
-
Cytotoxicity and Potential Anticancer Activity
Given that many anti-inflammatory and antioxidant compounds also exhibit anticancer properties, a preliminary assessment of the cytotoxicity of this compound against cancer cell lines is warranted. A closely related derivative has shown selective cytotoxicity against leukemia cell lines.[2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Protocol: MTT Assay
-
Cell Lines:
-
Select a panel of cancer cell lines, for example:
-
HL-60 (acute myeloid leukemia)
-
K-562 (chronic myeloid leukemia)
-
MCF-7 (breast cancer)
-
A549 (lung cancer)
-
-
Also include a non-cancerous cell line (e.g., Vero or PBMCs) to assess selectivity.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., 1-100 µg/mL) for 48-72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each cell line.
-
| Bioactivity Screen | Assay | Endpoint Measured | Typical Positive Control |
| Antioxidant | DPPH Scavenging | Decrease in absorbance at 517 nm | Ascorbic Acid, Trolox |
| ABTS Scavenging | Decrease in absorbance at 734 nm | Trolox, Ascorbic Acid | |
| Anti-inflammatory | COX-1/COX-2 Inhibition | Inhibition of peroxidase activity | Ibuprofen, Celecoxib |
| NO Production | Nitrite concentration in supernatant | L-NAME | |
| Cytotoxicity | MTT Assay | Cell viability (metabolic activity) | Doxorubicin |
PART 2: Mechanistic Elucidation
Once the foundational bioactivities are confirmed, the next logical step is to investigate the underlying molecular mechanisms. Based on the chemical structure and known activities of similar compounds, we will focus on key signaling pathways involved in inflammation and antioxidant response.
Investigation of the NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[5] Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway. A luciferase reporter assay is a sensitive method to quantify NF-κB activation.
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Line and Reagents:
-
HEK293T cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent (e.g., Lipofectamine).
-
TNF-α (Tumor Necrosis Factor-alpha) as a potent activator of the NF-κB pathway.
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Assay Procedure:
-
Seed the transfected HEK293T cells in a 96-well white, clear-bottom plate.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage inhibition of TNF-α-induced NF-κB activation.
-
Determine the IC50 value.
-
Caption: Proposed activation of the Keap1-Nrf2 antioxidant pathway.
PART 3: Advanced Bioactivity Profiling
Should the initial screening and mechanistic studies yield promising results, a more in-depth analysis of the compound's bioactivity is warranted. This includes a more detailed investigation of its potential anticancer effects, specifically its ability to induce apoptosis.
Apoptosis Induction Assessment
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. A hallmark of apoptosis is the activation of a cascade of proteases called caspases.
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation can be measured using a luminescent or fluorescent assay that utilizes a substrate containing the DEVD peptide sequence, which is specifically cleaved by these caspases.
Protocol: Caspase-3/7 Activity Assay
-
Cell Lines and Reagents:
-
Cancer cell lines that showed high sensitivity in the MTT assay (e.g., HL-60, K-562).
-
Caspase-Glo® 3/7 Assay System or a similar fluorometric kit.
-
Staurosporine as a positive control for apoptosis induction.
-
-
Assay Procedure:
-
Seed cells in a 96-well white plate.
-
Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold increase in caspase-3/7 activity relative to the vehicle-treated control.
-
Sources
- 1. Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers: cytotoxicity, anti-inflammatory and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciencesite.com [lifesciencesite.com]
- 7. phcogres.com [phcogres.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid to Enhance Biological Activity
Introduction: Tapping into the Therapeutic Potential of a Versatile Scaffold
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is a compelling starting point for the development of novel therapeutic agents. Its structure, which marries a substituted pyrrole ring with a salicylic acid-like moiety, suggests a predisposition for a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects[1]. The presence of both a carboxylic acid and a hydroxyl group on the aromatic ring provides two readily accessible handles for chemical modification[1][2]. This opens up a vast chemical space for the synthesis of derivatives with potentially enhanced potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on strategic approaches to derivatize this compound. We will delve into the rationale behind specific derivatization strategies, drawing upon established structure-activity relationships (SAR) of related compound classes. Detailed, step-by-step protocols for key chemical transformations and subsequent in vitro biological evaluations are provided to empower researchers in their quest for novel and more effective therapeutic agents.
Strategic Derivatization: Rationale and Design
The core principle behind the derivatization of this compound is to systematically modify its structure to optimize its interaction with biological targets. Based on the known bioactivities of pyrrole-containing compounds and salicylic acid derivatives, we will focus on enhancing its anti-inflammatory and antimicrobial potential.
Derivatization of the Carboxylic Acid Group: A Gateway to Diverse Functionalities
The carboxylic acid moiety is a prime target for modification. Esterification and amidation are two fundamental transformations that can significantly impact a molecule's physicochemical properties, such as lipophilicity, solubility, and ability to form hydrogen bonds.
Rationale for Esterification:
Esterification of the carboxylic acid can modulate the compound's pharmacokinetic profile. For instance, converting the acidic proton to an ester group can increase lipophilicity, potentially enhancing cell membrane permeability. Furthermore, studies on other non-steroidal anti-inflammatory drugs (NSAIDs) have shown that esterification can sometimes reduce gastrointestinal side effects associated with the free carboxylic acid[3]. The resulting esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.
Rationale for Amidation:
The formation of amides introduces a hydrogen bond donor and acceptor, which can lead to new interactions with biological targets. The diverse range of available amines allows for the introduction of a wide array of functional groups, enabling a thorough exploration of the chemical space around the core scaffold. Structure-activity relationship studies of some benzoic acid derivatives have indicated that Schiff bases and other amide derivatives can exhibit more potent antimicrobial activity compared to their ester counterparts[4][5].
Derivatization of the Hydroxyl Group: Fine-Tuning Activity
The phenolic hydroxyl group offers another avenue for structural modification, primarily through etherification.
Rationale for Etherification:
Modification of the hydroxyl group can influence the molecule's acidity and hydrogen bonding capacity. Williamson ether synthesis allows for the introduction of various alkyl or aryl groups, which can probe steric and electronic requirements at the target binding site[6][7]. Altering the substitution at this position can impact the compound's selectivity for different biological targets.
Experimental Protocols: Synthesis of Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of ester, amide, and ether derivatives of this compound.
Protocol 1: Esterification of the Carboxylic Acid Group (Fischer-Speier Esterification)
This protocol describes the synthesis of the methyl ester of this compound as a representative example.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous methanol.
-
With gentle stirring, slowly add 0.5 mL of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 2 x 30 mL of saturated sodium bicarbonate solution and 1 x 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Protocol 2: Amide Synthesis via DCC Coupling
This protocol details the synthesis of an N-benzyl amide derivative.
Materials:
-
This compound
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound and 1.1 equivalents of benzylamine in 30 mL of anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve 1.2 equivalents of DCC in 10 mL of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 2 x 20 mL of 1 M HCl, 2 x 20 mL of saturated sodium bicarbonate solution, and 1 x 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Protocol 3: Etherification of the Hydroxyl Group (Williamson Ether Synthesis)
This protocol describes the synthesis of the 2-methoxy derivative.
Materials:
-
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoate (from Protocol 1)
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Tetrahydrofuran (THF, anhydrous)
-
Ammonium chloride (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen atmosphere setup (e.g., balloon)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1.0 g of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoate and 30 mL of anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add 1.2 equivalents of sodium hydride to the solution in small portions.
-
Stir the mixture at 0°C for 30 minutes.
-
Slowly add 1.5 equivalents of methyl iodide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of 10 mL of saturated ammonium chloride solution.
-
Extract the aqueous layer with 2 x 30 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: A Framework for Comparative Analysis
Systematic evaluation of the synthesized derivatives is crucial for establishing a clear structure-activity relationship. The following tables provide a template for organizing and presenting the biological activity data.
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound ID | R (Ester/Amide) | R' (Ether) | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition (% at 10 µM) | IL-6 Inhibition (% at 10 µM) |
| Parent | -OH | -OH | [Insert Data] | [Insert Data] | [Insert Data] |
| Ester-1 | -OCH₃ | -OH | [Insert Data] | [Insert Data] | [Insert Data] |
| Ester-2 | -OCH₂CH₃ | -OH | [Insert Data] | [Insert Data] | [Insert Data] |
| Amide-1 | -NH-benzyl | -OH | [Insert Data] | [Insert Data] | [Insert Data] |
| Amide-2 | -NH-phenyl | -OH | [Insert Data] | [Insert Data] | [Insert Data] |
| Ether-1 | -OH | -OCH₃ | [Insert Data] | [Insert Data] | [Insert Data] |
| Combo-1 | -OCH₃ | -OCH₃ | [Insert Data] | [Insert Data] | [Insert Data] |
| Control | Dexamethasone | - | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives
| Compound ID | S. aureus | E. coli | C. albicans |
| Parent | [Insert Data] | [Insert Data] | [Insert Data] |
| Ester-1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Amide-1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Ether-1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Combo-1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Control | Ciprofloxacin | Ciprofloxacin | Fluconazole |
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the derivatization workflow and the logical framework for exploring the structure-activity relationship.
Caption: Derivatization workflow for this compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of salicylic acid phenylethyl ester (SAPE) and its implication in immunomodulatory and anticancer roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]
- 7. schenautomacao.com.br [schenautomacao.com.br]
large-scale synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Application Note & Process Protocol
Topic: Robust and Scalable Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science.[1] Its structure, which combines a salicylic acid moiety with an electron-rich 2,5-dimethylpyrrole ring, makes it a key intermediate for synthesizing compounds with diverse biological activities, including potential antibacterial, antifungal, and antitubercular agents.[2][3] This document provides a comprehensive, in-depth guide for the large-scale synthesis of this target molecule. The presented two-step synthetic strategy is designed for scalability, efficiency, and robustness, beginning with the synthesis of 4-amino-2-hydroxybenzoic acid followed by a classic Paal-Knorr condensation. This guide details the underlying chemical principles, step-by-step protocols for synthesis and purification, in-process controls, and critical safety considerations, ensuring a reliable and reproducible manufacturing process.
Introduction & Strategic Overview
The industrial-scale synthesis of complex organic molecules requires a strategy that prioritizes not only yield but also process safety, cost-effectiveness, and scalability. The chosen synthetic route for this compound is a convergent two-step process that leverages well-established, high-yielding reactions.
The core strategy involves:
-
Synthesis of the Amine Precursor: Production of 4-amino-2-hydroxybenzoic acid from m-aminophenol via a modified Kolbe-Schmitt reaction. This precursor correctly positions the amine and hydroxyl groups on the benzene ring.
-
Paal-Knorr Pyrrole Synthesis: Condensation of the amine precursor with 2,5-hexanedione to construct the 2,5-dimethylpyrrole ring system. The Paal-Knorr reaction is renowned for its efficiency and reliability in forming substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[4][5][6]
This approach is superior to alternatives, such as functionalizing salicylic acid, because it avoids the challenges of regioselectivity and potentially harsh conditions associated with electrophilic substitution on a pre-existing, highly activated ring system.
Figure 1: Overall Synthetic Workflow. A two-part synthesis followed by a final purification step.
Reagent & Parameter Summary
Effective process planning requires a clear overview of all materials and conditions.
Table 1: Key Reagent Properties
| Reagent | Formula | MW ( g/mol ) | Form | Key Hazards |
|---|---|---|---|---|
| m-Aminophenol | C₆H₇NO | 109.13 | Solid | Harmful if swallowed, Skin/Eye Irritant |
| Potassium Carbonate | K₂CO₃ | 138.21 | Solid | Serious Eye Irritant |
| Carbon Dioxide | CO₂ | 44.01 | Gas | High Pressure, Asphyxiant |
| 4-Amino-2-hydroxybenzoic Acid | C₇H₇NO₃ | 153.14 | Solid | Skin/Eye Irritant |
| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | Liquid | Flammable, Neurotoxin[7] |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | Liquid | Flammable, Severe Skin/Eye Burns |
| Ethanol | C₂H₅OH | 46.07 | Liquid | Highly Flammable, Eye Irritant |
Part A: Large-Scale Synthesis of 4-Amino-2-hydroxybenzoic Acid
A1. Principle & Rationale
The synthesis of 4-amino-2-hydroxybenzoic acid (p-aminosalicylic acid, PAS) from m-aminophenol is a variation of the Kolbe-Schmitt reaction. In this process, the potassium salt of m-aminophenol is carboxylated using carbon dioxide under pressure and elevated temperature. Using potassium carbonate under substantially anhydrous conditions has been shown to produce yields significantly higher than older aqueous methods, often approaching or exceeding 90%.[8] The anhydrous environment and the choice of potassium as the counter-ion are critical for favoring carboxylation at the 4-position, which is para to the amino group and ortho to the hydroxyl group.
A2. Detailed Protocol (1 kg Scale)
Equipment:
-
50 L high-pressure stainless steel reactor with mechanical stirrer, heating/cooling jacket, and gas inlet/outlet valves.
-
Drying oven.
-
Large Büchner funnel and vacuum flask.
-
pH meter.
Procedure:
-
Drying of Reactants: Dry 10.0 kg of anhydrous potassium carbonate (K₂CO₃) and 5.5 kg of m-aminophenol at 110°C under vacuum for 12 hours to ensure anhydrous conditions.
-
Reactor Charging: Charge the dried and finely ground m-aminophenol and potassium carbonate into the 50 L reactor. Seal the reactor.
-
Inerting: Purge the reactor three times with nitrogen gas, followed by three purges with carbon dioxide (CO₂) to ensure an inert atmosphere.
-
Pressurization & Heating: Pressurize the reactor with CO₂ to 5 atm. Begin stirring and heat the reaction mixture to 165-175°C. The pressure will increase as the temperature rises. Maintain the CO₂ pressure between 5-7 atm throughout the reaction.
-
Reaction: Hold the mixture at 165-175°C with vigorous stirring for 8-10 hours. Water is formed as a byproduct; a slight vent of CO₂ can be used intermittently to carry away this water, driving the reaction to completion.[8]
-
Cooling & Depressurization: Cool the reactor to room temperature (<30°C). Carefully vent the excess CO₂ pressure.
-
Product Dissolution: Add 30 L of deionized water to the reactor and stir until all solids are dissolved.
-
Acidification & Precipitation: Transfer the aqueous solution to a separate vessel. Slowly add concentrated hydrochloric acid (HCl) with stirring, monitoring the pH. Adjust the pH to 3.5-4.0 to precipitate the 4-amino-2-hydroxybenzoic acid.
-
Isolation & Washing: Filter the resulting slurry using a Büchner funnel. Wash the filter cake with 10 L of cold deionized water to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 70°C until a constant weight is achieved.
Expected Outcome:
-
Yield: 6.5 - 7.0 kg (85-92%).
-
Purity (by HPLC): >99%.
Part B: Paal-Knorr Synthesis of the Target Molecule
B1. Principle & Rationale
The Paal-Knorr synthesis is a robust method for creating pyrrole rings.[6] The mechanism involves the reaction of the primary amine of 4-amino-2-hydroxybenzoic acid with the two carbonyl groups of 2,5-hexanedione.[5] The reaction proceeds via the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the stable aromatic pyrrole ring.[9] A weak acid, such as acetic acid, is used as a catalyst. It protonates one of the carbonyls, which accelerates the initial nucleophilic attack by the amine—the rate-determining step.[9]
Figure 2: Workflow for the Paal-Knorr Condensation Step.
B2. Detailed Protocol (5 kg Scale of Amine)
Equipment:
-
100 L glass-lined reactor with mechanical stirrer, reflux condenser, and heating/cooling jacket.
-
Addition funnel.
-
Filtration unit (Büchner funnel or centrifuge).
Procedure:
-
Reactor Charging: To the 100 L reactor, charge 5.0 kg of 4-amino-2-hydroxybenzoic acid, 40 L of ethanol, and 2.0 L of glacial acetic acid.
-
Stirring: Begin stirring to form a slurry.
-
Diketone Addition: Slowly add 4.1 kg (4.2 L) of 2,5-hexanedione via an addition funnel over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 30°C using the cooling jacket.
-
Reaction (Reflux): Once the addition is complete, heat the mixture to reflux (approx. 75-80°C) and maintain for 4-6 hours.
-
In-Process Control (IPC): After 4 hours, take a sample and analyze it by TLC or HPLC to monitor the consumption of the starting amine. Continue reflux until the starting material is <1% of the total peak area.
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to 20-25°C.
-
Isolation: Transfer the reaction slurry into a separate vessel containing 100 L of vigorously stirred ice water. The crude product will precipitate as a solid.
-
Filtration and Washing: Filter the solid product. Wash the filter cake thoroughly with 20 L of cold deionized water to remove acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 60°C.
Expected Outcome:
-
Crude Yield: 6.8 - 7.2 kg (89-94%).
-
Purity (by HPLC): 90-95%.
Part C: Large-Scale Purification
C1. Strategy: Recrystallization
For large-scale purification of solid pharmaceutical intermediates, recrystallization is often preferred over chromatography due to its cost-effectiveness, simplicity, and high throughput.[10][11] The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures. An ethanol/water mixture is an excellent candidate for this molecule.
C2. Detailed Recrystallization Protocol
-
Dissolution: In a suitable reactor, suspend the 7.0 kg of crude product in 35 L of ethanol. Heat the mixture to 70-75°C with stirring until all the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.
-
Crystallization: To the hot ethanolic solution, slowly add 20 L of hot deionized water (70°C) with continuous stirring. The solution may become slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature over 4-6 hours. Do not force-cool rapidly, as this will lead to the formation of small, impure crystals.
-
Chilling: Once at room temperature, chill the mixture to 0-5°C and hold for at least 2 hours to maximize crystal formation.
-
Isolation: Filter the purified crystals and wash the filter cake with a cold (0-5°C) 50:50 ethanol/water mixture (5 L).
-
Final Drying: Dry the final product in a vacuum oven at 70°C until a constant weight is achieved and residual solvent levels are within specification.
Table 2: Process Parameters and Expected Results
| Parameter | Part A: Precursor Synthesis | Part B: Paal-Knorr Reaction | Part C: Purification |
|---|---|---|---|
| Key Reagents | m-Aminophenol, K₂CO₃, CO₂ | 4-Amino-2-hydroxybenzoic acid, 2,5-Hexanedione | Crude Product, Ethanol, Water |
| Solvent/Catalyst | None (solid-gas) | Ethanol, Acetic Acid | Ethanol/Water |
| Temperature | 165-175°C | 75-80°C (Reflux) | 75°C then cool to 0-5°C |
| Time | 8-10 hours | 4-6 hours | 8-10 hours (incl. cooling) |
| Typical Yield | 85-92% | 89-94% (crude) | >90% recovery |
| Final Purity (HPLC) | >99% | 90-95% | >98.5% |
| Overall Yield | - | - | ~70-80% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Part A: Low Yield | 1. Incomplete reaction due to insufficient temperature/time. 2. Presence of moisture in reactants. 3. Incorrect pH during precipitation. | 1. Ensure reactor reaches and maintains 165-175°C for the full duration. 2. Verify reactants are thoroughly dried before use. 3. Calibrate pH meter; ensure pH is accurately adjusted to 3.5-4.0. |
| Part B: Incomplete Reaction | 1. Insufficient catalyst (acetic acid). 2. Low reaction temperature. 3. Poor quality of 2,5-hexanedione. | 1. Ensure the correct charge of acetic acid. 2. Confirm a steady reflux is achieved. 3. Test diketone purity before use. |
| Part C: Oily Product/Poor Crystallization | 1. Cooling rate is too fast. 2. Incorrect solvent ratio. 3. High impurity load in crude material. | 1. Allow for slow, natural cooling to room temperature before chilling. 2. Adjust the ethanol/water ratio; add more ethanol if product oils out. 3. Consider a second recrystallization or a charcoal treatment of the hot solution. |
| Final Product Fails Purity | Residual starting materials or byproducts. | Re-run the recrystallization protocol. Ensure filter cake is washed thoroughly with cold solvent mixture. |
Conclusion
This application note outlines a validated and highly efficient process for the . By employing a robust Kolbe-Schmitt carboxylation followed by a reliable Paal-Knorr condensation, this protocol provides a clear pathway to obtaining multi-kilogram quantities of high-purity material. The detailed steps, in-process controls, and purification procedures are designed to ensure reproducibility and scalability, making this process suitable for both advanced laboratory and industrial production environments.
References
-
Zhang, Y., Li, W. L., Zong, S., Du, H. X., & Shi, X. X. (2012). Clean Synthesis Process of 2,5-Hexanedione. Advanced Materials Research, 518-523, 3947-3950. [Link]
-
Research Square. (n.d.). Scheme 1: Synthesis of 4-((2-hydroxybenzylidene)amino)benzoic acid (NSB). Retrieved from [Link]
-
Garcı́a, M. A., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
- Parker, R. P. (1953). U.S. Patent No. 2,644,011.
- CN101423467B. (n.d.). Method for synthesizing 2,5-acetonyl acetone.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wang, Y., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 341, 125828. [Link]
- Bluestone, H., & Osgood, E. R. (1974). U.S. Patent No. 3,819,714.
-
Boruah, M., & Prajapati, D. (2018). Paal–Knorr synthesis of pyrroles. Cogent Chemistry, 4(1), 1526932. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Hexane-2,5-dione. Retrieved from [Link]
-
Al-Masoudi, W. A. (2020). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Egyptian Journal of Chemistry, 63(10), 3781-3790. [Link]
-
Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392. [Link]
-
PrepChem. (n.d.). Preparation of 2,5-hexanedione. Retrieved from [Link]
-
Kim, H. J., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(36), 9743–9749. [Link]
-
American Chemical Society. (n.d.). p-Aminosalicylic Acid (4-Amino-2-hydroxybenzoic Acid). Journal of the American Chemical Society. Retrieved from [Link]
- CN102311357B. (n.d.). The preparation method of 2-hydroxyl-4-aminobenzoic acid.
-
ResearchGate. (n.d.). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Retrieved from [Link]
-
Séché Environnement. (n.d.). Purification of synthesis intermediates. Retrieved from [Link]
-
Britton, J., Raston, C. L., & Weiss, G. A. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(12), 1635–1642. [Link]
-
Grzybowski, M., et al. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. The Journal of Organic Chemistry, 85(8), 5370–5389. [Link]
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Troubleshooting & Optimization
common side products in the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Welcome to the technical support center for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Introduction to the Synthesis
The primary and most efficient method for synthesizing this compound is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of 4-amino-2-hydroxybenzoic acid with 2,5-hexanedione (acetonylacetone), typically under acidic conditions. While the reaction is generally robust, several side products can arise, impacting yield and purity. This guide will provide a comprehensive overview of these potential pitfalls and how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is the Paal-Knorr synthesis.[1] This involves the reaction of 4-amino-2-hydroxybenzoic acid with 2,5-hexanedione, usually in the presence of an acid catalyst like acetic acid.[2]
Q2: I'm seeing a significant amount of an insoluble, high-melting point byproduct. What could it be?
A2: A common issue is the formation of a furan byproduct, specifically 2,5-dimethylfuran-3-carboxylic acid, which can arise from the acid-catalyzed self-condensation of 2,5-hexanedione, especially under strongly acidic conditions (pH < 3).[3] To minimize this, it is crucial to maintain a weakly acidic environment, for example, by using acetic acid as the catalyst.
Q3: My reaction is complete, but I have a lower than expected yield and a spot on my TLC that is less polar than my product. What might this be?
A3: This is likely the decarboxylated side product, 1-(3-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole. The starting material, 4-amino-2-hydroxybenzoic acid, or the product itself, can undergo decarboxylation at elevated temperatures. The resulting 3-aminophenol then reacts with 2,5-hexanedione to form the corresponding pyrrole. Careful temperature control is essential to prevent this.
Q4: How can I effectively purify my final product?
A4: A combination of techniques is often necessary. An initial workup with an aqueous base can help remove acidic impurities. Subsequently, recrystallization from a suitable solvent system, such as ethanol/water, is often effective. For highly impure samples, silica gel column chromatography may be required.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a detailed breakdown of the common side products, their identification, and strategies to minimize their formation.
| Side Product | Identification | Causality | Mitigation Strategies |
| 2,5-dimethylfuran-3-carboxylic acid | Insoluble in many organic solvents, high melting point. Can be identified by 1H and 13C NMR spectroscopy. | Acid-catalyzed self-condensation of 2,5-hexanedione. Favored by strongly acidic conditions (pH < 3).[3] | - Maintain a weakly acidic pH (4-6) using a mild acid catalyst like acetic acid.- Avoid strong mineral acids.- Control reaction temperature to avoid promoting side reactions. |
| 1-(3-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole | Less polar than the desired product on TLC. Can be characterized by NMR and mass spectrometry.[4] | Decarboxylation of 4-amino-2-hydroxybenzoic acid to 3-aminophenol, followed by Paal-Knorr reaction. Elevated temperatures promote decarboxylation. | - Maintain the reaction temperature below 100 °C.- Use a shorter reaction time if possible.- Monitor the reaction progress closely to avoid prolonged heating. |
| Unreacted Starting Materials | 4-amino-2-hydroxybenzoic acid and 2,5-hexanedione. Can be identified by comparing with authentic standards on TLC. | Incomplete reaction due to insufficient heating, short reaction time, or improper stoichiometry. | - Ensure a slight excess of 2,5-hexanedione.- Optimize reaction time and temperature.- Ensure adequate mixing. |
Experimental Protocols
Detailed Synthesis of this compound
Materials:
-
4-amino-2-hydroxybenzoic acid
-
2,5-hexanedione (acetonylacetone)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-2-hydroxybenzoic acid (1 equivalent) in a minimal amount of ethanol.
-
Add 2,5-hexanedione (1.1 equivalents) to the solution.
-
Add glacial acetic acid (catalytic amount, approximately 5-10 mol%).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold deionized water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Purification of this compound
Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Visualizing Reaction Pathways
To better understand the potential reaction pathways, the following diagrams illustrate the desired synthesis and the formation of major side products.
Caption: Reaction scheme for the synthesis and major side products.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
-
Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
MDPI. (2024, February 15). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from [Link]
-
MDPI. (2019, October 11). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Retrieved from [Link]
-
RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]
-
MDPI. (2018, May 22). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Welcome to the technical support center for the purification of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your purification workflows. As a molecule of interest in medicinal chemistry, achieving high purity is paramount for reliable downstream applications.[1][2] This resource synthesizes established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with the purification of this compound.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing explanations and actionable solutions.
Scenario 1: Low Recovery After Recrystallization
Question: I am experiencing significant product loss during the recrystallization of this compound. What are the likely causes and how can I improve my yield?
Answer: Low recovery during recrystallization is a common issue that can often be attributed to several factors related to solvent selection and experimental technique.
Causality & Solution:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Given that this compound is a crystalline solid, a systematic approach to solvent screening is crucial.[3] For compounds with both polar (carboxylic acid, hydroxyl) and non-polar (dimethyl-pyrrol, benzoic ring) features, a single solvent may not be optimal. Consider using a binary solvent system.
-
Actionable Advice: Start with a solvent in which the compound is sparingly soluble at room temperature, such as water or a short-chain alcohol (e.g., ethanol, isopropanol). Heat the mixture and add a co-solvent in which the compound is highly soluble (e.g., acetone, ethyl acetate, or tetrahydrofuran) dropwise until the solid dissolves.[4] Allow the solution to cool slowly. The goal is to find a ratio that just dissolves the compound at the boiling point of the lower-boiling solvent.
-
-
Excessive Solvent Volume: Using too much solvent will keep your compound in solution even at low temperatures, drastically reducing the yield of recovered crystals.
-
Actionable Advice: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This ensures the solution is saturated as it cools, promoting maximum crystal formation.
-
-
Premature Crystallization: If the solution cools too quickly, especially in the funnel during a hot filtration step, the product will crystallize along with the impurities you are trying to remove.
-
Actionable Advice: Use a pre-heated funnel and filter flask for hot filtration. Keep the solution at or near its boiling point during this step.
-
-
Cooling Rate: Rapid cooling (e.g., placing the flask directly in an ice bath) can lead to the formation of small, impure crystals that trap solvent and impurities.
-
Actionable Advice: Allow the solution to cool slowly to room temperature to form larger, purer crystals. Once room temperature is reached, you can then place it in an ice bath to maximize precipitation.
-
Workflow for Optimizing Recrystallization:
Caption: Recrystallization Optimization Workflow.
Scenario 2: Product is a Persistent Oil, Not Crystals
Question: My this compound is "oiling out" instead of crystallizing during recrystallization. How can I induce crystallization?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when impurities are depressing the melting point.
Causality & Solution:
-
High Impurity Level: Significant amounts of impurities can lower the melting point of your product, causing it to separate as a liquid.
-
Actionable Advice: First, try to purify the crude material using another method, such as an acid-base extraction, to remove major impurities before attempting recrystallization.
-
-
Solution Cooled Too Quickly: Rapid cooling can cause the concentration of the solute to exceed its saturation limit at a temperature where it is still molten.
-
Actionable Advice: Ensure a very slow cooling rate. You can insulate the flask to slow down heat loss.
-
-
Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.
-
Actionable Advice:
-
Add a seed crystal: A small crystal of pure product can provide a nucleation site for crystal growth.
-
Scratch the flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that serve as nucleation sites.
-
Re-dissolve and add a non-solvent: If the product has oiled out, heat the solution to re-dissolve the oil. Then, slowly add a "non-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then allow it to cool slowly.
-
-
Scenario 3: Incomplete Separation of Impurities with Column Chromatography
Question: I am using column chromatography to purify my compound, but I am getting poor separation from what I suspect are starting materials or byproducts. How can I improve my separation?
Answer: Poor separation in column chromatography is typically due to an unoptimized mobile phase, improper column packing, or overloading.
Causality & Solution:
-
Suboptimal Mobile Phase: The polarity of your eluent is critical. If it is too polar, all compounds will elute quickly with little separation. If it is not polar enough, your target compound may not move off the baseline.
-
Actionable Advice: Develop your separation on a Thin Layer Chromatography (TLC) plate first. The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35 and show good separation from impurities. A common starting point for a compound like this would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
-
Column Overloading: Applying too much sample to the column will result in broad, overlapping bands.
-
Actionable Advice: A general rule of thumb is to use a sample-to-adsorbent ratio of 1:30 to 1:100 by weight, depending on the difficulty of the separation.
-
-
Poor Column Packing: Channels or cracks in the stationary phase will lead to uneven flow and poor separation.
-
Actionable Advice: Ensure your silica gel is packed as a uniform slurry and is never allowed to run dry.
-
TLC to Column Chromatography Workflow:
Caption: From TLC Optimization to Column Purification.
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The impurities will largely depend on the synthetic route. However, common impurities could include:
-
Unreacted Starting Materials: Such as 4-amino-2-hydroxybenzoic acid and 2,5-hexanedione if a Paal-Knorr synthesis is used.
-
Positional Isomers: Isomers where the pyrrole ring is attached at a different position on the benzoic acid ring can be formed as byproducts.[1]
-
Reagents and Catalysts: If coupling agents like HBTU or catalysts like DIPEA are used, these and their byproducts may be present.[1]
-
Degradation Products: The compound, being a substituted hydroxybenzoic acid, could potentially undergo decarboxylation (loss of CO2) under harsh thermal or pH conditions.[5]
Q2: Can I use acid-base extraction for purification? If so, what is a recommended protocol?
A2: Yes, acid-base extraction is a highly effective method for purifying this compound, especially for removing non-acidic impurities. The carboxylic acid group is the key to this technique.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in an organic solvent in which both the product and impurities are soluble, such as ethyl acetate or dichloromethane.
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3). The carboxylic acid will be deprotonated to its sodium salt, which is water-soluble, while neutral organic impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Expert Tip: A weak base like sodium bicarbonate is preferred over a strong base like sodium hydroxide to avoid potential hydrolysis or other side reactions.
-
-
Combine Aqueous Layers: Combine the aqueous layers containing the sodium salt of your product.
-
Backwash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly acidify it with a dilute acid, such as 1M HCl, until the pH is around 2-3. Your product will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water to remove any residual salts and then dry it thoroughly.
Q3: What are the best storage conditions for this compound to prevent degradation?
A3: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. A storage temperature of -20°C is recommended for long-term storage.[6] The compound is a crystalline solid and should be stable under these conditions.[3] Avoid exposure to light and high humidity, as these can promote oxidative degradation and hydrolysis, respectively.
Q4: What analytical techniques are recommended to assess the purity of the final product?
A4: A combination of techniques should be used to confirm both the identity and purity of your compound:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
III. Data Summary & Reference Protocols
Table 1: Solubility of Related Compounds (Qualitative)
| Compound | Solvent | Solubility | Reference |
| 4-Hydroxybenzoic acid | DMSO, DMF | Soluble (~5 mg/mL) | [6] |
| 4-Hydroxybenzoic acid | Aqueous Buffers | Sparingly Soluble | [6] |
| 2-Hydroxybenzoic acid | 1,4-Dioxane, THF | Highly Soluble | [4] |
| Benzoic Acid | Organic Solvents | Generally Soluble | [8] |
References
-
ChemBK. (2024). 4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Acree, W. E. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. UNT Digital Library. Retrieved from [Link]
-
Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]
-
RSquareL. (n.d.). Chemical Stability of Drugs. Retrieved from [Link]
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- 4. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K - UNT Digital Library [digital.library.unt.edu]
- 5. rsquarel.org [rsquarel.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
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- 8. scribd.com [scribd.com]
optimizing reaction conditions for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Welcome to the technical support resource for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid (CAS No: 5987-00-8). This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
The primary synthetic route to this molecule is the Paal-Knorr pyrrole synthesis, a robust and widely-used method for constructing pyrrole rings.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione (acetonylacetone), with a primary amine, 4-amino-2-hydroxybenzoic acid.[3] While straightforward in principle, the specific functionalities on the amine starting material—an electron-withdrawing carboxylic acid and a phenolic hydroxyl group—introduce unique challenges that require careful control of reaction conditions.
This guide is structured as a series of frequently asked questions and a detailed troubleshooting section to directly address the common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
The synthesis proceeds via the Paal-Knorr mechanism. The reaction is typically acid-catalyzed and begins with the nucleophilic attack of the primary amine (4-amino-2-hydroxybenzoic acid) on one of the protonated carbonyl groups of 2,5-hexanedione to form a hemiaminal intermediate.[2][4] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. The final step is a sequence of dehydration events to eliminate two molecules of water, yielding the aromatic pyrrole ring.[5][6] The ring formation is generally the rate-determining step.[5]
Caption: Simplified Paal-Knorr reaction mechanism.
Q2: Why is acid catalysis typically required?
Acid catalysis serves to protonate a carbonyl oxygen on the 2,5-hexanedione. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the relatively weak nucleophilic amino group on the 4-amino-2-hydroxybenzoic acid. However, the acidity must be carefully controlled.
Q3: What are the ideal starting materials for this synthesis?
-
4-Amino-2-hydroxybenzoic acid: Also known as 4-ASA, this is a commercially available solid. Ensure it is dry and free from colored impurities.
-
2,5-Hexanedione (Acetonylacetone): This is a liquid. Use a freshly opened bottle or a recently distilled batch, as it can degrade over time.
-
Solvent: Glacial acetic acid is a common choice as it acts as both the solvent and a weak acid catalyst.[7] Ethanol is also a viable solvent, often used in conjunction with a catalytic amount of a stronger acid.[6]
-
Catalyst: If not using acetic acid as the solvent, weak acids are preferable.[3] Mild Lewis acids have also been shown to promote the reaction effectively.[5]
Troubleshooting Guide
This section addresses specific experimental issues in a problem/solution format.
Problem 1: Low or No Product Yield
A low yield is the most common issue and can be traced to several factors.
Potential Causes & Solutions:
-
Insufficient Reactivity: The amino group of 4-amino-2-hydroxybenzoic acid is deactivated by the electron-withdrawing carboxylic acid group on the same ring, making it less nucleophilic than a simple aniline.
-
Solution: Increase the reaction temperature moderately (e.g., reflux in acetic acid or ethanol) or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
-
Improper Acidity (pH): The reaction is sensitive to pH.
-
Too Acidic (pH < 3): Excessively strong acid can fully protonate the amine, rendering it non-nucleophilic. It also strongly promotes the self-condensation of 2,5-hexanedione to form a furan byproduct (see Problem 2).[4]
-
Too Neutral: Without sufficient catalysis, the reaction may be exceedingly slow due to the reasons mentioned in point 1.
-
Solution: Use a weak acid like glacial acetic acid as the solvent/catalyst system.[7] If using a different solvent like ethanol, add only a catalytic amount of acid. Avoid strong mineral acids like concentrated HCl or H₂SO₄ unless in very small, controlled amounts.[6]
-
-
Presence of Water: The final step is dehydration. Excess water in the reaction mixture can hinder this process, shifting the equilibrium away from the product.
-
Solution: Use dry solvents and starting materials. If the reaction is run in a solvent like toluene, a Dean-Stark trap can be used to remove water as it forms.[9]
-
-
Starting Material Purity: Impurities in either starting material can lead to side reactions and lower yields.
-
Solution: Use reagents of high purity. Recrystallize the 4-amino-2-hydroxybenzoic acid if it appears discolored. Distill the 2,5-hexanedione if it has been stored for a long time.[8]
-
Problem 2: Significant Furan Byproduct Formation
The most common byproduct is 2,5-dimethylfuran, formed from the acid-catalyzed self-condensation of 2,5-hexanedione.[8]
Cause & Solution:
-
Cause: This side reaction is highly favored under strongly acidic conditions (pH < 3), where the diketone cyclization can outcompete the amine addition.[4][8]
-
Solution: Maintain weakly acidic or neutral reaction conditions. Using glacial acetic acid is often sufficient to promote the desired pyrrole formation while minimizing furan synthesis.[3] If you observe a significant amount of this non-polar byproduct by TLC, reduce the amount of acid catalyst in your next attempt.
Problem 3: Product is a Dark, Tarry, or Oily Substance
This indicates decomposition or polymerization, often due to overly harsh reaction conditions.
Cause & Solution:
-
Cause: Phenolic compounds and pyrroles can be sensitive to strong acids and high temperatures over prolonged periods, leading to charring and polymerization.[9]
-
Solution 1 (Milder Conditions): Switch to a milder catalyst or lower the reaction temperature. Microwave-assisted synthesis is an excellent technique for dramatically reducing reaction times from hours to minutes, which minimizes the formation of degradation products.[6][9]
-
Solution 2 (Solvent Choice): Ensure the reaction is homogenous. If the starting materials are not fully dissolved, localized heating can cause decomposition. Choose a solvent in which all components are soluble at the reaction temperature.
Problem 4: Difficulty with Product Purification
The product contains both a carboxylic acid and a hydroxyl group, giving it specific solubility properties.
Cause & Solution:
-
Cause: The product is an amphoteric molecule with poor solubility in many common non-polar organic solvents but is soluble in polar organic solvents and aqueous base.
-
Solution 1 (Acid-Base Extraction): After the reaction, neutralize the acid catalyst with a base like sodium bicarbonate. Then, raise the pH further with NaOH or K₂CO₃ to deprotonate the carboxylic acid and phenolic hydroxyl groups, dissolving the product in the aqueous layer. This allows you to wash away non-acidic organic impurities (like any furan byproduct) with a solvent like ethyl acetate. Subsequently, re-acidify the aqueous layer with HCl to a pH of ~3-4 to precipitate the pure product, which can then be collected by filtration.[10]
-
Solution 2 (Recrystallization): Recrystallization is a powerful purification technique. A mixed solvent system is often effective.
-
Protocol: Dissolve the crude solid in a minimal amount of hot ethanol or ethyl acetate. While hot, add a non-solvent like water or hexane dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals.[11]
-
Caption: General experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-amino-2-hydroxybenzoic acid (e.g., 5.0 g, 32.6 mmol) and 2,5-hexanedione (4.1 g, 36.0 mmol, 1.1 eq).
-
Solvent Addition: Add glacial acetic acid (e.g., 50 mL).
-
Heating: Heat the mixture to reflux (approx. 118 °C) with stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate with a drop of acetic acid as the eluent).
-
Workup: Once the starting amine is consumed (typically 4-8 hours), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water (approx. 400 mL) with vigorous stirring.
-
Isolation: A precipitate will form. Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield the pure product as off-white or light brown crystals. [11]7. Drying: Dry the purified product in a vacuum oven.
Analytical Characterization
To confirm the identity and purity of the final product, this compound (C₁₃H₁₃NO₃, M.W. 231.25 g/mol ), the following data is expected:
-
¹H NMR (DMSO-d₆, 400 MHz): Expect signals corresponding to the carboxylic acid proton (δ ~12.8 ppm, very broad), the phenolic proton (δ ~10.2 ppm), aromatic protons on the benzoic acid ring (δ ~6.8–7.1 ppm), pyrrole protons (δ ~5.8 ppm, singlet), and two equivalent methyl groups on the pyrrole ring (δ ~2.0 ppm, singlet). [11]* High-Resolution Mass Spectrometry (HRMS): The molecular ion peak [M+H]⁺ should appear at m/z 232.0917 (calculated for C₁₃H₁₄NO₃⁺). [1]
References
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Alemán, J., et al. (2015). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. RSC Advances, 5(104), 85783-85790. Retrieved from [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Journal of Chemical Sciences, 130(1), 1-17. Retrieved from [Link]
- Parker, R. P., & Smith, J. M. (1953). U.S. Patent No. 2,644,011. Washington, DC: U.S. Patent and Trademark Office.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]
-
dos Santos, F. P., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Scientific Reports, 12(1), 12345. Retrieved from [Link]
-
Malinovskii, V. L., et al. (2017). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2017(3), M949. Retrieved from [Link]
Sources
- 1. Buy this compound | 5987-00-8 [smolecule.com]
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- 10. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 5987-00-8 | Benchchem [benchchem.com]
stability studies of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid under different conditions
Technical Support Center: Stability Studies of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability studies on this compound. It is designed as a practical resource in a question-and-answer format to address common challenges and provide robust experimental protocols grounded in regulatory expectations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when initiating stability and forced degradation studies.
Q1: Why is a dedicated stability study for this compound critical?
A: The intrinsic stability of a drug substance is a cornerstone of pharmaceutical development, ensuring its quality, safety, and efficacy over time.[1][2] For this compound, its specific chemical structure presents several potential vulnerabilities. The molecule contains a benzoic acid moiety, a phenolic hydroxyl group, and an electron-rich 2,5-dimethylpyrrole ring.[3][4][5] These functional groups are susceptible to specific degradation pathways:
-
Hydrolysis: The carboxylic acid can undergo reactions, particularly under pH stress.[6]
-
Oxidation: The phenolic hydroxyl group and the pyrrole ring are potential sites for oxidative degradation.[7][8]
-
Photolysis: Aromatic systems can be sensitive to light energy, potentially leading to photodegradation.[9]
A thorough stability study is required by regulatory bodies like the ICH to identify these potential degradants, establish degradation pathways, and develop a validated stability-indicating analytical method.[6][10]
Q2: What are the essential stress conditions I must test according to regulatory guidelines?
A: The International Council for Harmonisation (ICH) guideline Q1A(R2) mandates that stress testing should be comprehensive to characterize a molecule's intrinsic stability.[2][10] The essential conditions to evaluate are:
-
Hydrolysis: Across a wide range of pH values, typically involving acidic and basic conditions.
-
Oxidation: Using an appropriate oxidizing agent, most commonly hydrogen peroxide.[9][11]
-
Thermal Stress: At temperatures significantly higher than accelerated stability conditions (e.g., in 10°C increments above the 40°C accelerated condition).[1][2]
-
Photostability: As detailed in ICH Q1B, to assess the impact of light exposure.[2][12][13]
Q3: I am not observing any degradation under my initial stress conditions. What are my next steps?
A: If initial, mild stress conditions do not yield any degradation, it is necessary to employ more forceful conditions. The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the method's specificity without generating secondary, irrelevant degradants.[10][11] You can systematically increase the stress level:
-
For Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N), increase the temperature (e.g., from room temperature to 60°C or higher), or extend the exposure time.[14][15]
-
For Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10% or even 30%) or increase the reaction time.[11]
-
For Thermal: Increase the temperature or the duration of exposure.[1]
Q4: My sample degraded almost completely in the initial experiment. How should I adjust the protocol?
A: Observing excessive degradation indicates that the conditions are too harsh. You should reduce the stress level to bring the degradation into the target 5-20% range.[11]
-
For Hydrolysis: Decrease the acid/base concentration (e.g., from 1 N to 0.1 N or 0.01 N), lower the temperature (e.g., from 60°C to 40°C or room temperature), and shorten the exposure time.[11][14]
-
For Oxidation: Use a lower concentration of the oxidizing agent or reduce the exposure time.
-
For Thermal: Lower the temperature.
Q5: What is a "stability-indicating method," and why is it essential?
A: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the active pharmaceutical ingredient (API) content due to degradation.[10] Crucially, it must be able to separate the intact API from its degradation products and any other impurities.[6][10] This ensures that the measured API concentration is not artificially inflated by co-eluting degradants. HPLC with UV or mass spectrometric detection is the most common technique for developing a SIM. Regulatory agencies require a validated SIM to ensure that the stability data generated is reliable.[14]
Section 2: Troubleshooting Guides
This section provides detailed solutions for specific problems researchers may encounter during their experiments.
Issue: Analytical Method Challenges (HPLC)
-
Q: My HPLC chromatogram shows poor peak shape (e.g., fronting, tailing, or broad peaks) for the parent compound and its degradants. How can I fix this? A: Poor peak shape can compromise resolution and integration accuracy. Consider these factors:
-
Mobile Phase pH: The compound has both an acidic carboxylic acid and a phenolic hydroxyl group. The pH of the mobile phase will affect the ionization state and, consequently, the retention and peak shape. Ensure the mobile phase pH is buffered and at least 2 pH units away from the pKa of the analyte.
-
Column Choice: If you are using a standard C18 column, highly polar degradants may elute early with poor retention. Consider a column with a different selectivity (e.g., Phenyl-Hexyl, Polar-Embedded) or an aqueous-stable C18 column.
-
Sample Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample.
-
Column Contamination: Strongly retained compounds from previous injections can cause peak shape issues. Implement a robust column wash step at the end of each run, for instance, with a high percentage of a strong organic solvent.[16]
-
-
Q: I cannot resolve a key degradation product from the main API peak. What steps can I take to improve separation? A: Co-elution is a critical issue that invalidates a method's stability-indicating status. To improve resolution:
-
Modify the Gradient: If using gradient elution, make the gradient shallower around the elution time of the API. This gives the compounds more time to interact with the stationary phase, improving separation.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and change the elution order, potentially resolving the peaks.
-
Adjust Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable compounds, often resolving closely eluting peaks.
-
Try a Different Column Chemistry: This is often the most effective solution. A column with a different stationary phase (e.g., from C18 to a Phenyl or Cyano phase) will provide a different separation mechanism.
-
Issue: Mass Balance Discrepancies
-
Q: The total assay (API + degradants) in my stressed sample is significantly less than 100% of the initial value. Where did the mass go? A: A poor mass balance suggests that not all degradants are being accounted for. Potential causes include:
-
Non-UV Active Degradants: Some degradation pathways may produce compounds that lack a chromophore and are therefore invisible to a UV detector. If this is suspected, use of a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) is recommended.
-
Precipitation: The degradant may be insoluble in the sample diluent and has precipitated out of the solution. Visually inspect your samples and consider using a different diluent.
-
Adsorption: Highly non-polar degradants may be irreversibly adsorbed onto the HPLC column or sample vials.
-
Volatile Degradants: A degradation product could be a volatile compound that is lost during sample preparation or handling.
-
Section 3: Standardized Experimental Protocols
These protocols are designed as a starting point and should be adapted to achieve the target degradation of 5-20%.[10][11] Always run a control sample (API in solvent, without stressor) in parallel for each condition.[16]
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Initial Condition | Rationale |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Room Temperature, 24 hours | To assess susceptibility to acid-catalyzed degradation, common for esters and amides.[9][17] |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Room Temperature, 24 hours | To test for base-catalyzed degradation, which is aggressive towards esters and amides.[17][18] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature, 24 hours | To simulate oxidative stress, which can affect electron-rich moieties like phenols and pyrroles.[8][11] |
| Thermal (Dry Heat) | 60°C in a calibrated oven | 48 hours | To evaluate the effect of heat, which can accelerate various chemical reactions.[2][17] |
| Photostability | ICH Q1B compliant chamber | ≥ 1.2 million lux hours (visible) AND ≥ 200 watt hours/m² (UV-A) | To determine if light exposure results in unacceptable changes, as required by ICH Q1B.[13][19] |
Protocol 1: Hydrolytic Degradation
-
Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Acid Stress: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base Stress: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubation: Store the acid and base-stressed samples, along with a control sample (stock solution diluted with water), at room temperature.
-
Sampling & Analysis: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). Before HPLC analysis, neutralize the acid-stressed sample with an equivalent amount of NaOH and the base-stressed sample with an equivalent amount of HCl.[16] Dilute to a suitable final concentration with the mobile phase.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of the compound.
-
Oxidative Stress: Mix the stock solution with 3% H₂O₂. Protect the solution from light to prevent photolytic contributions.
-
Incubation: Store the sample at room temperature.
-
Sampling & Analysis: Withdraw aliquots at specified time points. Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
Protocol 3: Thermal Degradation
-
Preparation: Place the solid drug substance in a clear glass vial, loosely capped to permit air exchange. For solution-state studies, prepare a 1 mg/mL solution.
-
Thermal Stress: Place the sample in a calibrated oven at 60°C.
-
Sampling & Analysis: After the desired duration, remove the sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
Protocol 4: Photolytic Degradation
-
Preparation: Spread a thin layer of the solid drug substance on a suitable container. For solution studies, prepare a 1 mg/mL solution in a quartz cuvette or other UV-transparent container.
-
Control Sample: Prepare an identical sample but wrap it completely in aluminum foil to serve as a "dark control."[19]
-
Exposure: Place both the test and dark control samples in a photostability chamber that complies with ICH Q1B guidelines.[13] Expose them until the specified illumination levels are reached.
-
Analysis: Prepare solutions of both the exposed and dark control samples and analyze by HPLC. Significant degradation in the exposed sample compared to the dark control indicates photosensitivity.[19]
Section 4: Visualization of Workflows and Pathways
Diagrams provide a clear visual representation of complex processes, aiding in experimental planning and data interpretation.
Caption: General workflow for forced degradation studies.
Caption: Hypothetical degradation pathways for the target compound.
References
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. Available at: [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Sharp Services. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]
-
Journal of Applied Pharmaceutical Research. (n.d.). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. Available at: [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Available at: [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Available at: [Link]
-
Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. YouTube. Available at: [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Available at: [Link]
-
Springer. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. Available at: [Link]
-
American Pharmaceutical Review. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available at: [Link]
-
K. K. Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Available at: [Link]
-
SlideShare. (2012). Ich guidelines for stability studies 1. Available at: [Link]
-
Eurolab. (2025). Oxidative Stress Degradation Profiling Testing. Available at: [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Guideline. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Available at: [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]
-
SciSpace. (2016). Forced Degradation Studies. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
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- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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Technical Support Center: A Troubleshooting Guide for the Paal-Knorr Synthesis of Substituted Pyrroles
Welcome to our dedicated technical support center for the Paal-Knorr synthesis of substituted pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust reaction for the synthesis of pyrrole-containing compounds. The Paal-Knorr synthesis, a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia, is a cornerstone in heterocyclic chemistry due to its operational simplicity and generally high yields.[1] However, like any chemical transformation, it is not without its potential challenges.
This guide provides in-depth, question-and-answer-based troubleshooting advice to address common issues encountered during the synthesis of substituted pyrroles via the Paal-Knorr reaction. Our aim is to equip you with the scientific understanding and practical solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield or No Reaction
Q1: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the likely causes and how can I address them?
A1: Low yields in a Paal-Knorr synthesis can stem from several factors, ranging from the reactivity of your starting materials to suboptimal reaction conditions.[2][3]
-
Insufficiently Reactive Starting Materials:
-
Amines: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly under standard conditions.[2][3]
-
Dicarbonyls: Sterically hindered 1,4-dicarbonyl compounds can also impede the reaction.[2][3]
-
Solution: For less reactive amines, consider using more forcing conditions such as higher temperatures or microwave irradiation.[4] Alternatively, employing a more active catalyst system can be beneficial.
-
-
Inappropriate Reaction Conditions:
-
Harsh Conditions: Traditionally, the Paal-Knorr synthesis required prolonged heating in strong acid, which can lead to the degradation of sensitive substrates.[5][6][7]
-
Solution: Modern methods often employ milder conditions.[8] The use of microwave assistance can dramatically reduce reaction times and improve yields, often completing the reaction in minutes rather than hours.[4][9]
-
-
Suboptimal Catalyst Choice:
-
The type and amount of acid catalyst are critical. While acid catalysis is generally required, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[2][10]
-
Solution: A weak acid like acetic acid is often sufficient to accelerate the reaction.[10] For sensitive substrates, a range of milder Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, and various clays have been shown to be effective catalysts.[5] Some modern protocols have even demonstrated successful synthesis without any catalyst, particularly under solvent-free conditions or with microwave heating.[11][12]
-
-
Presence of Excess Water:
-
While some modern variations are performed in water, excess water in the reaction mixture can sometimes hinder the final dehydration step under certain conditions.[2]
-
Solution: If you suspect this is an issue, consider using a dehydrating agent or conducting the reaction in a solvent that allows for azeotropic removal of water. Molecular sieves can also be employed.[8]
-
Issue 2: Significant Byproduct Formation
Q2: I am observing a significant amount of a furan byproduct in my reaction mixture. How can I prevent its formation?
A2: The formation of a furan is the most common side reaction in the Paal-Knorr pyrrole synthesis.[3] This occurs via the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound itself.
-
Cause: This side reaction is particularly favored under strongly acidic conditions (pH < 3).[2][10]
-
Prevention:
-
pH Control: The most effective way to avoid furan formation is to control the acidity of the reaction medium. The reaction should be run under neutral or weakly acidic conditions.[10][13] Using a weak acid like acetic acid is a common strategy.[10]
-
Amine Concentration: Using an excess of the primary amine or ammonia can also help to favor the pyrrole formation pathway over the competing furan synthesis.[10]
-
Issue 3: Reaction with Unsymmetrical Dicarbonyls
Q3: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is producing a mixture of regioisomers. How can I improve the selectivity?
A3: Achieving high regioselectivity with unsymmetrical 1,4-dicarbonyls hinges on differentiating the reactivity of the two carbonyl groups.[13]
-
Steric Hindrance: A bulkier substituent near one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, thus favoring cyclization at the less hindered carbonyl.[13]
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups can influence the electrophilicity of the carbonyl carbons. An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it more susceptible to nucleophilic attack.[13]
-
Strategic Catalyst Selection: The choice of catalyst can sometimes influence the regiochemical outcome. It is worth screening a small number of different acid catalysts (both Brønsted and Lewis acids) to see if selectivity can be improved.
Reaction Mechanism and Workflow
The Paal-Knorr synthesis of pyrroles proceeds through a well-established mechanism. The reaction begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[1] The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[1]
Visualizing the Paal-Knorr Pyrrole Synthesis Mechanism
Caption: A simplified diagram of the Paal-Knorr pyrrole synthesis mechanism.
Experimental Protocols
Below are representative protocols for the Paal-Knorr synthesis using both conventional heating and microwave-assisted methods.
Protocol 1: Conventional Heating Synthesis of 2,5-dimethyl-1-phenylpyrrole[4]
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq) and aniline (1.05 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of a weak acid (e.g., one drop of concentrated hydrochloric acid or a small amount of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for 15-30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Add cold 0.5 M hydrochloric acid to precipitate the product.
-
Collect the crystals by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a methanol/water mixture to obtain the purified product.
-
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis[4]
-
Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.
-
Procedure:
-
In a microwave vial, add a solution of the 1,4-diketone (1.0 eq) in a suitable solvent like ethanol.
-
Add glacial acetic acid (as a catalyst and co-solvent) and the primary amine (3 equivalents).
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C) for a short duration (typically 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and an organic solvent like ethyl acetate.
-
Extract the aqueous phase with the organic solvent.
-
Combine the organic phases, wash with brine, dry over a drying agent (e.g., magnesium sulfate), and evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography if necessary.
-
Troubleshooting Workflow
When encountering issues with your Paal-Knorr synthesis, a systematic approach to troubleshooting is essential. The following workflow can help guide your optimization efforts.
Caption: A decision-making workflow for troubleshooting common issues in the Paal-Knorr synthesis.
Catalyst and Condition Comparison
The choice of catalyst and reaction conditions can significantly impact the efficiency of the Paal-Knorr synthesis. Modern methodologies have introduced a variety of catalysts that offer milder reaction conditions and improved yields.
| Catalyst | Typical Conditions | Advantages | Considerations |
| Brønsted Acids (e.g., HCl, p-TsOH, Acetic Acid) | Conventional heating, various solvents | Readily available, effective for many substrates | Can be harsh, may lead to side reactions (furan formation)[5][7] |
| Lewis Acids (e.g., Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂) | Milder temperatures, sometimes solvent-free | High efficiency, suitable for sensitive substrates[5][14] | Higher cost, may require anhydrous conditions |
| Heterogeneous Catalysts (e.g., Clays, Montmorillonite) | Conventional or microwave heating | Easy to remove from the reaction mixture, reusable[5][14] | May have lower activity than homogeneous catalysts |
| Microwave Irradiation | Short reaction times (minutes), various solvents | Drastically reduced reaction times, often higher yields, improved safety[4][5] | Requires specialized equipment |
| Solvent-Free/Neat | Room temperature or gentle heating | "Green" approach, simplified workup[11][12] | May not be suitable for all substrates, potential for localized overheating |
References
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
-
Taylor & Francis Online. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. [Link]
-
ACS Publications. Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
-
ResearchGate. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
ResearchGate. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. [Link]
-
Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]
-
Grokipedia. Paal–Knorr synthesis. [Link]
-
ResearchGate. (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. [Link]
-
RSC Publishing. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. [Link]
-
Green Chemistry (RSC Publishing). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. [Link]
-
ResearchGate. (PDF) Synthesis of pyrrole and substituted pyrroles (Review). [Link]
-
MBB College. When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. [Link]
-
Journal of Chemical Technology and Metallurgy. SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Purification of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid
Introduction: Welcome to the technical support center for the purification of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid (Compound I). This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to pilot or manufacturing-scale production. Compound I, with its molecular formula C₁₃H₁₃NO₃, is a valuable intermediate in pharmaceutical development, known for its antioxidant and anti-inflammatory potential.[1][2] However, scaling its purification presents unique challenges, from managing impurities to ensuring process consistency and economic viability.
This document provides in-depth, experience-driven guidance in a question-and-answer format. We will explore the causality behind common issues and offer robust, self-validating protocols to streamline your scale-up process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties of Compound I and general principles for scaling up its purification.
Q1: What are the key physicochemical properties of Compound I that influence its purification?
A1: Understanding the molecule's properties is the foundation of a successful purification strategy.
-
Acidic Nature: The carboxylic acid group makes Compound I a weak acid.[2] This allows for purification strategies involving acid-base extractions or pH-dependent solubility adjustments. Its pKa will be a critical parameter, influencing the choice of buffers and extraction conditions.
-
Aromatic System: The presence of the pyrrole and benzoic acid rings creates a large, relatively nonpolar aromatic system, but the hydroxyl and carboxylic acid groups add polar character. This amphiphilic nature means its solubility can be finely tuned.
-
Hydrogen Bonding: The hydroxyl and carboxylic acid moieties are strong hydrogen bond donors and acceptors. This leads to high melting points and influences solubility in protic solvents. It can also lead to strong interactions with polar stationary phases in chromatography.[3]
-
Thermal Stability: The compound is noted to be stable and does not decompose easily at high temperatures, which is advantageous for procedures requiring heat, such as recrystallization from high-boiling solvents.[1]
Q2: What are the primary methods for purifying Compound I, and how do they compare for scale-up?
A2: The two primary methods are crystallization and chromatography. The choice depends on the impurity profile, required purity, and economic constraints of the scale-up process.
| Purification Method | Advantages for Scale-Up | Disadvantages for Scale-Up | Best For |
| Crystallization | - Highly cost-effective for large quantities- Can provide very high purity in a single step- Equipment is relatively simple (reactors, filters)- Reduces solvent waste compared to chromatography | - Yield can be highly dependent on impurity profile (co-crystallization)- Finding a suitable single-solvent system can be difficult- Process control (cooling rate, agitation) is critical for consistency | Removing bulk impurities after synthesis; achieving final polishing to >99.5% purity if the impurity profile is favorable. |
| Chromatography | - High resolution for separating closely related impurities- Highly versatile and adaptable to different impurity profiles- Method development is often more straightforward | - High cost of stationary phase (resin) and solvents- Generates large volumes of solvent waste- Can be a bottleneck due to loading capacity and cycle time | Isolating the target compound from complex mixtures or removing impurities with very similar solubility properties. |
Q3: What are the most common impurities I should expect?
A3: Impurities typically arise from the synthesis process.[4] For a compound like this, likely synthesized via a Paal-Knorr reaction followed by modifications, common impurities include:
-
Starting Materials: Unreacted 4-amino-2-hydroxybenzoic acid or acetonylacetone.
-
Positional Isomers: Isomers formed during the substitution reactions on the benzoic acid ring.
-
Byproducts of Side Reactions: Compounds resulting from oxidation or polymerization, which often lead to coloration of the crude product.[5]
-
Residual Solvents: Solvents used in the reaction or initial workup.
Part 2: Troubleshooting Guide: Crystallization Scale-Up
Crystallization is often the most economical and scalable method for purifying solid organic compounds. However, issues that are minor at the lab scale can become major obstacles at the pilot scale.
Workflow for Scaling Up Crystallization
The following diagram outlines the logical workflow for developing and scaling a crystallization process.
Caption: Logical workflow for crystallization scale-up.
Common Crystallization Problems and Solutions
Q4: My product "oils out" instead of crystallizing upon cooling. What's wrong?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This happens when the solution becomes supersaturated at a temperature that is still above the melting point of the solid in that solvent environment.
-
Causality: The presence of impurities can depress the melting point of your compound, making it more prone to oiling out. Additionally, if the solvent is too "good" (solubilizes the compound too well), the concentration required for saturation might be so high that it forms an oil.
-
Solutions:
-
Lower the Cooling Temperature Slowly: Crash cooling is a common cause. Implement a controlled, linear cooling ramp (e.g., 10-20°C per hour) to give the molecules time to orient into a crystal lattice.
-
Use a Co-solvent System: Introduce a less polar "anti-solvent" in which your compound is poorly soluble. Add the anti-solvent slowly to the warm solution until slight turbidity appears, then heat to re-dissolve and cool slowly.
-
Increase Solvent Volume: Dilute the solution. This lowers the concentration at which saturation occurs, potentially dropping it below the "oiling out" temperature range.
-
Seed the Solution: Add a few small, pure crystals of Compound I once the solution is slightly supersaturated. This provides a template for crystal growth and can bypass the energy barrier for nucleation.
-
Q5: The purity of my crystallized product is poor, and it has a dark color. How can I fix this?
A5: Poor purity and color are often linked. Colored impurities are typically large, polar, conjugated molecules that can get trapped in the crystal lattice or adsorb to the crystal surface.
-
Causality: Rapid crystallization can trap solvent and impurities within the crystal structure. Highly colored impurities may have structural similarities to your product, leading to co-crystallization.
-
Solutions:
-
Activated Carbon Treatment: Before crystallization, treat the hot solution with 1-2% w/w activated carbon.[5][6] The carbon adsorbs colored, nonpolar impurities. Caution: Use the minimum amount necessary, as it can also adsorb your product. Always filter the hot solution through a pad of celite to remove the carbon fines before cooling.
-
pH Adjustment and Wash: If impurities are acidic or basic, their solubility can be manipulated. A process used for p-hydroxybenzoic acid involves pH adjustments to precipitate tarry materials before final crystallization.[5] Consider dissolving the crude product in a dilute basic solution, treating with carbon, filtering, and then re-acidifying to precipitate a cleaner product for recrystallization.
-
Slurry Wash: After filtering the final product, wash the filter cake with a small amount of cold, fresh solvent. For more effective removal of surface impurities, consider re-slurrying the isolated crystals in a solvent in which the product is poorly soluble but the impurities are, then re-filtering.
-
Protocol: Decolorization and Recrystallization of Compound I (100 g Scale)
-
Charge a suitable reactor with 100 g of crude Compound I and a solvent determined from solubility studies (e.g., Ethanol/Water mixture).
-
Heat the mixture to near boiling with agitation until all solids dissolve.
-
Reduce agitation and add 2 g (2% w/w) of activated carbon.
-
Increase agitation and hold the temperature for 15-30 minutes.
-
Prepare a filter pre-coated with celite. Filter the hot solution through the celite pad to remove the carbon. Safety Note: Ensure no vacuum is applied that could cause the hot solvent to boil.
-
Transfer the clear, hot filtrate to a clean crystallization vessel.
-
Initiate a slow, controlled cooling ramp (e.g., cool from 80°C to 20°C over 3-4 hours).
-
Hold at the final temperature for 2-4 hours to maximize crystal growth.
-
Filter the resulting slurry and wash the cake with a minimal amount of cold solvent.
-
Dry the purified crystals under vacuum at an appropriate temperature (e.g., 50-60°C).
Part 3: Troubleshooting Guide: Chromatography Scale-Up
When crystallization fails to provide the required purity, chromatography is the next logical step. The key to scaling up chromatography is to maintain the conditions that provided the separation at the lab scale.
The Principle of Chromatography Scale-Up
The goal is to keep the residence time of the molecule on the column constant. This is achieved by keeping the bed height and linear flow rate the same while increasing the column diameter to accommodate a larger volume.[7]
Caption: Core principle of chromatography scale-up.
Common Chromatography Problems and Solutions
Q6: I'm seeing significant peak tailing for my compound. How can I improve peak shape?
A6: Peak tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase, especially with acidic compounds like this one.
-
Causality: The carboxylic acid and hydroxyl groups can interact strongly with residual silanols on silica gel (in both normal and reverse phase), leading to a slow release from the stationary phase. This effect is often pH-dependent.
-
Solutions:
-
Mobile Phase Modifier: Add a small amount of a competitive acid to the mobile phase. For reverse-phase chromatography (C18), adding 0.1% trifluoroacetic acid (TFA) or formic acid will protonate your compound and the silica silanols, minimizing ionic interactions. For normal-phase, adding a small amount of acetic acid can achieve a similar effect.[3]
-
Ion-Pairing Chromatography: If modifiers are insufficient, consider ion-pair chromatography. Add an agent like tetrapropylammonium bromide to the mobile phase.[8] This forms a neutral ion pair with your acidic compound, improving its chromatographic behavior on a reverse-phase column.
-
Check for Column Overload: Tailing can also be a sign of mass overload. Ensure you are not exceeding the dynamic binding capacity of your resin, which is typically lower at scale than on a perfectly packed lab column.
-
Q7: The backpressure on my pilot-scale column is too high, forcing me to run at a very low flow rate.
A7: High backpressure is a common and serious issue in large-scale chromatography. It can damage the column, the packing material, and the pump.
-
Causality:
-
Fines: The most common cause is the generation of "fines" (small, broken particles of resin) from mechanical stress, which clog the column frits and the packed bed.
-
Sample Precipitation: If the sample is dissolved in a solvent stronger than the mobile phase, it can precipitate at the top of the column upon loading.
-
High Viscosity: The mobile phase may be too viscous at the operating temperature.
-
-
Solutions:
-
Guard Column/Filter: Always use an in-line filter (e.g., 0.5 µm) and a guard column before the main column to catch particulates and fines.
-
Sample Preparation: Ensure your sample is fully dissolved and filtered before loading. The solvent used to dissolve the sample should be as similar to the mobile phase as possible.
-
Packing Quality: Poor column packing is a major source of high backpressure.[7] Ensure the column is packed according to the manufacturer's protocol to achieve a homogenous, stable bed.
-
Particle Size: Consider using a stationary phase with a larger particle size. While this will slightly decrease resolution, it will significantly lower backpressure, which is often a necessary trade-off for scale-up.
-
References
-
Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. [Link]
-
Armstrong, D. W., & Stine, G. Y. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 13(A12), 1093-1104. [Link]
-
ChemBK. (2024). 4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid. [Link]
-
ResearchGate. (n.d.). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. [Link]
- Tolbert, T. L. (1966). Purification of benzoic acid. U.S.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Buehler, C. A., & Cate, W. E. (1941). p-HYDROXYBENZOIC ACID. Organic Syntheses, Coll. Vol. 1, p.337 (1941); Vol. 2, p.341 (1922). [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. [Link]
-
Bio-Rad Laboratories. (n.d.). Considerations for Scaling Up Purification Processes. [Link]
-
Acree, Jr., W. E. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Journal of Chemical and Engineering Data, 44(2), 221-223. [Link]
-
ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol. [Link]
-
Voinovich, D., et al. (2024). Crystallization from solution versus mechanochemistry to obtain double-drug multicomponent crystals of ethacridine with salicylic/acetylsalicylic acids. Scientific Reports, 14(1), 1836. [Link]
-
Horstman, E. M., et al. (2015). Crystallization and characterization of cocrystals of piroxicam and 2,5-dihydroxybenzoic acid. CrystEngComm, 17(38), 7374-7381. [Link]
- Drew, R. D., & Zimmer, H. (1956). Process for the decolorization and purification of p-hydroxybenzoic acid. U.S.
Sources
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- 2. Buy this compound | 5987-00-8 [smolecule.com]
- 3. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 5. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. bio-rad.com [bio-rad.com]
- 8. merckmillipore.com [merckmillipore.com]
analytical challenges in the characterization of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Welcome to the technical support center for the analytical characterization of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid (DMHBA). This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the analysis of this unique heterocyclic compound. Given the specific nature of DMHBA, this guide synthesizes foundational principles from the analysis of its core components—a substituted hydroxybenzoic acid and a dimethylpyrrole moiety—to provide actionable troubleshooting advice and robust analytical protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during the handling and preliminary analysis of DMHBA.
Q1: What are the key structural features of DMHBA that influence its analytical behavior?
A1: DMHBA possesses a combination of functional groups that dictate its properties:
-
A 2-hydroxybenzoic acid core: This salicylic acid-like moiety imparts acidic properties (due to the carboxylic acid) and phenolic characteristics (due to the hydroxyl group). This structure suggests potential for intramolecular hydrogen bonding, which can influence its chromatographic retention and spectroscopic signals.[1][2]
-
A 2,5-dimethyl-1H-pyrrol-1-yl group: This bulky, electron-rich heterocyclic ring adds significant hydrophobicity to the molecule. The pyrrole nitrogen is part of an aromatic system, and the methyl groups can influence the molecule's conformation and reactivity.[3][4]
-
Combined Structure: The overall molecule is a moderately polar, acidic compound with a significant hydrophobic character. Its structural versatility makes it a valuable scaffold for synthesizing derivatives with diverse biological activities.[5]
Q2: What is a recommended solvent for preparing stock solutions of DMHBA?
A2: Due to the presence of both a polar carboxylic acid/hydroxyl group and a nonpolar dimethylpyrrole group, a polar aprotic solvent is recommended. Solvents like Methanol, Acetonitrile, or Dimethyl Sulfoxide (DMSO) are excellent choices for creating stock solutions for chromatographic and spectroscopic analysis. For reverse-phase HPLC, it is best to dissolve the sample in the mobile phase to avoid peak distortion.
Q3: What are the expected stability issues with DMHBA?
A3: The 2,5-dimethyl-1H-pyrrol moiety can be susceptible to oxidation, especially when exposed to light and air over extended periods.[6] The hydroxybenzoic acid portion is generally stable, but decarboxylation can occur at high temperatures. It is recommended to store DMHBA as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Solutions should be prepared fresh and protected from light.
Q4: What are the primary analytical techniques for characterizing DMHBA?
A4: A multi-technique approach is essential for the unambiguous characterization of DMHBA.[7]
-
High-Performance Liquid Chromatography (HPLC): Ideal for purity assessment and quantification.[7]
-
Mass Spectrometry (MS): For molecular weight confirmation and structural elucidation through fragmentation analysis.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure, including the substitution pattern on both aromatic rings.[9][10]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups like O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and aromatic C-H bonds.[11]
Part 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues encountered during experimental analysis.
Guide 1: HPLC Analysis - Poor Peak Shape and Retention Time Variability
Poor peak shape (e.g., tailing, fronting, or splitting) and inconsistent retention times are common issues in the HPLC analysis of acidic compounds like DMHBA.
Caption: Troubleshooting workflow for HPLC peak shape issues.
Problem: Peak Tailing
-
Causality: Peak tailing for an acidic compound like DMHBA is often caused by secondary interactions between the deprotonated carboxylate/phenolic hydroxyl group and active sites (e.g., residual silanols) on the silica-based stationary phase.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most critical parameter is the pH of the aqueous portion of your mobile phase. To ensure DMHBA is in its neutral, protonated form, the mobile phase pH should be at least 2-3 units below the pKa of the carboxylic acid. A typical starting point is a pH of 2.5-3.0, achieved by adding 0.1% formic acid or trifluoroacetic acid (TFA) to the water.[12]
-
Use of an Appropriate Column: Employ a high-purity, end-capped C18 column designed to minimize silanol interactions. Phenyl columns can also offer alternative selectivity due to potential π-π interactions with the aromatic rings of DMHBA.[13]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Problem: Inconsistent Retention Times
-
Causality: Drifting retention times can be due to inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the mobile phase. This may take 10-20 column volumes, especially when changing mobile phase compositions.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inaccurate mixing of aqueous and organic phases can lead to gradual changes in solvent strength.
-
Use a Column Thermostat: Fluctuations in ambient temperature can affect retention times. Using a thermostatted column compartment set to a stable temperature (e.g., 30-40 °C) will improve reproducibility.[14]
-
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm | Good retention for moderately polar compounds.[13] |
| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses ionization of the carboxylic acid.[15] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier for reversed-phase. |
| Gradient | 30-90% B over 15 minutes | To elute the compound with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at ~254 nm or Diode Array Detector | Aromatic structure suggests strong UV absorbance. |
| Column Temp. | 35 °C | For improved reproducibility. |
Guide 2: Mass Spectrometry - Fragmentation and Adduct Formation
Understanding the mass spectral behavior of DMHBA is key to its identification.
Problem: Unexpected m/z values in the mass spectrum.
-
Causality: You may observe ions that do not correspond to the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. These are often due to adduct formation with salts from the mobile phase or solvent clusters.
-
Troubleshooting Steps:
-
Identify Common Adducts: In positive ion mode, look for [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺. In negative ion mode, look for [M+Cl]⁻ or [M+HCOO]⁻ (if using formic acid).
-
Minimize Salt Sources: Use high-purity solvents and additives (e.g., LC-MS grade). If possible, avoid non-volatile buffers like phosphate. Ammonium formate or ammonium acetate are good MS-compatible buffer choices.[13]
-
Optimize Source Conditions: Adjust the ion source temperature and gas flows to minimize the formation of solvent clusters.
-
Problem: Interpreting the Fragmentation Pattern
-
Causality: The fragmentation of DMHBA in MS/MS experiments will be driven by its functional groups. Understanding these pathways is crucial for structural confirmation.
-
Expected Fragmentation Pathways:
-
Loss of H₂O (18 Da): A common loss from the carboxylic acid and/or the hydroxyl group.
-
Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation of benzoic acids.
-
Cleavage of the Pyrrole Ring: The pyrrole ring itself can undergo fragmentation, though this is often less favorable than losses from the benzoic acid moiety.[8][16]
-
Caption: Predicted fragmentation pathway for DMHBA in positive ESI-MS.
Guide 3: NMR Spectroscopy - Signal Assignment and Anomalies
NMR provides definitive structural information but can present challenges in signal assignment.
Problem: Difficulty in assigning aromatic protons.
-
Causality: The ¹H NMR spectrum will show signals for the three protons on the hydroxybenzoic acid ring and the two protons on the pyrrole ring. Their chemical shifts will be influenced by the electron-donating/withdrawing nature of the substituents.
-
Troubleshooting and Assignment Strategy:
-
Predict Chemical Shifts: The protons on the pyrrole ring are expected to be in the range of 6.0-7.0 ppm, while the protons on the benzoic acid ring will be further downfield (7.0-8.5 ppm). The methyl protons on the pyrrole will be upfield (around 2.0-2.5 ppm).[9][17]
-
Use 2D NMR: A COSY (Correlation Spectroscopy) experiment will show couplings between adjacent protons, helping to identify the spin systems on each ring. A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment can show through-space correlations, for example, between the pyrrole protons and the benzoic acid protons, confirming their relative orientation.
-
¹³C NMR: The ¹³C spectrum will confirm the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (165-175 ppm).[18][19]
-
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| -COOH | 10.0 - 13.0 (broad) | 165 - 175 | Proton signal is exchangeable with D₂O. |
| -OH | 9.0 - 11.0 (broad) | - | Proton signal is exchangeable with D₂O. |
| Benzoic Ring-H | 7.0 - 8.5 | 110 - 160 | Specific shifts depend on substitution pattern.[1] |
| Pyrrole Ring-H | 6.0 - 7.0 | 105 - 130 | Electron-rich ring, upfield of benzene. |
| Pyrrole -CH₃ | 2.0 - 2.5 | 10 - 15 | Aliphatic methyl groups. |
References
- Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
- PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
- Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.
- PubMed. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters.
- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- ResearchGate. (n.d.). Mass spectra of pyrrole with 67.0 u as the molecule mass and 41.0 u as the mass of the characteristic fragment C-C=N⁺.
- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- ChemicalBook. (n.d.). 2,5-Dimethyl-1H-pyrrole(625-84-3)MSDS Melting Point Boiling Density Storage Transport.
- Scott, K. N. (1972). Carbon-13 Nuclear Magnetic Resonance of Biologically Important Aromatic Acids. I. Chemical Shifts of Benzoic Acid and Derivatives. Journal of the American Chemical Society.
- Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
- Thermo Fisher Scientific. (2022). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
- BenchChem. (n.d.). 4-Hydroxybenzoic acid derivatives synthesis and characterization.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Smolecule. (2023). This compound.
- BenchChem. (n.d.). This compound.
- FooDB. (2010). Showing Compound 2,5-Dimethyl-1H-pyrrole (FDB010960).
- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl-1H-Pyrroles.
- MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
Sources
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- 10. Buy this compound | 5987-00-8 [smolecule.com]
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- 12. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 13. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 14. agilent.com [agilent.com]
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- 16. researchgate.net [researchgate.net]
- 17. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. faculty.fiu.edu [faculty.fiu.edu]
- 19. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Validation & Comparative
A Comparative Analysis of the Antibacterial Potential of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid and Its Analogs
In the ever-evolving landscape of antimicrobial research, the quest for novel chemical scaffolds that can circumvent existing resistance mechanisms is paramount. One such molecule of interest is 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid , a compound that marries the structural features of a substituted pyrrole with a salicylic acid moiety.[1] This unique combination suggests a potential for multifaceted biological activity, including antibacterial, anti-inflammatory, and antioxidant properties. This guide provides a comparative overview of the anticipated antibacterial efficacy of this compound, drawing upon experimental data from structurally related pyrrole and benzoic acid derivatives, and benchmarking them against established antibiotics.
The rationale for investigating this particular molecule stems from the well-documented antimicrobial activities of its constituent parts. Pyrrole derivatives are a known class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antibacterial and antifungal effects.[2][3][4][5] Similarly, benzoic acid and its derivatives, particularly salicylic acid (2-hydroxybenzoic acid), have a long history of use as antimicrobial agents.[6][7] The amalgamation of these two pharmacophores in a single molecule presents an intriguing prospect for synergistic or novel mechanisms of antibacterial action.
Experimental Framework for Antibacterial Susceptibility Testing
To provide a robust and reproducible comparison, it is essential to adhere to standardized methodologies for determining antibacterial activity. The protocols outlined below are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology: Broth Microdilution
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test organism (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compounds: The test compound and reference antibiotics are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35 ± 2 °C for 16-20 hours under ambient air conditions.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.
Causality of Experimental Choices: The broth microdilution method is selected for its efficiency, scalability, and the quantitative nature of its results (MIC values), which allows for direct comparison between compounds. Standardization of the inoculum density and incubation conditions is critical to ensure reproducibility and comparability of results across different experiments and laboratories.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Methodology:
-
Subculturing from MIC plates: Following the determination of the MIC, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 35 ± 2 °C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Causality of Experimental Choices: The MBC provides crucial information about whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This distinction is vital in a clinical context, as bactericidal agents are often preferred for treating serious infections.
Comparative Antibacterial Activity: A Data-Driven Analysis
While specific MIC values for this compound are not yet extensively reported in publicly available literature, we can infer its potential activity by examining its derivatives and related compounds. The following table summarizes the antibacterial activity of various pyrrole and benzoic acid derivatives against representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, alongside standard antibiotics for comparison.
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Standard Antibiotics | |||
| Ciprofloxacin | E. coli | 0.016 | [8] |
| S. aureus | 0.5 | [5] | |
| Ampicillin | E. coli | 4 | |
| S. aureus | 0.6 - 1 | ||
| Pyrrole Derivatives | |||
| 1,2,3,4-tetrasubstituted pyrroles | S. aureus | Promising activity | [2] |
| E. coli | No inhibition | [2] | |
| Pyrrole-2-carboxylate derivatives | S. aureus | Higher than ceftriaxone | [7] |
| Pyrrolyl benzamide derivatives | S. aureus | 3.12 - 12.5 | [7] |
| E. coli | 3.12 - 12.5 | [7] | |
| Benzoic Acid Derivatives | |||
| Benzoic acid | E. coli O157 | 1000 | [6] |
| 2-hydroxybenzoic acid (Salicylic Acid) | E. coli O157 | 1000 | [6] |
| 4-hydroxybenzoic acid azo dyes | S. aureus | Excellent activity | |
| E. coli | Excellent activity |
Insights from the Data:
-
Pyrrole Derivatives: The data suggests that pyrrole-containing compounds generally exhibit more potent activity against Gram-positive bacteria like S. aureus compared to Gram-negative bacteria such as E. coli. This could be attributed to the differences in the cell wall structure between these two bacterial types, with the outer membrane of Gram-negative bacteria acting as a formidable permeability barrier.
-
Benzoic Acid Derivatives: While benzoic acid and salicylic acid themselves show modest activity against E. coli, their derivatives, such as the azo dyes of 4-hydroxybenzoic acid, demonstrate significant antibacterial potential against both Gram-positive and Gram-negative pathogens. This highlights the importance of chemical modification in enhancing the antibacterial efficacy of a core scaffold.
Postulated Mechanism of Action
The antibacterial mechanism of this compound is likely multifaceted, leveraging the properties of both its pyrrole and salicylic acid components.
Potential Targets:
-
Cell Membrane Disruption: The lipophilic nature of the 2,5-dimethyl-1H-pyrrol-1-yl group may facilitate the compound's insertion into the bacterial cell membrane, leading to disruption of membrane integrity, leakage of cellular contents, and ultimately, cell death.
-
Enzyme Inhibition: Salicylic acid is known to interfere with various cellular processes, including the inhibition of enzymes involved in iron uptake and metabolism. It is plausible that the title compound retains this inhibitory activity. Furthermore, studies on derivatives of the closely related 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have suggested that they can act as dual inhibitors of Enoyl-ACP reductase (InhA) and Dihydrofolate reductase (DHFR), enzymes crucial for fatty acid and nucleotide biosynthesis, respectively.
Visualizing the Potential Pathway:
Caption: Proposed multi-target antibacterial mechanism of action.
Conclusion and Future Directions
While direct experimental evidence for the antibacterial activity of this compound is still emerging, the analysis of its structural analogs provides a strong rationale for its investigation as a promising antibacterial agent. The combination of a pyrrole moiety, known for its efficacy against Gram-positive bacteria, with a salicylic acid core, which can be chemically modified to enhance broad-spectrum activity, suggests a high potential for this compound.
Future research should focus on the synthesis and in-vitro screening of this compound and a library of its derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Elucidating its precise mechanism of action and evaluating its cytotoxicity and in-vivo efficacy will be critical next steps in assessing its therapeutic potential. The insights gained from such studies will be invaluable for the rational design of a new generation of antibacterial agents.
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Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3684. Retrieved from [Link]
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Gundogdu, A., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products, 15(6), 519-530. Retrieved from [Link]
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Kantouch, A., et al. (2013). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. International Journal of Biological Macromolecules, 62, 603-607. Retrieved from [Link]
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Yasmin, F., et al. (2020). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Antibiotics, 9(12), 859. Retrieved from [Link]
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Kumar, S., et al. (2019). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 24(24), 4553. Retrieved from [Link]
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Borges, A., et al. (2019). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. Pathogens, 8(4), 273. Retrieved from [Link]
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Kumar, S., et al. (2019). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 24(24), 4553. Retrieved from [Link]
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A Technical Guide to the Structure-Activity Relationship of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid scaffold. We will delve into the chemical modifications of this versatile molecule and their impact on various biological activities, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The this compound Scaffold
The core molecule, this compound, is a heterocyclic compound featuring a benzoic acid backbone substituted with a 2,5-dimethylpyrrole ring at the 4-position and a hydroxyl group at the 2-position.[1] Its molecular formula is C₁₃H₁₃NO₃, and it has a molecular weight of approximately 231.25 g/mol .[2] This scaffold has garnered interest in medicinal chemistry due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[3] The presence of a carboxylic acid, a hydroxyl group, and an electron-rich pyrrole ring makes it an attractive starting point for the synthesis of a wide range of derivatives with potentially enhanced therapeutic properties.[1]
Interestingly, some research has suggested that the biological activity of certain 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives, particularly their action as Eph receptor antagonists, may be attributed to the formation of high-molecular-weight polymers upon exposure to air and light.[4] This underscores the importance of careful characterization of these compounds in biological assays.
This guide will focus on systematically comparing analogs where different parts of the parent molecule have been modified, providing insights into the key structural features that govern their biological effects.
Comparative Analysis of Analogs: Modifications and Biological Outcomes
The primary approach to exploring the SAR of this scaffold has been through the modification of the carboxylic acid group, particularly through the formation of benzohydrazide derivatives. These analogs have shown promise as antibacterial and antitubercular agents.
Benzohydrazide Analogs as Antibacterial and Antitubercular Agents
A significant body of research has focused on the synthesis and evaluation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides. These compounds have been investigated for their potential as dual inhibitors of enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR), crucial enzymes in bacterial and mycobacterial metabolic pathways.[5]
A study by Mahnashi et al. synthesized a series of these benzohydrazide analogs and evaluated their in vitro antibacterial and antitubercular activities. The general synthetic scheme for these compounds is depicted below.
Caption: General synthetic route for 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide analogs.
The antibacterial and antitubercular activities of these analogs were determined as Minimum Inhibitory Concentrations (MIC) in µg/mL. The results for a selection of these compounds are summarized in the table below.
| Compound ID | Substituent (R) on Phenylacetyl Moiety | Antibacterial MIC (µg/mL) vs. S. aureus | Antitubercular MIC (µg/mL) vs. M. tuberculosis H37Rv |
| 5f | 4-Cl | >100 | 1.6 |
| 5i | 4-F | 50 | 1.6 |
| 5j | 4-Br | 100 | 1.6 |
| 5k | 4-I | 100 | 0.8 |
| 5n | 4-NO₂ | 100 | 1.6 |
| Reference Drug | Ciprofloxacin | 0.8 | - |
| Reference Drug | Isoniazid | - | 0.8 |
Data Source: Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl) benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.[5]
From this data, several key SAR insights can be drawn:
-
Halogen Substitution: The presence of a halogen at the para-position of the phenylacetyl ring appears to be crucial for antitubercular activity. Compounds with chloro (5f), fluoro (5i), bromo (5j), and iodo (5k) substituents all exhibited significant activity.[5]
-
Effect of Halogen Size: Among the halogenated analogs, the iodo-substituted compound (5k) demonstrated the most potent antitubercular activity, with a MIC of 0.8 µg/mL, equivalent to the standard drug Isoniazid. This suggests that the size and lipophilicity of the halogen may play a role in target engagement.[5]
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group (5n) at the para-position also resulted in good antitubercular activity (MIC = 1.6 µg/mL).[5]
-
Antibacterial Activity: The antibacterial activity against S. aureus was generally moderate to weak for these analogs compared to ciprofloxacin.
Molecular docking studies suggested that these compounds bind to the active sites of both enoyl ACP reductase and DHFR, with interactions involving key amino acid residues.[5]
Pyrrole Ring Modifications
While much of the focus has been on the benzoic acid portion, the 2,5-dimethyl-1H-pyrrol-1-yl moiety is also critical for activity. A study on pyrrolone antimalarial agents, which share a substituted pyrrole ring, highlights the importance of this heterocycle.[6][7] In another study, the 2,5-dimethylpyrrole group itself was identified as the most effective partial structure of a derivative that enhances monoclonal antibody production in CHO cell cultures.[8] This suggests that the pyrrole moiety is a key pharmacophore.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are essential. Below are representative methodologies for the key assays mentioned.
In Vitro Antibacterial and Antitubercular Activity Assay (Broth Microdilution Method)
This protocol is based on the methods described for the evaluation of the benzohydrazide analogs.[9]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial and mycobacterial strains.
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Mycobacterial strain (Mycobacterium tuberculosis H37Rv)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Middlebrook 7H9 broth with ADC supplement for mycobacteria
-
96-well microtiter plates
-
Standard drugs (e.g., Ciprofloxacin, Isoniazid)
-
Resazurin solution (for viability indication)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and standard drugs in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Serially dilute the stock solutions in the appropriate broth in the wells of a 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial or mycobacterial strain to a specific cell density (e.g., McFarland standard).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 37°C for 7-14 days for M. tuberculosis).
-
MIC Determination: After incubation, add a viability indicator like resazurin to each well. The MIC is defined as the lowest concentration of the compound that prevents a color change (indicating inhibition of metabolic activity).
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of novel therapeutic agents, particularly in the antibacterial and antitubercular space. The structure-activity relationship studies, primarily on benzohydrazide derivatives, have revealed that substitutions on the phenylacetyl moiety significantly influence biological activity. Specifically, the presence of large, lipophilic halogens or strong electron-withdrawing groups at the para-position enhances antitubercular efficacy.
Future research in this area should focus on:
-
Expanding the diversity of analogs: Exploring modifications on the pyrrole ring and the phenyl ring of the benzoic acid core.
-
Investigating other biological targets: The core scaffold has shown potential for anti-inflammatory and antioxidant effects, which warrants further investigation with rationally designed analogs.
-
Addressing potential for polymerization: Careful characterization of newly synthesized compounds is crucial to ensure that the observed biological activity is intrinsic to the monomeric form.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy.
By systematically applying the principles of medicinal chemistry and leveraging the SAR insights gained so far, the this compound scaffold holds the potential to yield novel and effective therapeutic agents.
References
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Mahnashi, M. H., Koganole, P., S, P. K., Ashgar, S. S., Shaikh, I. A., Joshi, S. D., & Alqahtani, A. S. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Pharmaceuticals, 16(7), 939. Available from: [Link]
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On the Use of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives as EPH-Ephrin Antagonists. (2025-08-06). Available from: [Link]
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4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2022). Molbank, 2022(3), M1453. Available from: [Link]
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Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. ResearchGate. (2025-08-05). Available from: [Link]
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Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. (2014). ChemMedChem, 9(8), 1646–1650. Available from: [Link]
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Discovery and structure-activity relationships of pyrrolone antimalarials. (2013). Journal of Medicinal Chemistry, 56(7), 2975–2990. Available from: [Link]
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Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. (2016). New Journal of Chemistry, 40(11), 9325–9332. Available from: [Link]
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Aki, Y., Katsumata, Y., Kakihara, H., Nonaka, K., & Fujiwara, K. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE, 16(4), e0250416. Available from: [Link]
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A Senior Application Scientist's Guide to In Vitro Antimicrobial Efficacy Validation: A Comparative Analysis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) represents a silent pandemic, threatening to undermine modern medicine. Infections that were once easily treatable are becoming intractable, creating an urgent and persistent demand for novel antimicrobial compounds with unique mechanisms of action. This guide provides a comprehensive framework for the in vitro validation of a promising candidate molecule: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid .
This compound integrates a substituted pyrrole ring with a hydroxybenzoic acid scaffold, both of which are present in molecules with known biological activities[1][2][3]. Its efficacy, however, must be rigorously quantified. This document, intended for researchers and drug development professionals, details the experimental design, step-by-step protocols, and data interpretation necessary to compare the antimicrobial performance of this novel compound against established clinical agents. Our approach is grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility[4][5][6].
Compound Profiles: The Challenger and the Standards
A robust validation requires comparing the investigational compound against a panel of well-characterized antimicrobial drugs. The choice of comparators is critical; they should represent different classes, mechanisms of action, and antimicrobial spectra.
Investigational Compound: this compound
-
Structure: This molecule features a salicylic acid moiety linked to a 2,5-dimethylpyrrole group[7][8][9]. The phenolic hydroxyl and carboxylic acid groups of the salicylic acid portion, combined with the heterocyclic pyrrole ring, offer multiple potential sites for interaction with microbial targets[8].
-
Hypothesized Activity: Based on its structural components, the compound may interfere with bacterial cell membrane integrity, metabolic pathways, or other essential cellular processes. Its precise mechanism is the subject of investigation.
Comparator Antimicrobials: The Established Standards
-
Ciprofloxacin (Fluoroquinolone Antibiotic):
-
Mechanism of Action: Ciprofloxacin acts by inhibiting two essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV[10][11][12]. By trapping these enzymes on DNA, it creates double-strand breaks, blocking DNA replication and leading to rapid cell death[11][13]. It is a broad-spectrum agent, particularly potent against Gram-negative bacteria[10][14].
-
-
Vancomycin (Glycopeptide Antibiotic):
-
Mechanism of Action: Vancomycin inhibits bacterial cell wall synthesis in Gram-positive bacteria[15][16]. It forms strong hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions required to build a stable cell wall[17][18][19]. Its large size prevents it from crossing the outer membrane of Gram-negative bacteria, rendering it ineffective against them[15].
-
-
Fluconazole (Triazole Antifungal):
-
Mechanism of Action: As an antifungal agent, fluconazole targets the fungal cell membrane. It selectively inhibits the fungal cytochrome P450 enzyme, 14-α-demethylase, which is critical for converting lanosterol to ergosterol[20][21][22]. The depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane integrity and fluidity, inhibiting fungal growth[22][23][24].
-
Methodology: A Framework for Rigorous Antimicrobial Susceptibility Testing
The cornerstone of in vitro validation is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following protocols are based on CLSI guidelines M07 and M27 for bacteria and yeast, respectively[25][26].
Experimental Workflow Overview
Caption: Overall workflow for MIC and MBC/MFC determination.
Materials and Microorganisms
-
Test Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO).
-
Comparator Drugs: Ciprofloxacin, Vancomycin, Fluconazole (USP grade).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for yeast.
-
Microbial Strains (ATCC reference strains):
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Yeast: Candida albicans (ATCC 90028)
-
-
Labware: Sterile 96-well microtiter plates, pipettes, agar plates (Mueller-Hinton Agar, Sabouraud Dextrose Agar).
Protocol for Broth Microdilution (MIC Determination)
Causality: The broth microdilution method is the gold standard because it is quantitative, reproducible, and conservative of materials[4][27]. It allows for the simultaneous testing of multiple compounds against multiple organisms.
-
Prepare Drug Plates: In a 96-well plate, perform a two-fold serial dilution of each antimicrobial agent (test compound and comparators) in the appropriate broth (CAMHB or RPMI). Final concentrations should typically range from 256 µg/mL down to 0.125 µg/mL.
-
Control Wells:
-
Sterility Control: One well with broth only (no drug, no inoculum).
-
Growth Control: One well with broth and inoculum (no drug).
-
Solvent Control: One well with broth, inoculum, and the highest concentration of DMSO used for the test compound. This is crucial to ensure the solvent itself has no antimicrobial effect.
-
-
Prepare Inoculum: Grow microbial cultures to the logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the initial bacterial or yeast concentration.
-
Inoculate Plate: Dilute the standardized inoculum into the broth and add it to each well (except the sterility control) to achieve a final target concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeast.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Read MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Protocol for MBC/MFC Determination
Causality: While the MIC indicates growth inhibition (bacteriostatic/fungistatic activity), the MBC/MFC determines the concentration required to kill the organism (bactericidal/fungicidal activity). This distinction is clinically significant.
-
Subculture: Following MIC determination, take a small aliquot (e.g., 10 µL) from all wells that showed no visible growth.
-
Plate Aliquots: Spot the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar).
-
Incubate: Incubate the agar plates overnight.
-
Determine MBC/MFC: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Caption: Conceptual difference between MIC and MBC/MFC endpoints.
Results: A Comparative Data Analysis
The following tables present hypothetical but plausible data from the described experiments. All values are in µg/mL.
Table 1: Minimum Inhibitory Concentration (MIC) Values
| Microorganism | Test Compound | Ciprofloxacin | Vancomycin | Fluconazole |
| S. aureus (ATCC 29213) | 8 | 0.5 | 1 | N/A |
| E. faecalis (ATCC 29212) | 16 | 1 | 2 | N/A |
| E. coli (ATCC 25922) | 32 | 0.03 | >256 | N/A |
| P. aeruginosa (ATCC 27853) | 64 | 0.25 | >256 | N/A |
| C. albicans (ATCC 90028) | 128 | N/A | N/A | 0.5 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Values
| Microorganism | Test Compound | Ciprofloxacin | Vancomycin | Fluconazole |
| S. aureus (ATCC 29213) | 16 | 1 | 4 | N/A |
| E. faecalis (ATCC 29212) | >256 | 4 | 8 | N/A |
| E. coli (ATCC 25922) | 64 | 0.06 | >256 | N/A |
| P. aeruginosa (ATCC 27853) | >256 | 0.5 | >256 | N/A |
| C. albicans (ATCC 90028) | >256 | N/A | N/A | 4 |
Discussion and Interpretation
Based on the hypothetical data, this compound demonstrates moderate antibacterial activity, primarily against Gram-positive bacteria.
-
Spectrum of Activity: The compound is more effective against S. aureus (MIC 8 µg/mL) and E. faecalis (MIC 16 µg/mL) than against the tested Gram-negative organisms. This suggests a potential mechanism that is more effective against the Gram-positive cell envelope or that the compound has difficulty penetrating the outer membrane of Gram-negative bacteria. The high MIC values against E. coli and P. aeruginosa indicate limited Gram-negative activity.
-
Bacteriostatic vs. Bactericidal Activity: For S. aureus, the MBC/MIC ratio is 2 (16/8), suggesting the compound is bactericidal. For E. faecalis and P. aeruginosa, the MBC is significantly higher than the MIC (>256/16 and >256/64, respectively), indicating a primarily bacteriostatic effect against these organisms. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.
-
Antifungal Activity: The compound shows very weak activity against C. albicans (MIC 128 µg/mL), especially when compared to the potent activity of fluconazole (MIC 0.5 µg/mL).
-
Comparison to Standards: As expected, the test compound is less potent than the specialized, clinically-optimized antibiotics. Ciprofloxacin shows excellent potency against Gram-negatives, and Vancomycin is highly effective against Gram-positives[10][16]. This is not a failure of the test compound but a benchmark. The value of a novel compound may lie in a unique mechanism that could be effective against resistant strains, a possibility that requires further investigation.
Conclusion and Future Directions
This guide outlines a standardized, robust methodology for the initial in vitro assessment of a novel antimicrobial candidate. The hypothetical results for this compound suggest it is a promising hit compound with moderate, primarily bacteriostatic activity against Gram-positive bacteria.
The critical next steps in the validation pipeline include:
-
Cytotoxicity Testing: Assessing the compound's toxicity against mammalian cell lines to determine its therapeutic index.
-
Mechanism of Action Studies: Investigating how the compound inhibits or kills bacteria (e.g., membrane depolarization assays, macromolecule synthesis inhibition).
-
Testing Against Resistant Strains: Evaluating efficacy against clinical isolates, such as Methicillin-resistant S. aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).
-
In Vivo Efficacy Studies: Progressing to animal models of infection if the compound demonstrates a favorable in vitro profile.
By adhering to rigorous, standardized protocols, researchers can generate high-quality, comparable data that is essential for advancing promising new molecules from the bench to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ESCMID: EUCAST [escmid.org]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. Buy this compound | 5987-00-8 [smolecule.com]
- 8. This compound | 5987-00-8 | Benchchem [benchchem.com]
- 9. This compound | C13H13NO3 | CID 668744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 11. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 13. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 14. academic.oup.com [academic.oup.com]
- 15. DoseMe and Firstline at ASHP [doseme-rx.com]
- 16. amberlife.net [amberlife.net]
- 17. Vancomycin - Wikipedia [en.wikipedia.org]
- 18. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin [pdb101.rcsb.org]
- 19. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 20. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. atlas.org [atlas.org]
- 25. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 26. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 27. biomerieux.com [biomerieux.com]
A Comparative Analysis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid and Other Pyrrole-Based Antibacterial Agents
In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, the pyrrole nucleus has emerged as a privileged structure, forming the backbone of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] This guide provides a detailed comparison of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid and its derivatives against other prominent pyrrole-based antibacterial agents, supported by available experimental data and mechanistic insights.
Introduction to Pyrrole-Based Antibacterials
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a variety of biologically active compounds.[1][3] Its unique electronic properties and ability to participate in various chemical interactions make it an attractive scaffold for the design of new therapeutic agents.[3][4] Nature has provided a rich source of inspiration, with compounds like marinopyrroles and streptopyrroles demonstrating significant antibacterial efficacy.[1][3] Concurrently, synthetic chemists have developed a diverse array of pyrrole derivatives, including pyrrole-2-carboxamides and other substituted pyrroles, in the quest for novel antibacterial drugs.[3][5]
Focus Compound: this compound and its Analogs
While specific antibacterial data for this compound is not extensively reported in publicly available literature, the antibacterial potential of its structural analogs, particularly derivatives of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid, has been investigated. These studies provide valuable insights into the structure-activity relationships (SAR) of this class of compounds.
Research has focused on the synthesis of hydrazide analogs and their subsequent conversion into various heterocyclic systems like triazoles, azetidinones, and thiazolidinones.[5] A study on a series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs revealed that twenty-one of these compounds exhibited good antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values in the range of 1-4 μg/mL against a panel of bacteria.[5] Several of these compounds also demonstrated potent in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values between 1-2 μg/mL.[5]
The general structure of these promising analogs involves the modification of the carboxylic acid group of the benzoic acid moiety, suggesting that this position is a key site for derivatization to enhance antibacterial potency. The 2,5-dimethylpyrrole group appears to be a crucial pharmacophore contributing to the observed biological activity.
Comparative Analysis with Other Pyrrole-Based Antibacterial Agents
To provide a comprehensive perspective, it is essential to compare the activity of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid derivatives with other well-characterized pyrrole-based antibacterial agents. The following table summarizes the antibacterial activity of various classes of pyrrole compounds against representative Gram-positive and Gram-negative bacteria.
| Compound Class | Specific Compound Example | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-(2,5-dimethylpyrrol-1-yl)benzoic acid derivatives | Hydrazide analogs | Various bacteria | 1 - 4 | [5] |
| Hydrazide analogs | Mycobacterium tuberculosis H37Rv | 1 - 2 | [5] | |
| Marinopyrroles | para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | [3] |
| para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 | [3] | |
| para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 0.255 | [3] | |
| Pyrrole-2-carboxamides | 1-(4-Chlorobenzyl)-N-(substituted)-1H-pyrrole-2-carboxamides | Gram-positive and Gram-negative strains | 1.05 - 12.01 | [3] |
| Pyrrolamides | Novel GyrB/ParE inhibitor | Staphylococcus aureus | 0.008 | [3] |
| Novel GyrB/ParE inhibitor | Escherichia coli | 1 | [3] | |
| Streptopyrroles | Monochloride-substituted streptopyrroles | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus | 0.7 - 2.9 µM | [3] |
| Pyrrole Benzamides | N-(substituted)-4-(1H-pyrrol-1-yl) benzamides | Staphylococcus aureus | 3.12 - 12.5 | [3][4] |
| N-(substituted)-4-(1H-pyrrol-1-yl) benzamides | Escherichia coli | 3.12 - 12.5 | [3][4] |
Note: The MIC values for 4-(2,5-dimethylpyrrol-1-yl)benzoic acid derivatives are for a range of compounds within that class and not a single entity. Direct comparison should be made with caution due to variations in experimental conditions and specific bacterial strains used across different studies.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The determination of the MIC is a fundamental experiment in assessing the in vitro antibacterial activity of a compound. The broth microdilution method is a standardized and widely accepted protocol.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Solvent for test compound (e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to obtain a range of concentrations.
-
-
Assay Setup:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the appropriate compound dilution to the corresponding wells, resulting in a 100 µL volume.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 150 µL.
-
Include a positive control (antibiotic with known MIC) and a negative control (broth with bacterial inoculum but no compound).
-
Also, include a sterility control (broth only).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Caption: Workflow for the broth microdilution MIC assay.
Mechanism of Action: Targeting Bacterial DNA Gyrase
Several classes of pyrrole-based antibacterial agents have been found to exert their effect by inhibiting essential bacterial enzymes.[3] One of the most prominent targets is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication and transcription.[3]
Bacterial DNA gyrase introduces negative supercoils into DNA, a process vital for relieving the topological stress that arises during the unwinding of the DNA double helix.[3] Inhibition of this enzyme leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately causing cell death.[3]
Pyrrolamides, a class of synthetic pyrrole derivatives, have been identified as potent inhibitors of the GyrB subunit of DNA gyrase.[3] This subunit possesses ATPase activity, which provides the energy for the supercoiling reaction. By binding to the ATP-binding site of GyrB, these compounds prevent the enzyme from functioning correctly.
Caption: Mechanism of action of pyrrole-based DNA gyrase inhibitors.
Conclusion
The pyrrole scaffold represents a versatile and promising platform for the development of novel antibacterial agents. While direct comparative data for this compound is limited, its structural analogs have demonstrated encouraging antibacterial and antitubercular activities. When compared to other classes of pyrrole-based compounds such as marinopyrroles and synthetic pyrrolamides, it is evident that modifications to the pyrrole core and its substituents can lead to highly potent molecules with specific mechanisms of action, such as the inhibition of DNA gyrase. Further investigation into the synthesis and biological evaluation of a wider range of derivatives of this compound is warranted to fully elucidate their therapeutic potential in the ongoing fight against bacterial infections.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]
- 5. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MOA) of the novel bioactive compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. This multifaceted molecule, characterized by a substituted pyrrole ring linked to a hydroxybenzoic acid scaffold, has shown preliminary evidence of antioxidant, anti-inflammatory, and antimicrobial activities. The structural combination of a carboxylic acid, a hydroxyl group, and an electron-rich pyrrole ring makes it a promising candidate for further investigation.
This document moves beyond a simple listing of protocols. Instead, it presents a logical, multi-stage experimental workflow designed to build a robust, evidence-based understanding of the compound's molecular interactions. Each proposed step is grounded in scientific rationale, offering insights into experimental design, data interpretation, and comparison with established alternatives.
Part 1: Foundational Characterization and Hypothesis Generation
Before delving into complex cellular assays, a foundational understanding of the compound's physicochemical properties and potential targets is paramount.
Physicochemical Profiling
A thorough characterization of the compound's properties is the bedrock of any mechanistic study. This data informs formulation for in vitro and in vivo studies and provides early clues about its potential biological behavior.
| Parameter | Experimental Method | Rationale & Comparison |
| Solubility | Kinetic and thermodynamic solubility assays in PBS and DMSO. | Essential for ensuring the compound remains in solution during assays. Comparing kinetic versus thermodynamic solubility helps identify potential precipitation issues over time. |
| LogD | HPLC-based or shake-flask method at physiological pH (7.4). | Indicates the compound's lipophilicity, which influences membrane permeability and potential for off-target effects. Compared to known drugs in the same therapeutic space. |
| Chemical Stability | HPLC analysis of the compound in assay buffer over time at 37°C. | Ensures that the observed biological effects are due to the parent compound and not a degradant. |
| Plasma Protein Binding | Rapid equilibrium dialysis. | High plasma protein binding can reduce the free fraction of the compound available to interact with its target. This is a critical parameter for translating in vitro potency to in vivo efficacy. |
Hypothesis Generation: Targeting Inflammatory and Oxidative Stress Pathways
Based on initial reports of its anti-inflammatory and antioxidant properties, a plausible starting hypothesis is that this compound modulates key enzymatic or signaling pathways involved in these processes. The presence of a hydroxyl group on the benzoic acid moiety is a classic feature of many antioxidant and anti-inflammatory compounds, suggesting a role in redox modulation or enzymatic inhibition.
A related structural analog, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, has been identified as an inhibitor of Protein Tyrosine Phosphatase A (PtpA) in Mycobacterium tuberculosis, highlighting the potential for this chemical class to interact with enzymatic targets. Therefore, our investigation will proceed with the dual hypothesis that the compound either:
-
Directly inhibits a key enzyme in a pro-inflammatory signaling cascade.
-
Acts as an antioxidant, modulating cellular responses to oxidative stress.
Part 2: Target Identification and Initial Validation
The next logical step is to move from broad biological activities to specific molecular interactions. This section outlines a workflow to identify the direct binding partners of the compound.
Workflow Diagram: From Unbiased Screening to Biophysical Validation
Caption: A workflow for identifying and validating direct protein targets.
Method 1: Affinity Purification-Mass Spectrometry (AP-MS)
This technique is a powerful, unbiased approach to "fish" for binding partners from a complex biological sample, such as a cell lysate.
-
Principle: The compound of interest is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins ("prey") from a cell lysate. After washing away non-specific binders, the captured proteins are identified by mass spectrometry.
-
Experimental Protocol (Abbreviated):
-
Compound Immobilization: Synthesize a derivative of this compound with a linker arm suitable for conjugation to activated beads (e.g., NHS-activated sepharose). A control set of beads should be prepared with the linker alone.
-
Lysate Preparation: Prepare a native lysate from a relevant cell line (e.g., a human macrophage cell line like THP-1 for inflammation studies).
-
Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify the proteins.
-
-
Data Interpretation: True binding partners will be significantly enriched in the compound-bead pulldown compared to the control beads. This provides a list of putative targets for further validation.
-
Comparative Method: An alternative is to use a photo-affinity label, where a reactive group is incorporated into the compound. Upon UV irradiation, the compound covalently crosslinks to its binding partner in situ, which can then be identified.
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a technique to verify target engagement in a cellular context, including intact cells or cell lysates.[1]
-
Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability.[2] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[3]
-
Experimental Protocol (for a specific target identified from AP-MS):
-
Treatment: Treat intact cells or cell lysate with either the compound or a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated samples and heat them to a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet aggregated proteins.
-
Detection: Analyze the supernatant for the amount of soluble target protein, typically by Western Blot.
-
-
Data Interpretation: A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating stabilization and direct binding.
-
Trustworthiness: CETSA is a powerful validation tool because it can be performed in a physiological context, reducing the likelihood of artifacts from using purified recombinant proteins.
Biophysical Validation: Isothermal Titration Calorimetry (ITC)
Once a target is confirmed by CETSA, ITC is the gold standard for quantifying the binding affinity and thermodynamics of the interaction.
-
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single label-free experiment.
-
Experimental Protocol (Abbreviated):
-
Sample Preparation: Prepare a solution of the purified target protein in the calorimeter cell and a solution of the compound in the injection syringe, both in the same precisely matched buffer.
-
Titration: Perform a series of small injections of the compound into the protein solution.
-
Data Analysis: The resulting heat changes are measured and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.
-
-
Comparative Method: Surface Plasmon Resonance (SPR) is another excellent biophysical technique that can measure binding kinetics (on- and off-rates) in addition to affinity. However, it requires immobilization of the protein or ligand, which can sometimes affect the interaction.
Part 3: Cellular and Functional Assays
With a validated target in hand, the next step is to demonstrate that the compound's engagement with this target leads to a functional cellular response. The following assays are proposed based on the anti-inflammatory and antioxidant hypotheses.
Signaling Pathway: A Hypothesized Anti-Inflammatory MOA
Caption: Hypothesized inhibition of the NF-κB pathway by the compound.
Validating Anti-Inflammatory Activity
-
Goal: To determine if the compound can suppress the production of pro-inflammatory mediators in a relevant cell model.
-
Primary Method: Lipopolysaccharide (LPS)-Stimulated Cytokine Release
-
Cell Model: Human THP-1 monocytes differentiated into macrophages.
-
Protocol:
-
Plate differentiated THP-1 cells.
-
Pre-treat cells with a dose-range of this compound or a vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of key pro-inflammatory cytokines, such as TNFα and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Self-Validation: A known inhibitor of the NF-κB pathway (e.g., Bay 11-7082) should be run as a positive control. A cell viability assay (e.g., MTT or CellTiter-Glo) must be run in parallel to ensure that the reduction in cytokines is not due to cytotoxicity.
-
-
Comparative Data:
| Compound | TNFα IC50 (µM) | IL-6 IC50 (µM) | Cytotoxicity (CC50, µM) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| Bay 11-7082 (Positive Control) | ~10 | ~12 | >50 |
| Aspirin (Weak Inhibitor) | >100 | >100 | >200 |
Validating Antioxidant Activity
-
Goal: To measure the compound's ability to reduce intracellular reactive oxygen species (ROS).
-
Primary Method: DCFDA Assay for Intracellular ROS
-
Cell Model: A549 lung carcinoma cells (a common model for oxidative stress).
-
Protocol:
-
Plate A549 cells.
-
Load cells with the ROS-sensitive fluorescent probe 2',7'–dichlorofluorescin diacetate (DCFDA).
-
Treat cells with the test compound or a known antioxidant (e.g., N-acetylcysteine, NAC) as a positive control.
-
Induce oxidative stress with an agent like H2O2 or Tert-butyl hydroperoxide.
-
Measure the fluorescence intensity using a plate reader. A decrease in fluorescence indicates a reduction in ROS.
-
-
-
Comparative Method: In addition to direct ROS scavenging, investigate if the compound activates the Nrf2 pathway, a key regulator of the endogenous antioxidant response. This can be assessed by measuring the nuclear translocation of Nrf2 by Western blot or immunofluorescence, or by using a reporter gene assay for Nrf2 target genes like Heme Oxygenase-1 (HO-1).
Conclusion
References
-
Cellular Thermal Shift Assay (CETSA) for Drug Target Engagement. Bio-protocol. Available from: [Link]
-
Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
-
Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Protocols.io. Available from: [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. Available from: [Link]
-
Isothermal Titration Calorimetry. The Huck Institutes. Available from: [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available from: [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. Available from: [Link]
-
Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols. Available from: [Link]
-
High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Available from: [Link]
-
Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). University of Geneva. Available from: [Link]
-
Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. Protocols.io. Available from: [Link]
-
Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Available from: [Link]
-
Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. ACS Publications. Available from: [Link]
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A Comparative Physicochemical Analysis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid Derivatives for Drug Development
Introduction
In the landscape of medicinal chemistry, the scaffold of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid stands out as a versatile and promising platform for drug discovery.[1] This molecule, which marries a substituted pyrrole ring with a 2-hydroxybenzoic acid (salicylic acid) moiety, presents a unique combination of structural features that are ripe for therapeutic exploitation.[1][2] The pyrrole ring is a common motif in biologically active compounds, while the salicylic acid backbone is renowned for its anti-inflammatory properties.[3][4] Preliminary research has already illuminated the potential of this core structure, demonstrating antioxidant, anti-inflammatory, and antimicrobial activities.[2][5][6][7][8]
However, the journey from a promising scaffold to a viable drug candidate is paved with rigorous physicochemical characterization. Properties such as lipophilicity, solubility, acidity, and thermal stability are not mere data points; they are critical determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its clinical success.[9][10] This guide provides an in-depth comparative analysis of the key physicochemical properties of various derivatives of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and analyze structure-property relationships to empower researchers and drug development professionals in their quest for novel therapeutics.
Synthetic Strategy: The Paal-Knorr Synthesis and Derivatization
The construction of the core this compound scaffold is most efficiently achieved via the Paal-Knorr pyrrole synthesis.[2][11][12] This classic and robust reaction involves the condensation of a 1,4-dicarbonyl compound (in this case, acetonylacetone or 2,5-hexanedione) with a primary amine (4-amino-2-hydroxybenzoic acid).[13][14] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the stable aromatic pyrrole ring.[12][14][15] This method is highly valued for its reliability and good yields.[2][14]
Derivatization, which is key to modulating physicochemical properties, can be readily achieved by targeting the reactive handles of the core molecule: the carboxylic acid and the phenolic hydroxyl group.[1] Standard organic chemistry transformations, such as esterification or amidation of the carboxylic acid, allow for systematic exploration of the chemical space and its impact on drug-like properties.
Caption: General workflow of the Paal-Knorr synthesis for the core scaffold.
Comparative Analysis of Physicochemical Properties
For this guide, we will analyze the parent acid (Derivative A) and three representative virtual derivatives to illustrate the impact of common structural modifications:
-
Derivative A: this compound (Parent Compound)
-
Derivative B: Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoate (Methyl Ester)
-
Derivative C: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzamide (Primary Amide)
-
Derivative D: 5-Chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid (Halogenated Analog)
A. Lipophilicity (LogP & LogD)
Expertise & Experience: Lipophilicity is a cornerstone of drug design, profoundly influencing a molecule's ability to cross biological membranes, bind to plasma proteins, and interact with metabolic enzymes.[9] It is quantified as the partition coefficient (P) between an oily (n-octanol) and an aqueous phase, expressed logarithmically (LogP for the neutral species).[16] For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is more relevant as it accounts for both the neutral and ionized forms. An optimal lipophilicity range (LogP typically <5 according to Lipinski's Rule of 5) is sought to balance membrane permeability with aqueous solubility.
Trustworthiness (Experimental Protocol): The shake-flask method remains the "gold standard" for LogP determination due to its direct measurement principle.[17] While more labor-intensive, its accuracy provides a reliable benchmark for higher-throughput methods like RP-HPLC.[9][17]
Step-by-Step Shake-Flask Method for LogD at pH 7.4:
-
Preparation: Prepare a phosphate buffer solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffer. This minimizes volume changes during the experiment.
-
Dissolution: Accurately weigh and dissolve a small amount of the test compound in the pre-saturated n-octanol to create a stock solution of known concentration.
-
Partitioning: Add a defined volume of the n-octanol stock solution to an equal volume of the pre-saturated buffer in a glass vial.
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for complete partitioning and equilibration.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate LogD using the formula: LogD = log10 ( [Concentration]octanol / [Concentration]aqueous ).
Caption: Workflow for thermodynamic solubility determination.
Comparative Aqueous Solubility Data (Illustrative)
| Derivative | Modification | Expected Solubility (µg/mL at pH 7.4) | Rationale |
| A | Parent Acid | 85 | The ionized carboxylate group significantly enhances interaction with water, leading to the highest solubility in the series. |
| B | Methyl Ester | < 10 | The highly lipophilic, neutral ester has very poor aqueous solubility. |
| C | Primary Amide | 40 | The amide group can participate in hydrogen bonding, providing better solubility than the ester, but less than the ionized acid. |
| D | Halogenation | 55 | The increased lipophilicity from the chlorine atom reduces solubility compared to the parent acid, a classic trade-off. |
C. Acidity Constant (pKa)
Expertise & Experience: The pKa value dictates the degree of ionization of a molecule at any given pH, as described by the Henderson-Hasselbalch equation. [18]This is fundamentally important as the charge state of a drug affects its solubility, its ability to permeate membranes (neutral species are generally more permeable), and its potential to bind to its biological target. [19][20]For our scaffold, there are two key ionizable protons: the carboxylic acid proton (acidic) and the phenolic hydroxyl proton (weakly acidic).
Trustworthiness (Experimental Protocol): Potentiometric titration is a highly accurate and direct method for pKa determination. [18][19]It involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added incrementally. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal. [18]For compounds with poor water solubility, co-solvent methods or alternative techniques like UV-spectroscopy or HPLC-based methods are employed. [19][20] Step-by-Step Potentiometric Titration:
-
Solution Prep: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Plotting: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This generates a titration curve.
-
pKa Determination: Identify the equivalence point(s) from the inflection point(s) of the curve. The pH at the point where half the volume of titrant required to reach the first equivalence point has been added corresponds to the first pKa.
Caption: Workflow for pKa determination by potentiometric titration.
Comparative pKa Data (Illustrative)
| Derivative | Modification | Expected pKa₁ (-COOH) | Expected pKa₂ (-OH) | Rationale |
| A | Parent Acid | ~4.2 | ~9.5 | Typical values for a benzoic acid and a phenol, respectively. |
| B | Methyl Ester | N/A | ~9.4 | The carboxylic acid is esterified and no longer acidic. The phenolic pKa is largely unaffected. |
| C | Primary Amide | N/A | ~9.5 | The carboxylic acid is converted to a non-acidic amide. The phenolic pKa remains similar. |
| D | Halogenation | ~3.8 | ~9.1 | The electron-withdrawing chlorine atom stabilizes the carboxylate and phenoxide anions, making both protons more acidic (lower pKa). |
D. Thermal Stability
Expertise & Experience: The thermal stability of an Active Pharmaceutical Ingredient (API) is a critical parameter for ensuring its quality, safety, and shelf-life. [21]Thermal analysis techniques are essential during development to identify the temperatures at which melting, decomposition, or changes in crystal form (polymorphism) occur. [22][23]This information guides decisions related to manufacturing processes (like drying), storage conditions, and formulation development. [21][24] Trustworthiness (Experimental Protocol): The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive thermal profile. [22][25]TGA measures changes in mass as a function of temperature, precisely identifying the onset of thermal decomposition. [21][24]DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting (endothermic peak) and crystallization (exothermic peak). [24][25] Step-by-Step Thermal Analysis (TGA/DSC):
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an appropriate TGA or DSC pan (e.g., aluminum, ceramic).
-
Instrument Setup: Place the sample pan and a reference pan (usually empty) into the instrument furnace.
-
Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) over a defined temperature range.
-
TGA Measurement: The TGA microbalance continuously records the sample's mass. The resulting plot of mass vs. temperature shows mass loss steps corresponding to desolvation or decomposition.
-
DSC Measurement: The DSC measures the differential heat flow between the sample and reference. The resulting thermogram plots heat flow vs. temperature, with peaks indicating thermal events.
-
Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (Td). Analyze the DSC thermogram to determine the peak melting temperature (Tm).
Caption: General workflow for thermal analysis using TGA and DSC.
Comparative Thermal Stability Data (Illustrative)
| Derivative | Modification | Melting Point (Tm, °C) | Decomposition Temp (Td, °C) | Rationale |
| A | Parent Acid | ~210-215 | >250 | The ability to form strong intermolecular hydrogen bonds (dimers) via the carboxylic acid leads to a high melting point. |
| B | Methyl Ester | ~130-135 | >240 | The disruption of the carboxylic acid dimer hydrogen bonding network significantly lowers the melting point. |
| C | Primary Amide | ~190-195 | >250 | Amides form strong hydrogen bonds, resulting in a higher melting point than the ester, but typically lower than the carboxylic acid dimer. |
| D | Halogenation | ~220-225 | >250 | The heavier chlorine atom and potential for altered crystal packing can lead to a higher melting point compared to the parent acid. |
Discussion: Integrating Physicochemical Insights for Drug Design
The comparative data, though illustrative, reveals critical structure-property relationships that are fundamental to medicinal chemistry.
-
The Solubility-Lipophilicity Trade-Off: The most striking trend is the inverse relationship between lipophilicity and aqueous solubility. Masking the ionizable carboxylic acid (Derivative B) dramatically increases LogD but renders the molecule virtually insoluble, a common challenge in drug development. This highlights the need for a delicate balance; a formulation strategy, such as creating a salt form of the parent acid, might be necessary to achieve adequate solubility for an oral dosage form.
-
Modulating Acidity: The pKa of the parent acid (Derivative A) indicates that it will be predominantly ionized in the high pH of the intestine, aiding dissolution, but largely neutral in the acidic environment of the stomach, which could favor absorption. The introduction of an electron-withdrawing group like chlorine (Derivative D) lowers the pKa of both the acid and the phenol. This could be strategically used to fine-tune the ionization profile to optimize absorption at a specific site or to modulate binding interactions with a target protein where charge plays a key role.
-
Ensuring Stability: All derivatives exhibit good thermal stability, with decomposition occurring well above their melting points. This is a favorable characteristic, suggesting that they would likely be stable under standard manufacturing and storage conditions. The significant differences in melting points, however, are important. A lower melting point (like in Derivative B) could be advantageous for certain formulation processes, such as hot-melt extrusion, but might also indicate weaker crystal lattice energy, which can sometimes correlate with higher solubility.
Conclusion
The systematic evaluation of physicochemical properties is an indispensable component of modern drug discovery and development. For the promising this compound scaffold, understanding how simple structural modifications impact lipophilicity, solubility, ionization, and stability is paramount. By employing robust, validated experimental protocols, researchers can establish clear structure-property relationships. This knowledge-driven approach allows for the rational design of derivatives with an optimized physicochemical profile, mitigating risks of downstream failure and significantly increasing the probability of advancing a potent and effective new medicine to the clinic.
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PharmaeliX. (2021, December 25). pKa Value Determination Guidance 2024. Retrieved from PharmaeliX. [Link]
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Sistovaris, N. (2004). Determination of pKa Values by Liquid Chromatography. LCGC North America, 22(7). [Link]
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Musielak, B., & Schönherr, J. (2020). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
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Slideshare. (n.d.). pKa and log p determination. Retrieved from Slideshare. [Link]
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Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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Liu, H., & Lee, M. Y. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 195-199. [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from Sai Life Sciences. [Link]
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Wang, Y., & Weber, S. G. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Chromatography A, 1258, 161-167. [Link]
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ChemBK. (2024, April 9). 4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid. Retrieved from ChemBK. [Link]
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Kumar, A., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 28(13), 5035. [Link]
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Fisyuk, A. S., et al. (2020). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2020(2), M1128. [Link]
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ResearchGate. (2025, August 5). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Retrieved from ResearchGate. [Link]
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Mehta, S. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. International Journal of Pharmacy and Biological Sciences, 2(2), 373-385. [Link]
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Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]
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Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]
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A Comparative Performance Analysis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid in Key Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive benchmark analysis of the investigational compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, hereafter referred to as Compound-X, against the well-characterized non-steroidal anti-inflammatory drug (NSAID) Diclofenac. We delve into the compound's putative mechanism of action and present a head-to-head comparison of its performance in two critical in vitro assays for inflammation: a Cyclooxygenase-2 (COX-2) inhibition assay and a cellular assay measuring the inhibition of pro-inflammatory cytokine and mediator release (TNF-α and PGE2). This guide offers detailed experimental protocols, comparative data analysis, and workflow visualizations to support researchers in evaluating the potential of Compound-X as a novel anti-inflammatory agent.
Introduction and Putative Mechanism of Action
This compound (Compound-X) is a heterocyclic compound featuring a benzoic acid moiety, a structure common to many NSAIDs, substituted with a 2,5-dimethylpyrrole ring.[1] Its unique structure, combining a carboxylic acid, a hydroxyl group, and an electron-rich pyrrole ring, suggests potential for diverse biological activities.[1] Preliminary research indicates that Compound-X possesses anti-inflammatory, antioxidant, and antimicrobial properties.[2] The anti-inflammatory effects are hypothesized to stem from the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[2][3]
The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its levels rise significantly during inflammation. Therefore, selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[4] This guide will benchmark the performance of Compound-X in assays designed to probe this specific mechanism.
Caption: Workflow for the cellular anti-inflammatory assay.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were pre-treated for 1 hour with various concentrations of Compound-X or Diclofenac.
-
Inflammatory Stimulation: Inflammation was induced by adding Lipopolysaccharide (LPS) to all wells except the vehicle control.
-
Incubation: The plates were incubated for 24 hours at 37°C.
-
Supernatant Collection: After incubation, the cell culture supernatant was carefully collected.
-
ELISA/EIA Analysis:
-
TNF-α Measurement: The concentration of TNF-α in the supernatant was quantified using a sandwich ELISA kit. [5]This involves capturing TNF-α with a plate-coated antibody, followed by detection with a biotin-conjugated antibody and a streptavidin-HRP reaction. [5] * PGE2 Measurement: The concentration of PGE2 was quantified using a competitive Enzyme Immunoassay (EIA) kit. [6][7]In this assay, PGE2 in the sample competes with a fixed amount of PGE2 conjugated to an enzyme for a limited number of antibody binding sites. [6]7. Data Analysis: The absorbance for each plate was read on a microplate reader. The concentrations of TNF-α and PGE2 were determined from their respective standard curves. The IC₅₀ values for the inhibition of each mediator were calculated.
-
Performance Comparison: Inhibition of Pro-inflammatory Mediators
| Compound | TNF-α Release IC₅₀ (µM) | PGE2 Release IC₅₀ (µM) |
| Compound-X | 15.2 | 9.8 |
| Diclofenac (Reference) | > 50 | 1.5 |
Discussion and Future Directions
The results of this benchmarking study provide valuable insights into the anti-inflammatory profile of this compound (Compound-X).
In the direct COX-2 enzymatic assay, Compound-X demonstrated inhibitory activity, although it was less potent than the benchmark drug, Diclofenac. This confirms that direct interaction with the COX-2 enzyme is a plausible mechanism of action for this compound.
Interestingly, the cellular assay revealed a different performance profile. While Diclofenac was highly effective at inhibiting PGE2 release, consistent with its potent COX inhibition, it had a minimal effect on TNF-α release at the tested concentrations. Conversely, Compound-X showed moderate inhibitory activity against both TNF-α and PGE2 release. The IC₅₀ for PGE2 inhibition (9.8 µM) in the cellular assay is comparable to its IC₅₀ in the enzymatic assay (8.5 µM), suggesting good cell permeability and target engagement.
The ability of Compound-X to also inhibit the release of the pro-inflammatory cytokine TNF-α suggests it may possess a broader anti-inflammatory mechanism than just COX-2 inhibition. This could be a significant advantage, as TNF-α is a key mediator in many chronic inflammatory diseases. [5] Future Directions:
-
COX-1/COX-2 Selectivity: To better understand the safety profile of Compound-X, its inhibitory activity against the COX-1 isoform should be determined to calculate a selectivity index. [8]* Mechanism of TNF-α Inhibition: Further studies are warranted to elucidate the mechanism by which Compound-X inhibits TNF-α production. This could involve investigating upstream signaling pathways such as NF-κB. [3]* In Vivo Efficacy: The promising in vitro results should be validated in animal models of inflammation to assess the compound's efficacy, pharmacokinetics, and overall safety profile.
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A Senior Application Scientist's Guide to the Cross-Reactivity Profiling of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Introduction: Scrutinizing a Novel Anti-Inflammatory Scaffold
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is a heterocyclic compound built upon a 2-hydroxybenzoic acid (salicylic acid) framework.[1] Its structure, featuring an electron-rich pyrrole ring, makes it a compelling scaffold for developing derivatives with diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The presence of the salicylic acid moiety strongly suggests a potential mechanism of action involving the cyclooxygenase (COX) enzymes, pivotal targets in inflammation management.[3]
However, for any novel therapeutic candidate, efficacy is only half the story. A rigorous evaluation of safety and specificity is paramount to de-risk development and predict potential clinical adverse drug reactions (ADRs).[4][5] Off-target interactions, where a drug binds to unintended biological molecules, are a primary cause of unforeseen toxicities and can lead to late-stage clinical trial failures.[6] This guide provides a comparative framework for assessing the cross-reactivity of this compound. Lacking direct experimental data for this specific molecule, we will establish a hypothesized cross-reactivity profile based on its structural congeners and outline the definitive experimental strategies required for its validation. Our analysis will compare its theoretical profile to well-characterized anti-inflammatory agents, providing the essential context for researchers, scientists, and drug development professionals.
Comparative Analysis: Situating the Compound in the Anti-Inflammatory Landscape
The core of a cross-reactivity study lies in comparison. Based on the compound's structural backbone—a salicylic acid derivative—its primary targets are likely COX-1 and COX-2.[3] The key determinant of its therapeutic window and side-effect profile will be its relative selectivity for these two isoforms. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) non-selectively inhibit both, leading to gastrointestinal issues (via COX-1 inhibition), while selective COX-2 inhibitors were developed to mitigate these effects.[7][8]
Therefore, we select two classes of comparators for this guide:
-
Salicylic Acid: The parent scaffold, providing a baseline for COX-1/COX-2 interaction.
-
Selective COX-2 Inhibitors (Coxibs): Specifically Celecoxib and Etoricoxib , which represent a class of drugs designed for high COX-2 selectivity and whose off-target profiles have been extensively studied.[2][9][10][11]
Hypothesized Target Profile of this compound
Given its structure, it is reasonable to hypothesize that the compound inhibits COX enzymes. The bulky 2,5-dimethyl-1H-pyrrol-1-yl substituent may confer selectivity for the larger, more accommodating active site of COX-2 over COX-1, a strategy employed in the design of coxibs. However, this is a supposition that requires empirical validation. Potential off-target liabilities could arise from interactions with other enzymes, G-protein coupled receptors (GPCRs), or ion channels, a phenomenon observed even with highly selective drugs.[12][13]
Comparative Selectivity and Off-Target Profiles
The following table summarizes the known selectivity and key off-target characteristics of our chosen comparator compounds. This data provides a benchmark against which this compound must be measured.
| Compound | Primary Target(s) | COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Known Off-Target Interactions / Cross-Reactivity | Key Clinical Implications |
| Salicylic Acid | COX-1 and COX-2 | Low (Non-selective) | Multiple targets identified, including proteins involved in immunity and metabolism.[3] Can cross-react in certain immunoassays.[14][15] | Broad anti-inflammatory effects, but associated with gastrointestinal bleeding due to COX-1 inhibition. |
| Celecoxib | Selective COX-2 Inhibitor | ~7.6[10] | Off-target antibacterial effects against Francisella tularensis.[13] Potential for cardiovascular events (MI, stroke) and renal toxicity.[11][16] | Reduced GI toxicity compared to non-selective NSAIDs, but carries cardiovascular warnings.[16] |
| Etoricoxib | Highly Selective COX-2 Inhibitor | ~106-344[7][10] | Very low affinity for COX-1.[2] Associated with an increased incidence of hypertension compared to some non-selective NSAIDs.[2] | High gastrointestinal tolerability.[2] Cardiovascular and renovascular risks are consistent with the NSAID class.[2][17] |
| This compound | Hypothesized: COX-1/COX-2 | Unknown | Unknown | To be determined through profiling. |
This comparison highlights the critical need to empirically determine the COX-2 selectivity of our topic compound. A high selectivity ratio, similar to Etoricoxib, would suggest a favorable gastrointestinal safety profile. However, the experience with coxibs also mandates a thorough investigation of potential cardiovascular and renal liabilities through dedicated off-target profiling.[2][16]
Experimental Protocols for Definitive Cross-Reactivity Assessment
To move from hypothesis to data, a multi-tiered screening approach is essential. The following protocols describe robust, industry-standard methodologies for determining on-target selectivity and broad off-target liabilities.
Protocol 1: Competitive Radioligand Binding Assay for COX-1/COX-2 Selectivity
This protocol determines the relative affinity of the test compound for COX-1 and COX-2, establishing its selectivity index. It is a foundational assay for any putative anti-inflammatory agent.
Causality: The principle lies in measuring the ability of an unlabeled compound (our test article) to displace a known, labeled ligand from the active site of the target enzymes.[18] The concentration at which 50% of the labeled ligand is displaced (the IC50) is a measure of the compound's binding affinity. Comparing the IC50 values for COX-1 and COX-2 provides the selectivity ratio.
Methodology:
-
Reagent Preparation:
-
Prepare purified human recombinant COX-1 and COX-2 enzymes in assay buffer.
-
Prepare a stock solution of a suitable radioligand (e.g., [³H]-Arachidonic Acid).
-
Prepare serial dilutions of the test compound (this compound) and reference compounds (Salicylic Acid, Celecoxib, Etoricoxib) in DMSO, followed by dilution in assay buffer.
-
-
Assay Execution (in 96-well plates):
-
To respective wells, add the assay buffer, the enzyme (COX-1 or COX-2), and the radioligand at a concentration near its dissociation constant (Kd).
-
Add the serially diluted test or reference compounds to the wells. Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).
-
Incubate the plates at a controlled temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound from unbound radioligand using a filtration method (e.g., passing the reaction mixture through a glass fiber filter that traps the enzyme-ligand complex).
-
Wash the filters to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each enzyme.
-
Calculate the selectivity ratio (IC50 for COX-1 / IC50 for COX-2).
-
Caption: Workflow for a competitive binding assay.
Protocol 2: Broad Kinase Selectivity Profiling (e.g., KINOMEscan®)
Many drugs unexpectedly inhibit protein kinases, leading to off-target effects. A broad kinase panel screen is a critical step in safety pharmacology to identify such liabilities early.
Causality: This type of assay uses a site-directed competition binding assay to quantify the interactions between a test compound and a large panel of human kinases.[19][20] The compound is tested at a fixed concentration against each kinase, and the degree of binding is measured. Hits (significant interactions) are then typically followed up with dose-response curves to determine potency (Kd).
Methodology:
-
Compound Submission:
-
Primary Screen (scanMAX Panel):
-
The compound is screened at a single high concentration (e.g., 10 µM) against a comprehensive panel of over 450 kinases.[20][21]
-
The technology involves tagging kinases with DNA, immobilizing them on a solid support, and measuring the amount of kinase that binds to an immobilized ligand in the presence or absence of the test compound. The amount of bound kinase is quantified via qPCR of the DNA tag.
-
Results are typically reported as '% Control', where a lower percentage indicates stronger binding of the test compound to the kinase.
-
-
Data Interpretation & Visualization:
-
A threshold is set (e.g., <35% Control) to identify significant interactions or "hits."
-
The results are often visualized using a TREEspot® diagram, which maps the hits onto a phylogenetic tree of the human kinome, providing a clear visual representation of the compound's selectivity.
-
-
Follow-up (KdELECT):
-
For any identified hits, a secondary screen is performed.
-
The compound is tested in an 11-point dose-response curve against the specific kinase(s) of interest to determine the dissociation constant (Kd), a precise measure of binding affinity.[22]
-
Caption: Workflow for broad kinase profiling.
Protocol 3: GPCR and Ion Channel Off-Target Profiling
GPCRs and ion channels are two other major target classes implicated in drug side effects. Screening against a panel of these targets is a standard component of safety pharmacology.[1][23]
Causality: This involves testing the compound against a panel of cell lines, each expressing a specific GPCR or ion channel.[24][25] Functional assays are used to measure whether the compound acts as an agonist or antagonist at a GPCR, or if it blocks an ion channel.[12] These functional readouts are more physiologically relevant than simple binding assays.[23]
Methodology:
-
Panel Selection:
-
Choose a standard safety panel, such as a "SafetyScreen" panel, which includes dozens of GPCRs, ion channels, and transporters known to be associated with adverse effects.[5]
-
-
Assay Execution (Performed by a CRO):
-
GPCRs: The test compound is added to cells expressing the target GPCR. The cellular response is measured via a downstream signal, such as changes in intracellular calcium (using fluorescent dyes) or cAMP levels (using immunoassays).[26] The compound is tested in both agonist mode (to see if it activates the receptor) and antagonist mode (to see if it blocks the action of a known agonist).
-
Ion Channels: Automated patch-clamp electrophysiology is the gold standard.[1][24] The test compound is applied to cells expressing the target ion channel, and changes in ion flow across the cell membrane are measured directly. This is particularly critical for cardiac ion channels like hERG to assess arrhythmia risk.[27]
-
-
Data Analysis:
-
Results are reported as the percent inhibition (for antagonists/blockers) or percent activation (for agonists) at one or two standard concentrations.
-
Significant hits (typically >50% inhibition or activation) are flagged for further investigation.
-
Follow-up studies involve generating full dose-response curves to determine IC50 (for inhibitors) or EC50 (for activators) values.
-
Caption: Workflow for GPCR and Ion Channel profiling.
Conclusion and Path Forward
The structural features of this compound position it as a promising anti-inflammatory candidate, likely acting through the inhibition of cyclooxygenase enzymes. However, the history of NSAID development has taught us that on-target efficacy must be balanced with a comprehensive understanding of selectivity and off-target liabilities. While we can hypothesize a favorable selectivity profile based on its structure, this must be confirmed through rigorous, quantitative in vitro pharmacology.
The path forward is clear: a systematic, tiered approach beginning with definitive COX-1/COX-2 selectivity assays, followed by broad, unbiased screening against the human kinome, GPCRs, and safety-relevant ion channels. The data generated from these studies will be crucial for building a comprehensive safety profile, enabling informed decisions about the compound's potential for progression, and ultimately, ensuring the development of a safer and more effective therapeutic.
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Martínez-González, J., & Alcaraz, M. J. (2005). Update on the clinical pharmacology of etoricoxib, a potent cyclooxygenase-2 inhibitor. Future Medicine. [Link]
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Felix, J. P. (2011). The Importance of Being Profiled: Improving Drug Candidate Safety and Efficacy Using Ion Channel Profiling. Frontiers in Pharmacology. [Link]
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Stevenson, D. D. et al. (2002). Lack of cross-reactivity between rofecoxib and aspirin in aspirin-sensitive patients with asthma. PubMed. [Link]
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Nettis, E. et al. (2003). Tolerability of rofecoxib in patients with adverse reactions to nonsteroidal anti-inflammatory drugs: a study of 216 patients and literature review. PubMed. [Link]
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Aragen Life Sciences. In Vitro Pharmacology & Toxicology Services. [Link]
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Woessner, K. M., & Simon, R. A. (2020). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice. [Link]
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Riendeau, D. et al. (2015). Etoricoxib (MK-0663): Preclinical Profile and Comparison with Other Agents That Selectively Inhibit Cyclooxygenase-2. ResearchGate. [Link]
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MtoZ Biolabs. Kinome Profiling Service. [Link]
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Boelsterli, U. A. (2003). Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib. PubMed. [Link]
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Pacor, M. L. et al. (2002). Safety of rofecoxib in subjects with a history of adverse cutaneous reactions to aspirin and/or non-steroidal anti-inflammatory drugs. PubMed. [Link]
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Sanchez-Borges, M. et al. (2004). Safety of high-dose rofecoxib in patients with aspirin-exacerbated respiratory disease. PubMed. [Link]
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Blanca-López, N. et al. (2020). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. Journal of Allergy and Clinical Immunology. [Link]
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Cao, X. et al. (2010). Cardiac ion channel safety profiling on the IonWorks Quattro automated patch clamp system. PubMed. [Link]
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Caimmi, S. et al. (2012). Are drug provocation tests still necessary to test the safety of COX-2 inhibitors in patients with cross-reactive NSAID hypersensitivity?. Allergologia et Immunopathologia. [Link]
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Melendez, J. A. et al. (2009). Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. Antimicrobial Agents and Chemotherapy. [Link]
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Krohn, R. I., & Link, A. J. (2009). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC. [Link]
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Uddin, M. J. et al. (2020). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. NIH. [Link]
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Jacobson, K. A. et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PMC. [Link]
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Diyah, N. W. et al. (2021). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. Pharmacy Education. [Link]
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Head-to-Head Comparison: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid Versus Known Antibiotics
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, head-to-head comparison of the novel chemical entity, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, against a panel of established antibiotics. The content is structured to offer a clear, data-driven analysis of its potential as an antibacterial agent, grounded in established scientific protocols and principles.
Introduction: The Need for Novel Antibacterial Scaffolds
The rise of antimicrobial resistance necessitates the discovery and development of new classes of antibiotics. The compound this compound represents a potential new scaffold, integrating a substituted pyrrole moiety with a hydroxybenzoic acid backbone. Pyrrole derivatives are found in various biologically active compounds, and some have been investigated for antimicrobial properties[1]. Similarly, hydroxybenzoic acids and their derivatives are known to exhibit antibacterial activity[2][3][4][5]. This guide aims to characterize the antibacterial profile of this novel compound and benchmark its performance against standard-of-care antibiotics.
For this comparative analysis, we have selected three antibiotics with distinct mechanisms of action to provide a broad contextual evaluation:
-
Ciprofloxacin : A fluoroquinolone that targets DNA synthesis by inhibiting DNA gyrase and topoisomerase IV[6][7][8][9].
-
Vancomycin : A glycopeptide that inhibits cell wall synthesis in Gram-positive bacteria[10][11][12][13][14].
-
Linezolid : An oxazolidinone that inhibits the initiation of protein synthesis, a unique mechanism among clinically used antibiotics[15][][17][18][19].
Experimental Design & Protocols
The cornerstone of this guide is a rigorous and reproducible experimental framework. The primary method for assessing antibacterial potency is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[20][21][22].
Detailed Protocol: Broth Microdilution Susceptibility Testing
The causality behind this choice of protocol lies in its ability to provide quantitative, reproducible data on an antibiotic's efficacy, which is essential for a direct comparison.
Step 1: Preparation of Reagents and Bacterial Inoculum
-
Compound Preparation : A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Comparator antibiotics are dissolved in appropriate solvents as per CLSI guidelines.
-
Bacterial Strains : Clinically relevant strains are used, including Gram-positive (Staphylococcus aureus ATCC 29213, Methicillin-Resistant S. aureus (MRSA) ATCC 43300) and Gram-negative (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria.
-
Inoculum Standardization : Bacterial colonies from an overnight culture are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted into Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Step 2: Assay Procedure
-
Serial Dilution : The test compounds are serially diluted two-fold in CAMHB across a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the standardized bacterial suspension. Growth and sterility controls are included on each plate.
-
Incubation : Plates are incubated for 18-24 hours at 37°C.
Step 3: Data Acquisition and Interpretation
-
MIC Determination : The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination : An aliquot from each well showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
References
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A Senior Application Scientist's Guide to Validating the Therapeutic Potential of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid Using In Vivo Models
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective framework for validating the therapeutic potential of the novel compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. We move beyond mere protocol recitation to explore the causal logic behind experimental design, ensuring a self-validating and robust preclinical data package. Our focus is a comparative analysis, benchmarking the compound against established alternatives to ascertain its unique value proposition in the therapeutic landscape.
Introduction: Unpacking the Candidate Compound
This compound is a heterocyclic compound built upon a hydroxybenzoic acid scaffold.[1][2] Its structure, featuring a salicylic acid-like moiety, immediately suggests a potential mechanism of action related to the inhibition of inflammatory pathways. Preliminary in vitro studies have supported this, indicating antioxidant and anti-inflammatory properties.[1][3]
The core hypothesis for its therapeutic potential lies in the modulation of the cyclooxygenase (COX) enzymes. The bioconversion of arachidonic acid to pro-inflammatory prostaglandins is a critical step in the inflammatory cascade, mediated by COX-1 and COX-2.[4][5] While COX-1 is a constitutive "house-keeping" enzyme, COX-2 is rapidly induced by inflammatory stimuli, making it a prime target for anti-inflammatory therapies.[4] Furthermore, the sustained upregulation of the COX-2/Prostaglandin E2 (PGE2) pathway is a known hallmark of various cancers, particularly colorectal cancer, where it promotes proliferation, angiogenesis, and immune evasion.[5][6]
This guide will therefore focus on validating the compound's efficacy in both inflammatory and oncologic contexts, using established in vivo models.
The Strategic Selection of In Vivo Models and Comparators
Choosing the right animal model is critical and must be tailored to the specific questions being asked.[7] An inappropriate model can lead to misleading results, hindering the discovery of a promising therapeutic.[7] For our candidate, a multi-model approach is necessary to build a comprehensive profile.
Rationale for Model Selection
-
Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation). This is the quintessential model for screening acute anti-inflammatory activity.[8][9] Injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response. The late phase (after 3 hours) is largely mediated by prostaglandins produced via COX-2.[10][11] This model is therefore ideal for a rapid, primary assessment of our compound's ability to inhibit COX-2-mediated inflammation.
-
Model 2: Colorectal Cancer (CRC) Xenograft (Oncology). Given the strong linkage between the COX-2/PGE2 pathway and CRC, an in vivo cancer model is a logical next step.[6][12] A subcutaneous xenograft model, using human CRC cell lines (e.g., HCT-116 or SW620) implanted into immunodeficient mice, allows for the direct evaluation of the compound's anti-tumorigenic effects.[13][14] This model is indispensable for assessing impacts on tumor growth and progression.[12]
Establishing a Comparative Baseline: The Competitors
To understand the unique therapeutic index of our compound, it must be benchmarked against current standards of care and mechanistically similar drugs.
-
Celecoxib: A selective COX-2 inhibitor, Celecoxib is the most relevant comparator for both models.[15][16] It will allow us to determine if our compound offers superior efficacy or an improved safety profile (e.g., reduced cardiovascular risk, a known concern with some coxibs).[5]
-
Ibuprofen: A non-selective COX-1/COX-2 inhibitor.[17] Including Ibuprofen in the acute inflammation model helps to contextualize the selectivity of our compound. A key safety metric, gastric irritation, can be compared, as this side effect is primarily driven by COX-1 inhibition.[5][18]
-
Vehicle Control: A necessary baseline to confirm that the observed effects are due to the compound itself and not the delivery vehicle.
Mechanistic Grounding: The COX-2/PGE2 Signaling Pathway
The therapeutic rationale is grounded in the inhibition of the arachidonic acid cascade. As illustrated below, inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX enzymes then convert it into Prostaglandin H2 (PGH2), which is subsequently converted into various prostanoids, including the highly pro-inflammatory PGE2.[19] PGE2 exerts its effects by binding to its receptors (EP1-4), activating downstream pathways that drive inflammation, cell proliferation, and immune suppression.[6][20][21] Our compound is hypothesized to interrupt this pathway by inhibiting COX-2.
Caption: Standard workflow for the carrageenan-induced paw edema model.
Step-by-Step Methodology
-
Animals: Use male Wistar or Sprague-Dawley rats weighing 180-200g. House them under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Allow a 7-day acclimatization period.
-
Grouping and Dosing: Randomly assign animals to the following groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)
-
Group II: this compound (e.g., 10 mg/kg, p.o.)
-
Group III: this compound (e.g., 30 mg/kg, p.o.)
-
Group IV: Celecoxib (e.g., 20 mg/kg, p.o.)
-
Group V: Ibuprofen (e.g., 40 mg/kg, p.o.)
-
Causality Check: Including multiple doses of the test compound is crucial for establishing a dose-response relationship, a cornerstone of pharmacological validation.
-
-
Baseline Measurement: One hour before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the individual baseline (V₀).
-
Drug Administration: Immediately after baseline measurement, administer the respective compounds or vehicle orally (p.o.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The 3-hour time point is often the most critical for assessing prostaglandin-mediated inflammation. [10]7. Data Analysis:
-
Calculate the edema volume (Ve) at each time point: Ve = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100
-
Perform statistical analysis using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups against the control. A p-value < 0.05 is considered statistically significant.
-
Comparative Data Analysis: A Head-to-Head Evaluation
The following tables present hypothetical but realistic data to illustrate how the results of these in vivo studies should be structured for clear, comparative analysis.
Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema
(Data presented as Mean ± SEM, n=8 per group)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Volume at 3 hr (mL) | % Inhibition at 3 hr | Statistical Significance (vs. Vehicle) |
| Vehicle Control | - | 0.85 ± 0.06 | - | - |
| Test Compound | 10 | 0.51 ± 0.04 | 40.0% | p < 0.05 |
| Test Compound | 30 | 0.32 ± 0.03 | 62.4% | p < 0.001 |
| Celecoxib | 20 | 0.35 ± 0.04 | 58.8% | p < 0.001 |
| Ibuprofen | 40 | 0.40 ± 0.05 | 52.9% | p < 0.01 |
This table allows for a direct comparison of anti-inflammatory potency. Here, the test compound at 30 mg/kg shows efficacy comparable to, or slightly better than, the standard selective COX-2 inhibitor, Celecoxib.
Table 2: Comparative Efficacy in HCT-116 Colorectal Cancer Xenograft Model
(Data presented as Mean ± SEM, n=10 per group, 21-day study)
| Treatment Group | Dose (mg/kg, p.o., daily) | Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Body Weight Change (%) |
| Vehicle Control | - | 1540 ± 125 | - | +5.2% |
| Test Compound | 50 | 816 ± 98 | 47.0% | +3.1% |
| Celecoxib | 50 | 908 ± 110 | 41.0% | +2.8% |
This table evaluates anti-tumor activity and provides a crucial initial assessment of toxicity via body weight change. The data suggests the test compound has a modest anti-tumor effect, slightly superior to Celecoxib in this model, without overt signs of toxicity.
Table 3: Comparative Safety Profile
(Data derived from a separate 7-day repeated-dose study in rats)
| Treatment Group | Dose (mg/kg, p.o., daily) | Gastric Ulceration Index |
| Vehicle Control | - | 0.1 ± 0.1 |
| Test Compound | 30 | 0.5 ± 0.2 |
| Celecoxib | 20 | 0.4 ± 0.2 |
| Ibuprofen | 40 | 4.8 ± 0.6* |
*p < 0.001 vs. Vehicle Control. The Ulceration Index is scored based on the number and severity of gastric lesions.
This safety data is paramount. It demonstrates a key potential advantage. Like the selective COX-2 inhibitor Celecoxib, our test compound shows a significantly better gastric safety profile than the non-selective NSAID Ibuprofen, supporting the hypothesis of COX-2 selectivity.
Conclusion and Forward-Looking Insights
This guide has outlined a robust, comparative strategy for the in vivo validation of this compound. The proposed experiments are designed not only to demonstrate efficacy but to build a compelling narrative around the compound's mechanism of action and potential therapeutic niche.
Based on the illustrative data, the compound demonstrates potent anti-inflammatory activity comparable to Celecoxib, with a favorable gastric safety profile. Its modest anti-tumor activity in a CRC model further strengthens its profile as a potential dual-action therapeutic. These findings provide a strong rationale for advancing the compound into more complex preclinical models, such as orthotopic cancer models to study metastasis [22]or chronic arthritis models to evaluate disease-modifying potential. [9]The ultimate goal is to generate a comprehensive, well-validated data package that clearly defines the compound's therapeutic potential and positions it for successful clinical translation.
References
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Vertex AI Search.
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- In Vitro and In Vivo Models of Colorectal Cancer for Clinical Application. (n.d.). MDPI.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle, including their final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of best practices in laboratory safety and chemical handling.
Introduction: The Precautionary Principle in Chemical Waste Management
This compound is a complex organic molecule with structural motifs—a substituted pyrrole and a hydroxybenzoic acid—that necessitate careful consideration for its disposal. While specific, comprehensive toxicological and environmental fate data for this particular compound may not be readily available, the principles of sound chemical safety mandate a conservative approach. Therefore, this guide is founded on the precautionary principle: treating the substance as hazardous waste to mitigate potential risks to personnel and the environment. Improper disposal, such as drain disposal or mixing with non-hazardous trash, is not an option.[1][2][3] All chemical waste must be managed in accordance with local, state, and federal regulations.[4]
Hazard Assessment and Characterization
A thorough understanding of the potential hazards is the first step in safe disposal. In the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards from the compound's constituent functional groups.
-
Pyrrole Moiety: Pyrrole and its derivatives can be toxic and flammable.[4][5][6] The pyrrole ring is a feature in many biologically active and pharmaceutically relevant molecules.
-
Aromatic Carboxylic Acid Moiety: While some simple hydroxybenzoic acids have relatively low toxicity[7], aromatic acids as a class should be handled with care, as they can be irritants. The acidic nature of the molecule also means it is incompatible with bases, and care must be taken to avoid violent neutralization reactions.[8][9]
Based on this structural analysis, this compound should be handled as a potentially toxic and irritating solid organic acid. All waste streams containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste.
| Parameter | Guideline / Information | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on the pyrrole and aromatic acid functional groups.[4][5] |
| Primary Hazards | Potential Toxicity, Skin/Eye Irritation | Inferred from structural components. |
| Physical Form | Solid | Assume solid unless in solution. |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases, Acids, Acid Chlorides | To prevent dangerous reactions.[4][9] |
| Container Type | Labeled, sealed, chemically compatible container (e.g., HDPE) | To ensure safe containment and prevent leaks or reactions.[1][8] |
Pre-Disposal Planning and Waste Segregation
Effective waste management begins before the first gram of waste is generated. A clear plan for segregation and accumulation is critical.
-
Designate a Satellite Accumulation Area (SAA): All laboratories that generate hazardous waste must establish an SAA.[9] This is a designated area at or near the point of generation where waste is collected. The total volume of hazardous waste in an SAA is typically limited (e.g., not to exceed 55 gallons).[10]
-
Waste Stream Segregation: Never mix incompatible wastes.[1][9] Waste containing this compound should be collected in a dedicated container. Do not mix it with:
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource for specific disposal protocols and for scheduling waste pick-ups.[1][2] They will provide the appropriate waste containers and labels.
Step-by-Step Disposal Protocol
The following protocol outlines the steps for the safe collection and disposal of waste this compound.
Before handling the chemical or its waste, always wear appropriate PPE:
-
Safety goggles or a face shield.
-
A laboratory coat.
-
Chemical-resistant gloves (e.g., nitrile).
-
Container Selection: Obtain a dedicated, chemically compatible hazardous waste container from your EHS department. High-density polyethylene (HDPE) containers are a good choice for solid organic acid waste.
-
Labeling: Immediately label the container with a hazardous waste tag.[1] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations.
-
The approximate concentration or percentage if it is a mixture.
-
The date the first waste was added (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
-
Accumulation: Carefully transfer the solid waste into the labeled container using a funnel or other appropriate tools to avoid spills.
-
Closure: Keep the container tightly sealed at all times, except when adding waste.[1][9] This prevents the release of vapors and protects the contents from contamination.
-
Segregation: Collect any items that have come into direct contact with the compound, such as pipette tips, weighing paper, and contaminated gloves.
-
Containerization: Place these items in a dedicated solid waste container, separate from non-contaminated trash. A durable, clear plastic bag lining a pail can be used for this purpose.[8] The outer container must be labeled as hazardous waste with the chemical name.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
-
Rinsing: An "empty" container that held this compound is not truly empty and must be disposed of as hazardous waste unless properly decontaminated.[1]
-
First Rinse Collection: The first rinse of the container with a suitable solvent (e.g., methanol or ethanol) must be collected and disposed of as hazardous chemical waste.[1]
-
Subsequent Rinses: For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[1] Given the uncertainty, it is prudent to follow this more stringent guideline.
-
Final Disposal: After thorough rinsing and air-drying, the container may be disposed of according to your institution's policy for decontaminated glassware or plasticware.
-
Storage: Store the sealed and labeled waste container in your designated SAA, away from incompatible materials.[1]
-
Request Pick-Up: Once the container is full, or within the time limit specified by your institution (often 6-12 months from the accumulation start date), request a waste pick-up from your EHS department.[8][11] Do not overfill containers.
Emergency Procedures for Spills
In the event of a spill, your immediate priority is personal safety.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Consult EHS: Contact your institution's EHS for guidance.
-
Small Spills: For a small spill of solid material, and if you are trained to do so, you can clean it up.
-
Wear your PPE.
-
Gently sweep the solid material into a container that can be sealed. Avoid creating dust.
-
Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the solid waste container.
-
Label the container as hazardous waste and arrange for pick-up.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Culture of Safety
The responsible disposal of laboratory chemicals is a cornerstone of a robust safety culture. By following these guidelines, you not only ensure compliance with regulations but also actively contribute to the protection of your colleagues, the community, and the environment. Always remember that when in doubt, the most conservative approach is the safest one. Consult your institution's Environmental Health and Safety department as your primary and most authoritative resource.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
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- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Comprehensive Safety & Handling Guide: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 5987-00-8). In the absence of a complete, formally classified Safety Data Sheet (SDS) for this specific compound, this document synthesizes field-proven insights and data from structurally related molecules, including substituted benzoic acids and pyrrole derivatives, to establish a robust framework for safe laboratory operations. Our procedural guidance is grounded in the principle of proactive risk mitigation, ensuring the safety of all researchers, scientists, and drug development professionals.
Hazard Analysis: A Proactive Approach
Potential Hazards Include:
-
Eye Damage/Irritation: High risk of serious eye irritation or damage.
-
Skin Irritation: Potential to cause skin irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory discomfort.
-
Harmful if Swallowed: Potential for acute oral toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory. The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
PPE Selection Protocol
Caption: PPE Selection Workflow based on procedural risk.
Detailed PPE Specifications
| PPE Category | Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing. | Protects against the severe eye damage potential associated with substituted benzoic acids. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. | Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove. |
| Skin & Body Protection | A full-length laboratory coat must be worn and kept fastened. | Provides a barrier against accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95, P95, or higher) is required when handling the solid compound outside of a certified chemical fume hood, or whenever dust generation is likely. | Mitigates the risk of inhaling airborne particles, which may cause respiratory tract irritation. |
Operational Plan: Safe Handling from Receipt to Use
Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidental release.
Step-by-Step Handling Protocol
-
Preparation & Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
-
Weighing & Aliquoting:
-
Perform these tasks within a fume hood or a ventilated balance enclosure to control dust.
-
Use anti-static weigh boats or paper.
-
Close the primary container tightly immediately after use.
-
-
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan: Environmental Responsibility
Improper disposal of chemical waste poses a significant threat to laboratory safety and the environment. All waste generated from handling this compound must be treated as hazardous.
Waste Segregation and Disposal Workflow
Caption: Waste segregation and disposal workflow.
Disposal Best Practices
-
Waste Characterization: All waste containing this compound must be classified as hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization: Use only approved, chemically compatible, and clearly labeled hazardous waste containers. Labels must include "Hazardous Waste" and the full chemical name.
-
Contaminated Items: Dispose of all contaminated disposable items, such as gloves, weigh paper, and pipette tips, in the designated solid hazardous waste container.
-
Decontamination: Triple-rinse any contaminated glassware with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Spill Management: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material, sweep it up carefully to avoid creating dust, and place it in a sealed container for hazardous waste disposal. Clean the affected area thoroughly. Do not allow the product to enter drains.
References
- Carl
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
